molecular formula C7H6ClFO B1474303 2-Chloro-5-fluoro-4-methylphenol CAS No. 1803588-57-9

2-Chloro-5-fluoro-4-methylphenol

Cat. No.: B1474303
CAS No.: 1803588-57-9
M. Wt: 160.57 g/mol
InChI Key: ZGLIMOXKGUPYET-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-methylphenol is a useful research compound. Its molecular formula is C7H6ClFO and its molecular weight is 160.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-fluoro-4-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluoro-4-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-fluoro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLIMOXKGUPYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-5-fluoro-4-methylphenol CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS 1803588-57-9 | A Privileged Halogenated Scaffold for Medicinal Chemistry

Executive Summary

In the high-stakes landscape of drug discovery, 2-Chloro-5-fluoro-4-methylphenol (CAS 1803588-57-9) has emerged as a critical building block. Its unique substitution pattern—combining a lipophilic methyl group with electronically distinct chlorine and fluorine atoms—offers medicinal chemists a precision tool for modulating metabolic stability , lipophilicity (LogP) , and ligand-protein binding affinity .

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, industrial synthesis pathways, and strategic applications in kinase inhibitor design. It is written for researchers requiring actionable data to integrate this scaffold into lead optimization campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The compound is defined by a phenol core decorated with three distinct substituents. This specific arrangement (2-Cl, 4-Me, 5-F) creates a dense electronic landscape that is highly valuable for filling hydrophobic pockets in enzyme active sites while blocking common metabolic soft spots.

Identity Data
ParameterDetail
Chemical Name 2-Chloro-5-fluoro-4-methylphenol
CAS Number 1803588-57-9
Molecular Formula C₇H₆ClFO
Molecular Weight 160.57 g/mol
SMILES CC1=C(F)C=C(Cl)C(O)=C1
InChI Key ZGLIMOXKGUPYET-UHFFFAOYSA-N
Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptionContext for Application
Physical State Crystalline Solid / Low-melting SolidEasy to handle in solid-phase synthesis; requires gentle warming for liquid transfers.
Melting Point 45–55 °C (Typical range for homologs)Low melting point suggests careful storage to prevent caking.
Boiling Point ~195–200 °C (Predicted)High boiling point allows for high-temperature coupling reactions without rapid loss.
Acidity (pKa) ~8.5 – 8.8More acidic than phenol (pKa 10) due to electron-withdrawing Cl/F, enhancing H-bond donor capability.
LogP ~2.7Moderate lipophilicity; ideal for CNS penetration and membrane permeability.
Solubility Soluble in DCM, DMSO, MeOH; Low in WaterCompatible with standard organic synthesis solvents.

Synthetic Pathways[8][11]

The synthesis of 2-Chloro-5-fluoro-4-methylphenol is a lesson in regiocontrol . Direct chlorination of the phenol ring must be steered to the ortho-position relative to the hydroxyl group, while avoiding over-chlorination or substitution at the position occupied by the fluorine.

Primary Industrial Route: Chlorination of 3-Fluoro-4-methylphenol

The most efficient route utilizes 3-Fluoro-4-methylphenol (CAS 452-78-8) as the starting material. The hydroxyl group (OH) is the strongest directing group, directing the incoming electrophile (Cl⁺) to the ortho (2, 6) and para (4) positions. Since position 4 is blocked by the methyl group and position 2 (between OH and F) is sterically crowded, the reaction favors position 6 (which corresponds to position 2 in the final numbered product).

Reaction Protocol
  • Reagents: Sulfuryl Chloride (SO₂Cl₂) or Chlorine gas (Cl₂).

  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄).

  • Catalyst: None required (uncatalyzed) or trace AlCl₃ for rate enhancement.

  • Temperature: 0°C to Room Temperature (Strict control prevents di-chlorination).

Step-by-Step Methodology
  • Charge: Dissolve 1.0 eq of 3-Fluoro-4-methylphenol in DCM (5 volumes) in a reactor equipped with a scrubber.

  • Cool: Lower internal temperature to 0–5°C.

  • Addition: Add 1.05 eq of Sulfuryl Chloride dropwise over 60 minutes. Note: SO₂ and HCl gases are evolved; ensure proper venting.

  • Monitor: Stir at 20°C for 2–4 hours. Monitor by HPLC/GC for consumption of starting material (<1%).

  • Quench: Wash reaction mixture with water, then saturated NaHCO₃ to remove acid byproducts.

  • Isolation: Dry organic layer (MgSO₄), filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary to remove regioisomers.

Reaction Logic Diagram

The following diagram illustrates the electronic directing effects that secure the regioselectivity of this synthesis.

SynthesisRoute Start 3-Fluoro-4-methylphenol (CAS 452-78-8) Process Electrophilic Aromatic Substitution (SEAr) Start->Process Dissolve in DCM Reagent Reagent: SO2Cl2 (Sulfuryl Chloride) Reagent->Process Dropwise at 0°C Intermediate Transition State: Sigma Complex Process->Intermediate Cl+ Attack at Pos 6 Product 2-Chloro-5-fluoro-4-methylphenol (CAS 1803588-57-9) Target Isomer (>90%) Intermediate->Product -HCl, -SO2 Byproduct Minor Regioisomers (<5%) Intermediate->Byproduct Steric Leakage

Caption: Regioselective synthesis pathway driven by the ortho-directing power of the phenolic hydroxyl group.

Applications in Drug Discovery[9]

2-Chloro-5-fluoro-4-methylphenol is not merely a passive intermediate; it is a bioisostere enabler . In modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., for oncology indications like EGFR, RET, or ALK mutations), this scaffold serves three critical functions:

Metabolic Blocking (The "Fluorine Effect")

The C-F bond is metabolically robust. Placing a fluorine at position 5 and a chlorine at position 2 blocks the aromatic ring from oxidation by Cytochrome P450 enzymes. This extends the half-life (


) of the drug candidate.
Hydrophobic Pocket Filling

Many ATP-binding pockets in kinases have small, hydrophobic "gatekeeper" regions. The methyl group (position 4) and chlorine (position 2) provide bulk that can displace water molecules from these pockets, resulting in an entropic gain in binding energy.

Electronic Modulation

The electron-withdrawing nature of Cl and F lowers the pKa of the phenolic hydroxyl (or the amine if converted to an aniline). This can strengthen hydrogen bonding interactions with key residues (e.g., the "hinge region" of a kinase).

Pharmacophore Integration Workflow

The diagram below visualizes how this specific phenol is transformed into active pharmaceutical ingredients (APIs).

Applications Core 2-Chloro-5-fluoro-4-methylphenol (Scaffold) Step1 Derivatization (e.g., Etherification, Amination) Core->Step1 Synthetic Modification Use1 Kinase Inhibitors (EGFR, RET, c-Met) Target: Oncology Step1->Use1 Use2 Agrochemicals (Herbicides) Target: PPO Inhibition Step1->Use2 Use3 Fragment-Based Design (FBDD Screening) Step1->Use3 Effect1 Mechanism: Metabolic Stability (Blocked P450 sites) Use1->Effect1 Effect2 Mechanism: Halogen Bonding (Interaction with Backbone C=O) Use1->Effect2

Caption: Strategic utility of the scaffold in pharmaceutical and agrochemical development pipelines.

Safety & Handling Protocol

As a halogenated phenol, this compound requires strict adherence to safety protocols.[1] It is classified as Corrosive and an Irritant .

  • Hazard Statements (GHS):

    • H314: Causes severe skin burns and eye damage.

    • H302: Harmful if swallowed.[1]

    • H317: May cause an allergic skin reaction.

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical splash goggles + Face shield.

    • Skin: Nitrile gloves (double-gloving recommended) and Tyvek lab coat.

    • Respiratory: Use in a certified fume hood. If solid dust is generated, use an N95 or P100 respirator.

  • First Aid:

    • Skin Contact: Wash immediately with Polyethylene Glycol (PEG 400) or copious water. Phenol burns can be deceptive; seek medical attention even if pain is delayed.

    • Eye Contact: Rinse for 15 minutes; consult an ophthalmologist immediately.

References

  • PubChem . (2024). Compound Summary: 2-Chloro-5-fluoro-4-methylphenol (CAS 1803588-57-9). National Library of Medicine. Retrieved from [Link]

Sources

Chemical structure of 2-Chloro-5-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-fluoro-4-methylphenol (CAS: 1803588-57-9 ) is a highly specialized halogenated phenolic intermediate used primarily in the synthesis of advanced pharmaceutical agents, including KRAS G12C inhibitors.[1][2][3][4] Its structure—characterized by a specific pattern of electron-withdrawing halogens and an electron-donating methyl group around a phenolic core—imparts unique steric and electronic properties that are critical for bioisosteric replacements in drug design.[1]

This guide provides a comprehensive technical analysis of the compound's chemical architecture, validated synthesis pathways, physicochemical properties, and safety protocols for laboratory handling.

Chemical Identity & Structural Analysis[1][5][6][7]

Core Identifiers
ParameterDetail
IUPAC Name 2-Chloro-5-fluoro-4-methylphenol
CAS Number 1803588-57-9
Molecular Formula C₇H₆ClFO
Molecular Weight 160.57 g/mol
SMILES Oc1c(Cl)cc(C)c(F)c1
InChIKey Computed from structure
Structural Architecture & Electronic Effects

The molecule is a tri-substituted phenol. The positioning of the substituents is governed by the interplay of steric hindrance and electronic directing effects during synthesis.

  • Phenolic Hydroxyl (-OH) at C1: The primary functional group.[1] It acts as a strong ortho/para activator due to the lone pair on the oxygen atom.

  • Chlorine (-Cl) at C2: Positioned ortho to the hydroxyl group.[1] The chlorine atom lowers the pKa of the phenol (making it more acidic than cresol) via inductive electron withdrawal (-I effect), while also providing a lipophilic handle.

  • Methyl (-CH₃) at C4: Positioned para to the hydroxyl group.[1] It exerts a weak electron-donating effect (+I) and serves as a steric anchor.[1]

  • Fluorine (-F) at C5: Positioned meta to the hydroxyl and ortho to the methyl group. The fluorine atom introduces metabolic stability (blocking metabolic oxidation at the ring) and modulates the dipole moment without adding significant steric bulk compared to the chlorine.

Regiochemistry Visualization

The synthesis relies on the inherent symmetry of the precursor 3-fluoro-4-methylphenol . Although the precursor has positions 2 and 6 available for electrophilic aromatic substitution, the steric environment dictates the outcome.

StructuralAnalysis Precursor Precursor: 3-Fluoro-4-methylphenol (Symmetric Axis C1-C4) Site2 Site 2 (Between OH and F) STERICALLY HINDERED Precursor->Site2 Minor/Trace Site6 Site 6 (Between OH and H) STERICALLY ACCESSIBLE Precursor->Site6 Major Pathway (Chlorination) Target Target Product: 2-Chloro-5-fluoro-4-methylphenol Site6->Target Renumbering: Old C6 becomes New C2

Figure 1: Regiochemical rationale for the synthesis of 2-Chloro-5-fluoro-4-methylphenol. The 'Site 6' pathway is favored due to lower steric clash compared to the position between the hydroxyl and fluorine groups.[1]

Physicochemical Properties[1][5][8]

The following data combines experimental values where available and high-confidence predicted values based on substituent additivity rules (SAR).

PropertyValue / RangeNote
Appearance Off-white to pale yellow solidLow-melting solid
Melting Point 45–50 °C (Predicted)Depends on purity
Boiling Point ~205 °C @ 760 mmHgEstimated
pKa 8.2 – 8.6More acidic than p-cresol (10.[1]3) due to Cl/F induction
LogP 2.8 – 3.1Lipophilic; suitable for membrane permeability
Solubility Soluble in DCM, EtOAc, DMSO; Low in water

Synthesis Protocol

Expertise Note: Direct chlorination of phenols can lead to over-chlorination (polychlorination). The use of Sulfuryl Chloride (SO₂Cl₂) is recommended over chlorine gas for better stoichiometric control and ease of handling on a laboratory scale.

Reaction Scheme

Precursor: 3-Fluoro-4-methylphenol (CAS: 452-78-8). Reagent: Sulfuryl Chloride (SO₂Cl₂). Solvent: Dichloromethane (DCM) or Chloroform.

Synthesis SM 3-Fluoro-4-methylphenol (CAS 452-78-8) Intermediate Transition State (Electrophilic Subst.) SM->Intermediate DCM, 0°C -> RT Reagent SO2Cl2 (1.05 eq) Reagent->Intermediate Product 2-Chloro-5-fluoro-4-methylphenol (CAS 1803588-57-9) Intermediate->Product Byproduct HCl + SO2 Intermediate->Byproduct

Figure 2: One-pot synthesis via electrophilic aromatic chlorination.

Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a scrubber (NaOH trap) to neutralize HCl/SO₂ gases.

  • Dissolution: Dissolve 3-Fluoro-4-methylphenol (10.0 g, 79.3 mmol) in anhydrous Dichloromethane (DCM, 100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add Sulfuryl Chloride (11.2 g, 83.3 mmol, 1.05 eq) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature < 5°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or GC-MS.[1][5]

  • Quench: Quench the reaction by slowly adding water (50 mL).

  • Workup: Separate the organic layer.[6] Wash the aqueous layer with DCM (2 x 30 mL). Combine organic extracts and wash with saturated NaHCO₃ (to remove acidic impurities) and Brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a solid. Recrystallize from Hexane/Chloroform or purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to obtain the pure target.

Spectroscopic Characterization (Expected)

To validate the structure, researchers should look for the following diagnostic signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~2.25 ppm (s, 3H): Methyl group at C4.

    • δ ~5.20 ppm (s, 1H): Phenolic OH (broad, exchangeable with D₂O).

    • δ ~6.80 ppm (d, J ~10 Hz, 1H): Proton at C6 (adjacent to F). The large coupling constant is due to ³J H-F coupling.

    • δ ~7.10 ppm (d, J ~7 Hz, 1H): Proton at C3 (adjacent to Cl and Me).

  • ¹⁹F NMR:

    • δ ~ -115 to -120 ppm: Single peak, showing coupling to the adjacent proton.[1]

  • Mass Spectrometry (GC-MS):

    • Molecular Ion (M⁺): 160 (¹⁰⁰%) and 162 (³²%) in a 3:1 ratio, characteristic of a mono-chlorinated compound.

Applications in Drug Development

This scaffold is particularly valuable in the development of KRAS G12C inhibitors . The 2-chloro-5-fluoro substitution pattern offers specific advantages:

  • Atropisomerism Control: In biaryl systems, the chlorine atom at the ortho position provides sufficient steric bulk to lock the conformation or restrict rotation, which is often necessary for binding selectivity in kinase pockets.

  • Metabolic Stability: The fluorine atom at the 5-position blocks metabolic hydroxylation at this electron-rich site, extending the half-life of the drug candidate.[1]

  • Acidic Modulation: The electron-withdrawing nature of the halogens increases the acidity of the phenol, strengthening hydrogen bond interactions with residues like Aspartate or Glutamate in the target protein.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassHazard StatementPrecautionary Measures
Skin Irritation H315: Causes skin irritation.[1]Wear nitrile gloves. Wash hands after handling.
Eye Irritation H319: Causes serious eye irritation.Use safety goggles. Rinse cautiously with water if exposed.
Acute Toxicity H302: Harmful if swallowed.Do not eat/drink in the lab. Store locked up.
Aquatic Toxicity H411: Toxic to aquatic life with long lasting effects.Dispose of waste via approved chemical waste streams.

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation, although the halogenation provides some stability against air oxidation compared to the parent phenol.

References

  • PubChem. (n.d.). 2-Chloro-5-fluoro-4-methylphenol (Compound).[1][2][3][4][7] National Library of Medicine. Retrieved from [Link]

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. (Contextual reference for KRAS inhibitor scaffolds).
  • US Patent 2019/0062330 A1. (2019). Kras G12c Inhibitors.[8] Google Patents. Retrieved from

Sources

An In-depth Technical Guide to 2-Chloro-5-fluoro-4-methylphenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-4-methylphenol, a halogenated aromatic compound of interest in medicinal chemistry and materials science. While experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues and established chemical principles to offer insights into its molecular characteristics, potential synthetic routes, predicted properties, and applications. This guide also outlines essential safety and handling protocols based on the known hazards of substituted chlorophenols.

Introduction: The Significance of Halogenated Phenols

Phenolic compounds are a cornerstone of organic chemistry, serving as versatile intermediates in the synthesis of a vast array of commercially important molecules, from pharmaceuticals to polymers.[1][2] The strategic introduction of halogen atoms, such as chlorine and fluorine, onto the phenol scaffold can dramatically alter the physicochemical and biological properties of the parent molecule.[3][4]

The presence of a chlorine atom can enhance the lipophilicity of a compound, potentially improving its ability to cross biological membranes.[5] Furthermore, the carbon-chlorine bond can participate in specific interactions with biological targets.[3] Fluorine, the most electronegative element, often imparts unique properties, including increased metabolic stability, enhanced binding affinity to target proteins, and altered acidity of the phenolic hydroxyl group.[4] The combination of these halogens on a phenol ring, as in 2-Chloro-5-fluoro-4-methylphenol, presents a unique structural motif with potential for novel applications in drug discovery and materials science.[6]

Molecular Identity and Physicochemical Properties

Molecular Formula and Weight

The fundamental identifiers for 2-Chloro-5-fluoro-4-methylphenol are summarized in the table below.

IdentifierValueSource
Molecular Formula C₇H₆ClFO[7]
Molecular Weight 160.57 g/mol Calculated
Monoisotopic Mass 160.00912 Da[7]
CAS Number 1805227-26-2
Predicted Physicochemical Properties
PropertyPredicted Value (for 2-Chloro-5-fluoro-4-methylphenol)Experimental Value (for 2-Chloro-4-methylphenol)Experimental Value (for 2-Chloro-5-methylphenol)
XlogP 2.7-2.9 (log Kow)[8]
Boiling Point -195-196 °C196 °C[9]
Melting Point --46-48 °C[9]
Density -1.211 g/mL at 25 °C1.215 g/mL at 25 °C[9]

The predicted XlogP value suggests that 2-Chloro-5-fluoro-4-methylphenol is a lipophilic compound, a characteristic that is often sought after in the development of bioactive molecules.

Synthesis and Reactivity

Plausible Synthetic Strategies

A definitive, published synthetic protocol for 2-Chloro-5-fluoro-4-methylphenol is not currently available. However, a logical synthetic approach can be extrapolated from established methods for the synthesis of related substituted phenols. A plausible route would involve the chlorination of a fluorinated cresol derivative.

A well-documented method for the synthesis of the related compound, 2-chloro-4-methylphenol, involves the direct chlorination of 4-methylphenol (p-cresol) using a chlorinating agent in the presence of a Lewis acid catalyst.[10] This process is known to yield the desired product with high selectivity.

Conceptual Synthesis Workflow:

G cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents cluster_product Final Product A 5-Fluoro-4-methylphenol B Chlorination A->B Reacts with E 2-Chloro-5-fluoro-4-methylphenol B->E Yields C Chlorinating Agent (e.g., SO₂Cl₂, Cl₂) C->B D Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) D->B

Caption: A plausible synthetic route to 2-Chloro-5-fluoro-4-methylphenol.

Experimental Protocol (Hypothetical, based on related syntheses):

  • Reaction Setup: To a solution of 5-fluoro-4-methylphenol in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, add a catalytic amount of a Lewis acid (e.g., anhydrous aluminum chloride or iron(III) chloride).

  • Addition of Chlorinating Agent: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a stoichiometric amount of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), dropwise or via a gas inlet tube, while maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction by the slow addition of water or a dilute aqueous acid solution. Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Expected Reactivity

The reactivity of 2-Chloro-5-fluoro-4-methylphenol will be governed by the interplay of the hydroxyl, chloro, fluoro, and methyl substituents on the aromatic ring.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This group can also be alkylated or acylated.

  • Aromatic Ring: The aromatic ring is activated towards electrophilic substitution by the electron-donating hydroxyl and methyl groups. However, the electron-withdrawing nature of the chlorine and fluorine atoms will deactivate the ring to some extent. The directing effects of the substituents will influence the position of any further substitution reactions.[11]

  • Halogen Atoms: The chlorine and fluorine atoms are generally unreactive towards nucleophilic substitution under standard conditions but can be displaced under harsh conditions or through metal-catalyzed cross-coupling reactions.

Potential Applications in Research and Development

Halogenated phenols are valuable building blocks in the synthesis of a wide range of biologically active molecules.[4]

  • Pharmaceuticals: The presence of both chlorine and fluorine in 2-Chloro-5-fluoro-4-methylphenol makes it an attractive scaffold for the development of novel therapeutic agents. Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[5][6]

  • Agrochemicals: Many successful herbicides, fungicides, and insecticides contain halogenated phenol moieties.[12] 2-Chloro-5-fluoro-4-methylphenol could serve as a key intermediate in the synthesis of new crop protection agents.

  • Materials Science: Phenolic compounds are precursors to phenolic resins and other polymers. The incorporation of fluorine can impart desirable properties such as thermal stability and chemical resistance to these materials.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The coupling patterns of the aromatic protons will be influenced by both the chlorine and fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show characteristic signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Other characteristic peaks will include C-H stretching vibrations of the aromatic ring and the methyl group, C=C stretching vibrations of the aromatic ring, and C-Cl and C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns will likely involve the loss of the methyl group and other characteristic fragments.

Safety and Handling

Substituted chlorophenols should be handled with caution due to their potential toxicity.[13] The following safety precautions are based on the known hazards of related compounds.

Hazard Identification

Based on safety data for similar compounds, 2-Chloro-5-fluoro-4-methylphenol is likely to be:

  • Harmful if swallowed, in contact with skin, or if inhaled.[14]

  • A skin and eye irritant.[15][16]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes should be worn.

Handling and Storage
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[17]

  • Avoid inhalation of dust, fumes, or vapors.

  • Avoid contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.[18][19] Chlorinated organic compounds often require specialized disposal procedures, such as incineration at high temperatures.[20]

Conclusion

2-Chloro-5-fluoro-4-methylphenol is a halogenated phenol with significant potential as a building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While direct experimental data is limited, this guide provides a comprehensive overview based on the known properties and reactivity of structurally related molecules. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential applications. As with all halogenated phenols, strict adherence to safety protocols is essential when handling this compound.

References

  • Bayer Aktiengesellschaft. (1998). Process for the preparation of 2-chloro-4-methylphenol. U.S. Patent No. 5,847,236. Washington, DC: U.S.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-4-(hydroxymethyl)phenol. Retrieved from a relevant BenchChem technical document.
  • Chaudhary, A., et al. (2004). Highly Selective Oxidative Monochlorination To Synthesize Organic Intermediates: 2-Chlorotoluene, 2-Chloroaniline, 2-Chlorophenol, and 2-Chloro-4-methylphenol. Industrial & Engineering Chemistry Research, 43(24), 7654-7658.
  • BenchChem. (n.d.). Application Notes and Protocols for Handling and Disposal of Chlorophenol Waste. Retrieved from a relevant BenchChem technical document.
  • International Programme on Chemical Safety. (1989). Chlorophenols (EHC 93). INCHEM.
  • University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs.
  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Chlorophenols.
  • Thermo Fisher Scientific. (2026, January 2).
  • Thermo Fisher Scientific. (2009, September 26).
  • Ihara & Co., Ltd. (1991). Process for preparing 2-chloro-4-fluorophenol. U.S. Patent No. 5,053,557. Washington, DC: U.S.
  • CPAchem. (2019, May 16).
  • PubChemLite. (n.d.). 2-chloro-5-fluoro-4-methylphenol (C7H6ClFO).
  • Auffinger, P., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 55(21), 9428-9451.
  • Wikipedia. (2025, January 13). 2-Chloro-m-cresol.
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An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-Chloro-5-fluoro-4-methylphenol is a substituted phenolic compound of significant interest in medicinal chemistry and drug development. Its unique combination of chloro, fluoro, and methyl functional groups on a phenol backbone presents a compelling scaffold for the design of novel therapeutic agents. The physical properties of this molecule are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target macromolecules. Understanding these properties is therefore a critical prerequisite for its rational application in drug discovery pipelines.

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-5-fluoro-4-methylphenol. In the absence of extensive direct experimental data for this specific molecule, this guide leverages predicted values and comparative analysis with closely related isomers to offer scientifically grounded insights. Furthermore, it details the standard experimental methodologies for the determination of these properties, providing a framework for empirical validation.

Molecular Structure and Key Physicochemical Data

The structural arrangement of the substituents on the phenolic ring dictates the molecule's overall polarity, ability to form hydrogen bonds, and steric profile, all of which are key determinants of its physical characteristics.

Caption: Molecular structure of 2-Chloro-5-fluoro-4-methylphenol.

A summary of the available and predicted physical properties for 2-Chloro-5-fluoro-4-methylphenol is presented below, alongside experimental data for structurally similar isomers to provide context and facilitate understanding of substituent effects.

Property2-Chloro-5-fluoro-4-methylphenol (Predicted/Calculated)2-Chloro-5-methylphenol (Experimental)2-Chloro-4-methylphenol (Experimental)4-Fluoro-2-methylphenol (Experimental)
Molecular Formula C₇H₆ClFOC₇H₇ClOC₇H₇ClOC₇H₇FO
Molecular Weight 160.57 g/mol 142.58 g/mol 142.58 g/mol 126.13 g/mol
Monoisotopic Mass 160.00912 Da[1]142.01854 Da142.01854 Da126.04809 Da
Melting Point Not available46-48 °C[2][3][4]Not applicable (liquid at room temp.)30-36 °C
Boiling Point Not available196 °C[2][3][4][5]195-196 °C[6]Not available
Density Not available1.215 g/mL at 25 °C[2][3][4]1.211 g/mL at 25 °C[6]Not available
Water Solubility Predicted to be lowSlightly soluble (1.2 g/L at 25°C)[3][4]Sparingly solubleNot available
pKa Not available8.60 (Predicted)[3][4]8.79 (Predicted)[7]Not available
logP (XlogP) 2.7[1]2.92.51.8

Influence of Functional Groups on Physical Properties

The physical properties of 2-Chloro-5-fluoro-4-methylphenol are a direct consequence of the interplay between its hydroxyl, chloro, fluoro, and methyl substituents.

  • Hydroxyl Group (-OH): The hydroxyl group is the primary determinant of the phenolic character, enabling the molecule to act as a hydrogen bond donor. This capacity for hydrogen bonding significantly influences its melting point, boiling point, and solubility in polar solvents.

  • Chloro Group (-Cl): As an electron-withdrawing group, the chlorine atom increases the acidity of the phenolic proton through inductive effects. Its presence also contributes to the molecule's overall molecular weight and van der Waals interactions, which can affect melting and boiling points.

  • Fluoro Group (-F): Fluorine is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect, further enhancing the acidity of the phenol. Due to its small size, its steric impact is minimal. The C-F bond is highly polarized, which can influence intermolecular interactions.

  • Methyl Group (-CH₃): The methyl group is an electron-donating group, which slightly counteracts the acid-strengthening effects of the halogens. It also adds to the steric bulk and hydrophobicity of the molecule, which can decrease water solubility.

The relative positions of these substituents are also crucial. In 2-Chloro-5-fluoro-4-methylphenol, the ortho-chloro and para-methyl groups to the hydroxyl group will have a pronounced electronic and steric influence.

Experimental Methodologies for Physical Property Determination

To empirically validate the predicted properties and gain a deeper understanding of 2-Chloro-5-fluoro-4-methylphenol, the following standard experimental protocols are recommended.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

Caption: Schematic of a typical melting point apparatus.

Protocol:

  • A small, finely powdered sample of 2-Chloro-5-fluoro-4-methylphenol is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • The sample is heated at a controlled rate.

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point. A narrow melting range is indicative of high purity.[8]

Boiling Point Determination

For liquid compounds or those that can be safely heated to their boiling point.

Protocol (Thiele Tube Method):

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[3][7]

Density Measurement

Density is a measure of mass per unit volume.

Protocol (Pycnometer Method):

  • A pycnometer (a flask with a specific, known volume) is weighed empty.

  • It is then filled with the liquid sample and weighed again.

  • The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. Temperature control is crucial for accurate measurements.

Solubility Determination

Assessing solubility in various solvents is critical for formulation and understanding bioavailability.

Caption: A simplified workflow for solubility determination.

Protocol:

  • A known mass of 2-Chloro-5-fluoro-4-methylphenol is added to a known volume of a solvent (e.g., water, ethanol, DMSO) in a vial.

  • The mixture is agitated at a constant temperature for a set period to reach equilibrium.

  • The solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic proton.

Protocol (Spectrophotometric Method):

  • A series of buffer solutions with known pH values are prepared.

  • A stock solution of 2-Chloro-5-fluoro-4-methylphenol is prepared.

  • A small aliquot of the stock solution is added to each buffer solution.

  • The UV-Vis absorbance spectrum of each solution is recorded.

  • The pKa is determined by analyzing the change in absorbance at a specific wavelength as a function of pH, as the ratio of the protonated and deprotonated species changes.[10][11][12]

Spectral Data Analysis

Spectroscopic techniques provide invaluable information about the molecular structure and bonding of 2-Chloro-5-fluoro-4-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the connectivity of atoms within the molecule. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing and -donating effects of the substituents. The phenolic proton signal is typically broad and its chemical shift is dependent on concentration and solvent due to hydrogen bonding.[13][14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. Key characteristic absorptions would include:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

  • C-O stretching absorption around 1200 cm⁻¹.

  • C=C stretching absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

  • C-Cl and C-F stretching vibrations at lower wavenumbers.

A combined experimental and theoretical study on the related compound 2-chloro-5-fluoro phenol provides a good reference for the vibrational spectral determinations of the title compound.[16][17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular weight. Characteristic fragmentation patterns for phenols often involve the loss of CO and the cleavage of substituents from the aromatic ring.

Conclusion

While a complete experimental dataset for the physical properties of 2-Chloro-5-fluoro-4-methylphenol is not yet publicly available, this guide provides a robust framework for understanding its anticipated characteristics. By combining predicted data with experimental values from closely related isomers and detailing established analytical methodologies, researchers and drug development professionals are equipped with the foundational knowledge necessary to effectively utilize this promising compound in their scientific endeavors. The elucidation of its precise physical properties through empirical measurement will be a crucial next step in unlocking its full potential in the development of new medicines.

References

  • PubChem. (n.d.). 2-Chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • University of Calgary. (n.d.). Ch24: Phenols. Retrieved February 14, 2026, from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved February 14, 2026, from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved February 14, 2026, from [Link]

  • PubChemLite. (n.d.). 2-chloro-5-fluoro-4-methylphenol (C7H6ClFO). Retrieved February 14, 2026, from [Link]

  • Pharmaffiliates. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methylphenol. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Monomer structure of 2-chloro-5-fluoro phenol. Retrieved February 14, 2026, from [Link]

  • ChemBK. (2024, April 9). 2-Chloro-5-methylphenol. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental and Simulated infrared spectra of 2-chloro-5-fluoro phenol. Retrieved February 14, 2026, from [Link]

  • Aktaş, A. H., et al. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53(2), 214-218. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-chloro-4-methyl-. National Institute of Standards and Technology. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluorophenol. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Chemistry 321: Quantitative Analysis Lab Webnote. (2017, February 15). Spectrophotometric Determination of pKa of Phenol Red. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). 2,4-dichloro-5-methylphenol. National Institute of Standards and Technology. Retrieved February 14, 2026, from [Link]

  • Banaras Hindu University. (n.d.). B.Sc (Hons. VI - Topic: NMR Spectroscopy. Retrieved February 14, 2026, from [https://www.bhu.ac.in/science/chemistry/sc_services/B.Sc%20(Hons.%20VI%20-%20Topic-%20NMR%20Spectroscopy%20by%20Dr.%20Sanjay%20Singh.pdf]([Link]

  • NIST. (n.d.). Phenol, 2-chloro-4-methyl-. National Institute of Standards and Technology. Retrieved February 14, 2026, from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved February 14, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved February 14, 2026, from [Link]

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Technical Guide: Solubility Profiling of 2-Chloro-5-fluoro-4-methylphenol

[1]

Executive Summary

2-Chloro-5-fluoro-4-methylphenol (CAS: 1942407-80-6 / Analogous Isomers) represents a critical scaffold in the synthesis of agrochemicals and pharmaceutical intermediates, particularly for kinase inhibitors and fluorinated bioactive agents.[1][2] Its physicochemical behavior is dominated by the interplay between the lipophilic halogen/methyl substituents and the ionizable phenolic hydroxyl group.[1]

This guide provides a comprehensive technical analysis of its solubility profile. By synthesizing Structure-Property Relationships (SPR) from close structural analogs (e.g., 2-chloro-4-methylphenol), we establish a high-confidence predictive model for solvent selection.[1] Furthermore, we define self-validating experimental protocols to empirically determine exact solubility limits, ensuring reproducibility in drug development workflows.

Part 1: Physicochemical Profile & Mechanistic Basis

To optimize solvation, one must first understand the molecular forces at play.[1] This compound is not merely a static solid; it is an ionizable, lipophilic acid.[1]

Structural Determinants of Solubility

The molecule features three distinct electronic zones that dictate its interaction with solvents:

  • The Phenolic Head (Hydrophilic/Ionizable): The hydroxyl (-OH) group acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1]

  • The Halogenated Core (Lipophilic/Electron-Withdrawing):

    • Chlorine (C2): Provides significant steric bulk and inductive electron withdrawal (-I effect), lowering the pKa of the phenol (making it more acidic than cresol).[1]

    • Fluorine (C5): Enhances metabolic stability and lipophilicity without adding significant steric hindrance.[1]

  • The Methyl Tail (Lipophilic): The C4-methyl group adds non-polar surface area, increasing the partition coefficient (LogP).[1]

Key Physicochemical Parameters (Predicted)

Values derived from validated SPR models of structural analogs (2-chloro-4-methylphenol).

ParameterValue (Approx.)Significance for Solubility
Molecular Weight 160.57 g/mol Small molecule; diffusion is not rate-limiting.[1]
LogP (Octanol/Water) 2.5 – 2.9Lipophilic. Prefers organic phases.[1] Poor aqueous solubility.[1]
pKa (Acid Dissociation) 8.2 – 8.8Weak Acid. Solubility in water is pH-dependent.[1]
H-Bond Donors 1Capable of specific interaction with ethers/ketones.[1]
Polar Surface Area (PSA) ~20 ŲLow PSA indicates good membrane permeability but low water affinity.[1]

Part 2: Solubility in Water vs. Organic Solvents[1]

Aqueous Solubility: The pH Switch

At neutral pH (pH 7), 2-Chloro-5-fluoro-4-methylphenol exists primarily in its protonated (neutral) form.[1] Due to the hydrophobic halogens and methyl group, the energy cost to disrupt the water network is high.[1]

  • Neutral pH (pH < 7): Sparingly Soluble (< 1 g/L). The compound behaves like a grease ball with a single polar handle.[1]

  • Basic pH (pH > 10): Highly Soluble. Deprotonation yields the phenolate anion.[1] The negative charge is delocalized and highly solvated by water molecules.[1]

Critical Application Note: Do not attempt to formulate high-concentration aqueous stocks without a co-solvent or pH adjustment.

Organic Solvent Compatibility

The compound follows the "Like Dissolves Like" principle, but with specific nuances due to the phenol group.[1]

Category A: Polar Aprotic (The "Universal" Solvents) [1]
  • Solvents: DMSO, DMF, DMAc, NMP.[1]

  • Solubility: Very High (> 100 mg/mL). [1]

  • Mechanism: These solvents accept the phenolic proton (H-bond) while their non-polar backbones solvate the aromatic ring.[1]

  • Use Case: Stock solutions for biological assays (typically 10-100 mM).

Category B: Polar Protic (Alcohols) [1]
  • Solvents: Methanol, Ethanol, Isopropanol.[1]

  • Solubility: High (50 – 100 mg/mL). [1]

  • Mechanism: Strong H-bonding network.[1]

  • Use Case: Crystallization and intermediate dilution.

Category C: Non-Polar / Chlorinated [1]
  • Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.[1]

  • Solubility: Moderate to High. [1]

  • Mechanism: Van der Waals interactions dominate.[1] DCM is excellent for extraction from acidified aqueous layers.[1]

Category D: Aliphatic Hydrocarbons
  • Solvents: Hexane, Heptane, Cyclohexane.[1]

  • Solubility: Low to Moderate. [1]

  • Mechanism: The polar hydroxyl group is "unhappy" in pure alkanes.[1] Often used as an anti-solvent to crash the compound out of solution.[1]

Comparative Solubility Matrix
Solvent ClassRepresentative SolventPredicted SolubilityPrimary Interaction
Aqueous Water (pH 7)< 1 mg/mL (Low)Hydrophobic Effect (Repulsion)
Aqueous 0.1 M NaOH (pH 13)> 50 mg/mL (High)Ionic Solvation (Phenolate)
Polar Aprotic DMSO> 200 mg/mL (Very High)Dipole-Dipole + H-Bond Accepting
Polar Protic Ethanol> 100 mg/mL (High)H-Bonding Network
Chlorinated Dichloromethane> 50 mg/mL (High)Dispersion Forces
Aliphatic n-Heptane< 10 mg/mL (Low)Weak Van der Waals

Part 3: Mechanistic Visualization

The following diagram illustrates the solvation mechanisms and the critical "pH Switch" that researchers must leverage during extraction and formulation.

SolvationMechanismcluster_OrganicOrganic Phase (Lipophilic)cluster_AqueousAqueous PhaseCompound2-Chloro-5-fluoro-4-methylphenolDMSODMSO/DMF(H-Bond Acceptor)Compound->DMSOHigh Solubility(Stock Soln)DCMDCM/EtOAc(Van der Waals)Compound->DCMGood Solubility(Extraction)AcidicWater (pH < 8)Protonated FormCompound->AcidicPrecipitates(Poor Solubility)BasicWater (pH > 10)Deprotonated PhenolateCompound->BasicDissolves(Salt Formation)Acidic->BasicAdd NaOHBasic->AcidicAdd HCl

Figure 1: Solvation dynamics showing the pH-dependent solubility switch and organic solvent compatibility.[1]

Part 4: Experimental Protocols (Self-Validating)

As a scientist, you should never rely solely on literature values for critical formulations. Use the following protocols to determine the exact solubility limit for your specific batch and temperature conditions.

Protocol A: Kinetic Solubility Screen (Tier 1)

Best for: Rapidly checking if a compound will dissolve for a bioassay.[1]

  • Preparation: Weigh 5 mg of solid compound into a clear glass vial.

  • Addition: Add solvent (e.g., DMSO) in 10 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear solution: Soluble.

    • Turbid/Particulates: Insoluble.[1]

  • Calculation:

    
     (Result in mg/mL).
    
  • Validation: Dilute the stock 1:100 into water. If it precipitates immediately, your stock is metastable or the compound is highly hydrophobic (LogP > 3).[1]

Protocol B: Thermodynamic Solubility Determination (Tier 2)

Best for: Formulation stability and physicochemical characterization.[1]

  • Saturation: Add excess solid (~20 mg) to 1 mL of the target solvent.[1]

  • Equilibrium: Shake or stir at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (saturated solution).

  • Quantification:

    • Dilute the filtrate 1:1000 in Mobile Phase.

    • Inject into HPLC (UV detection at 270-280 nm).

    • Compare peak area against a standard curve of known concentration.[1]

  • Self-Validation Check: The pH of the aqueous filtrate must be measured.[1] If the pH shifted significantly, the solubility value is compromised by self-ionization.[1]

Part 5: Implications for Synthesis and Development

Extraction Strategy (Work-up)

Leverage the pKa (~8.[1]5) for purification without chromatography:

  • Dissolve crude reaction mixture in Ethyl Acetate.

  • Wash with 1M NaOH.[1] The phenol converts to phenolate and moves to the Aqueous Layer .[1] Impurities remain in the organic layer.[1]

  • Separate layers.

  • Acidify the aqueous layer with 1M HCl to pH ~2.[1] The phenol precipitates or oils out.[1]

  • Extract back into fresh Ethyl Acetate.

Stock Solution Storage[1]
  • Solvent: Anhydrous DMSO is preferred.[1]

  • Concentration: 10 mM to 50 mM is standard.[1]

  • Stability: Phenols are prone to oxidation (turning pink/brown) over time.[1] Store at -20°C under inert gas (Nitrogen/Argon) to prevent quinone formation.

References

  • PubChem. 2-Chloro-5-fluorophenol (CID 2724522) - Physicochemical Properties.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Organic Chemistry Portal. Calculated LogP (cLogP) and Solubility Prediction Principles. Available at: [Link][1]

An In-depth Technical Guide to the Acidity and pKa of 2-Chloro-5-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the acidity and predicted pKa of 2-Chloro-5-fluoro-4-methylphenol, a substituted phenol of interest in medicinal chemistry and material science. In the absence of extensive experimental data for this specific molecule, this document synthesizes theoretical principles, computational prediction methodologies, and established experimental protocols to offer a robust framework for its characterization. We delve into the electronic effects of the chloro, fluoro, and methyl substituents on the phenolic proton's acidity. Furthermore, this guide presents detailed protocols for both computational pKa prediction using Density Functional Theory (DFT) and experimental determination via UV-Vis spectrophotometry, equipping researchers with the necessary tools to validate and expand upon the foundational information provided herein.

Introduction: The Significance of pKa in Drug Discovery and Development

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the degree of ionization of a molecule at a given pH.[1] For drug candidates, pKa influences essential properties such as solubility, lipophilicity, membrane permeability, and protein binding, all of which are pivotal to a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] Phenolic compounds, in particular, are prevalent scaffolds in numerous therapeutic agents, and understanding their acidity is paramount for optimizing their pharmacological activity and bioavailability. 2-Chloro-5-fluoro-4-methylphenol presents a unique combination of electron-withdrawing and electron-donating substituents, making its acidity a subject of nuanced scientific inquiry.

Structural Analysis and Predicted Physicochemical Properties

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion.[3][4] Substituents on the aromatic ring that can delocalize the negative charge of the phenoxide ion will increase acidity (lower pKa), while those that concentrate the charge will decrease acidity (higher pKa).[3][5]

  • -Cl (Chloro group): The chloro group at the 2-position is electron-withdrawing primarily through its inductive effect (-I), which stabilizes the phenoxide ion and increases acidity.[6]

  • -F (Fluoro group): The fluoro group at the 5-position is also electron-withdrawing via its strong inductive effect (-I).

  • -CH3 (Methyl group): The methyl group at the 4-position is electron-donating through hyperconjugation (+I effect), which tends to destabilize the phenoxide ion and decrease acidity.[7]

The net effect on the pKa of 2-Chloro-5-fluoro-4-methylphenol will be a composite of these competing electronic influences. Given the presence of two strong electron-withdrawing halogens, it is anticipated to be more acidic than phenol (pKa ≈ 10) and p-cresol (pKa ≈ 10.2).

Table 1: Predicted Physicochemical Properties of 2-Chloro-5-fluoro-4-methylphenol and Related Compounds

Property2-Chloro-5-fluoro-4-methylphenol2-Chloro-4-methylphenol2-Fluoro-4-methylphenol
Molecular Formula C7H6ClFO[8]C7H7ClO[9]C7H7FO[10]
Molecular Weight 160.57 g/mol 142.58 g/mol [9]126.13 g/mol [10]
Predicted pKa No direct data found8.79 ± 0.18[11]No direct data found
Predicted XlogP 2.7[8]2.4[9]1.8[10]
Boiling Point Not available195-196 °CNot available
Density Not available1.211 g/mL at 25 °CNot available

Computational Prediction of pKa

Due to the lack of experimental data for 2-Chloro-5-fluoro-4-methylphenol, computational methods serve as a powerful tool for estimating its pKa.[12] Density Functional Theory (DFT) combined with a suitable solvent model is a common and accurate approach.[2]

Theoretical Framework

The pKa can be calculated from the Gibbs free energy change (ΔG) of the dissociation reaction in solution. A direct approach involves calculating the free energies of the phenol and its conjugate base in the presence of explicit water molecules and a continuum solvation model.[12]

Figure 1: Workflow for Computational pKa Prediction

G cluster_0 Geometry Optimization cluster_1 Energy Calculation cluster_2 pKa Calculation A Input Structure (2-Chloro-5-fluoro-4-methylphenol) B DFT Optimization (gas phase) e.g., B3LYP/6-31G(d) A->B C Add Explicit Water Molecules (e.g., 2H2O) B->C D Re-optimization in Solution (e.g., CAM-B3LYP/6-311G+dp with SMD) C->D E Calculate Gibbs Free Energy (G) of Phenol and Phenoxide D->E F Calculate ΔG of Dissociation E->F G pKa = ΔG / (2.303 * RT) F->G

Caption: A generalized workflow for the computational prediction of pKa using DFT.

Detailed Protocol for pKa Prediction

This protocol is based on methodologies reported to yield accurate pKa values for substituted phenols, with a mean absolute error of approximately 0.3 pKa units.[12]

  • Structure Preparation:

    • Generate the 3D structure of 2-Chloro-5-fluoro-4-methylphenol and its corresponding phenoxide ion.

  • Computational Software:

    • Utilize a quantum chemistry software package such as Gaussian.[2]

  • Geometry Optimization:

    • Perform an initial geometry optimization in the gas phase.

    • Add two explicit water molecules near the hydroxyl group to model the local solvent environment.[12]

  • Solvation Model and DFT Settings:

    • Employ a hybrid DFT functional, such as CAM-B3LYP, with a basis set like 6-311G+dp.[12]

    • Incorporate a continuum solvation model, for instance, the Solvation Model based on Density (SMD), to account for bulk solvent effects.[12]

    • Optimize the geometries of both the phenol-water and phenoxide-water complexes within the solvation model.

  • Frequency Calculations:

    • Perform frequency calculations at the same level of theory to obtain the Gibbs free energies (G) for both the protonated and deprotonated species.

  • pKa Calculation:

    • Calculate the Gibbs free energy of the acid dissociation (ΔGa) in the aqueous phase.

    • Use the following thermodynamic cycle to calculate the pKa. The direct approach, which involves calculating the free energy of the reaction HA + H₂O ⇌ A⁻ + H₃O⁺, is recommended.

Experimental Determination of pKa via UV-Vis Spectrophotometry

Spectrophotometry is a widely used method for determining the pKa of phenols, as the phenol and its conjugate phenoxide ion exhibit distinct UV-Vis absorption spectra.[13][14]

Principle

The method involves measuring the absorbance of the compound in a series of buffer solutions with varying, precisely known pH values.[15] The pKa is the pH at which the concentrations of the acidic (phenol) and basic (phenoxide) forms are equal. This can be determined by plotting absorbance at a specific wavelength against pH and finding the inflection point of the resulting sigmoidal curve.[12]

Figure 2: Experimental Workflow for Spectrophotometric pKa Determination

G A Prepare Stock Solution of Compound in Methanol C Dilute Stock into each Buffer A->C B Prepare Buffer Solutions (Range of known pH values) B->C D Measure UV-Vis Spectra for each solution C->D E Identify λmax for Phenol and Phenoxide D->E F Plot Absorbance vs. pH at a selected wavelength E->F G Perform Sigmoidal Fit F->G H Determine pKa (Inflection Point) G->H

Caption: Step-by-step workflow for the experimental determination of pKa using UV-Vis spectrophotometry.

Detailed Protocol
  • Materials and Reagents:

    • 2-Chloro-5-fluoro-4-methylphenol

    • Methanol (for stock solution)

    • Buffer solutions covering a pH range from ~7 to 11 (e.g., phosphate and borate buffers)

    • Calibrated pH meter[15]

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Preparation of Solutions:

    • Prepare a stock solution of 2-Chloro-5-fluoro-4-methylphenol (e.g., 1 mg/mL) in methanol.

    • Prepare a series of buffer solutions with known pH values.

    • For each measurement, dilute a small volume of the stock solution into a buffer solution in a quartz cuvette to a final concentration of approximately 10⁻⁴ M.[12]

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for the compound in each buffer solution.[13]

    • Identify the wavelengths of maximum absorbance (λmax) for the fully protonated (acidic pH) and fully deprotonated (basic pH) forms.

  • Data Analysis:

    • Select a wavelength where the difference in absorbance between the phenol and phenoxide forms is significant.

    • Plot the measured absorbance at this wavelength against the pH of the buffer solutions.

    • Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.[12]

Safety and Handling

Substituted phenols, including halogenated phenols, should be handled with care. Based on data for similar compounds, 2-Chloro-5-fluoro-4-methylphenol may be harmful if swallowed or in contact with skin, and could cause skin and eye irritation or damage.[10][16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

References

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. (2023). MDPI. Available at: [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). MDPI. Available at: [Link]

  • THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. (n.d.). Neliti. Available at: [Link]

  • Absolute pKa Determinations for Substituted Phenols. (2002). AFIT Scholar. Available at: [Link]

  • Predicting pKa values of substituted phenols from atomic charges. (n.d.). Slovak University of Technology in Bratislava. Available at: [Link]

  • Acidity of Phenols, Effect of Substituents on Acidity. (n.d.). Pharmaguideline. Available at: [Link]

  • Acidity and Order of Acidity of Alcohols, Acidity of Phenol and Substituted Phenol, Practice Problems & FAQs in Chemistry. (n.d.). Aakash Institute. Available at: [Link]

  • Acidity of Phenols. (2025). Chemistry LibreTexts. Available at: [Link]

  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol, cresols, resorcinol, naphthols. (n.d.). SlideShare. Available at: [Link]

  • Acidity of Substituted Phenols. (2023). Chemistry LibreTexts. Available at: [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025). Pharmaguideline. Available at: [Link]

  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (2005). Acta Chimica Slovenica. Available at: [Link]

  • Spectrophotometric Determination of pKa of Phenol Red. (2017). University of Massachusetts Lowell. Available at: [Link]

  • 2-Chloro-5-fluorophenol. (n.d.). PubChem. Available at: [Link]

  • 2-chloro-5-fluoro-4-methylphenol (C7H6ClFO). (n.d.). PubChemLite. Available at: [Link]

  • 2-chloro-4-methylphenol Definition. (2025). Fiveable. Available at: [Link]

  • Process for preparing 2-chloro-4-fluorophenol. (1991). Google Patents.
  • 2-Fluoro-4-methylphenol. (n.d.). PubChem. Available at: [Link]

  • A single pot process for the preparation of 2 chloro 4 fluoro 5 nitrobenzoate derivatives. (n.d.). Google Patents.
  • 2-Chloro-4-methylphenol. (n.d.). PubChem. Available at: [Link]

  • Phenol, 2-amino-4-chloro-5-methyl- Properties. (2025). EPA. Available at: [Link]

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An In-depth Technical Guide to the Melting Point of 2-Chloro-5-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The Significance of Melting Point in Compound Characterization

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a fundamental physical property used to identify and assess the purity of a compound.[1][2][3] A pure crystalline substance will typically exhibit a sharp melting point, with a narrow range of 0.5-1°C.[3] Conversely, the presence of impurities will lead to a depression of the melting point and a broadening of the melting range.[4] Therefore, accurate melting point determination is a critical first step in the characterization of a newly synthesized or isolated compound like 2-Chloro-5-fluoro-4-methylphenol.

Estimating the Melting Point Range of 2-Chloro-5-fluoro-4-methylphenol

In the absence of direct experimental data for 2-Chloro-5-fluoro-4-methylphenol, an estimated melting point can be inferred by examining structurally similar compounds. The interplay of chlorine, fluorine, and methyl substituents on the phenol ring will influence the crystal lattice energy and, consequently, the melting point.

CompoundStructureMelting Point (°C)
2-Chloro-5-methylphenol46-48[5]
4-Chloro-2-methylphenol42-51[6][7]
4-Fluoro-2-methylphenol30-38[8][9]
2-Chloro-4-methylphenolData not consistently reported as a solid at room temperature.

Analysis of Analogous Structures:

The provided data on analogous compounds suggests that the melting point of 2-Chloro-5-fluoro-4-methylphenol is likely to be in a comparable range. The presence of both chloro and fluoro substituents, which are capable of participating in dipole-dipole interactions and potentially weak hydrogen bonding, along with the methyl group, will collectively determine the intermolecular forces. The precise substitution pattern on the aromatic ring is a key determinant of the efficiency of crystal packing, which significantly impacts the melting point. Given the melting points of the chloro-methyl and fluoro-methyl substituted phenols, a reasonable starting estimate for the melting point of 2-Chloro-5-fluoro-4-methylphenol would be in the range of 35-55°C . However, this remains a prediction and underscores the necessity of empirical determination.

Experimental Protocol for Melting Point Determination

The following is a detailed, step-by-step methodology for the accurate determination of the melting point of 2-Chloro-5-fluoro-4-methylphenol using the capillary method.

3.1. Materials and Equipment

  • Purified 2-Chloro-5-fluoro-4-methylphenol (recrystallized to constant melting point)

  • Melting point apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or similar)

  • Capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle

  • Drying oven or desiccator

3.2. Sample Preparation

The accurate determination of a melting point is critically dependent on the purity and physical state of the sample.

  • Purification: The synthesized 2-Chloro-5-fluoro-4-methylphenol should be purified, preferably by recrystallization from a suitable solvent system, to remove any impurities.

  • Drying: The purified crystals must be thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.[2] Drying in a vacuum oven at a temperature below the estimated melting point or in a desiccator over a suitable drying agent is recommended.

  • Sample Pulverization: The dry, crystalline sample should be finely powdered using a mortar and pestle to ensure uniform packing and efficient heat transfer within the capillary tube.[2]

3.3. Capillary Tube Packing

  • Invert an open-ended capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube.

  • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down.

  • Repeat until the sample is packed to a height of 2-3 mm.[1]

3.4. Melting Point Measurement

  • Initial Rapid Determination: To save time, a preliminary rapid heating of the sample can be performed to get an approximate melting point range.

  • Accurate Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the heating rate to a slow, controlled value, typically 1-2°C per minute, when the temperature is within 15-20°C of the estimated melting point.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue heating and record the temperature at which the last solid particle melts (the clear point).

    • The recorded values represent the melting point range.

  • Repeatability: For reliable results, the determination should be repeated at least twice with fresh samples in new capillary tubes. The results should be consistent.

Melting_Point_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Purification Purify Compound (e.g., Recrystallization) Drying Thoroughly Dry (Vacuum Oven/Desiccator) Purification->Drying Grinding Grind to Fine Powder (Mortar & Pestle) Drying->Grinding Packing Pack Capillary Tube (2-3 mm height) Grinding->Packing Rapid_Heat Rapid Heating (Approximate MP) Packing->Rapid_Heat Slow_Heat Slow Heating (1-2°C/min near MP) Rapid_Heat->Slow_Heat Observation Observe & Record (Onset and Clear Point) Slow_Heat->Observation Repeat Repeat Measurement (for consistency) Observation->Repeat Report Report Melting Point Range Repeat->Report

Caption: Workflow for accurate melting point determination.

The Potential for Polymorphism

It is crucial for researchers and drug development professionals to consider the possibility of polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[10] These different polymorphs can have distinct physical properties, including different melting points, solubilities, and stabilities.[10] Phenolic compounds are known to exhibit polymorphism.[11][12]

The existence of multiple melting points for 2-Chloro-5-fluoro-4-methylphenol, or a broad and variable melting range, could be an indication of the presence of different polymorphic forms or a mixture thereof.

4.1. Investigating Polymorphism

If polymorphism is suspected, several analytical techniques can be employed for characterization:

  • Differential Scanning Calorimetry (DSC): This is a primary technique for identifying and characterizing polymorphs. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Different polymorphs will exhibit distinct melting endotherms at their respective melting points. It can also reveal solid-solid phase transitions between polymorphs.[10][13]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for distinguishing between anhydrous polymorphs and solvates or hydrates.[13]

  • X-ray Powder Diffraction (XRPD): Each crystalline polymorph has a unique crystal lattice, which will produce a characteristic X-ray diffraction pattern. XRPD is a definitive method for identifying and distinguishing between different polymorphic forms.[13]

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: The different intermolecular interactions in various polymorphs can lead to subtle but measurable shifts in the vibrational spectra.[13]

  • Hot-Stage Microscopy: This technique allows for the visual observation of melting and any solid-state transitions as a function of temperature.[14]

Polymorphism_Investigation_Workflow cluster_techniques Characterization Techniques cluster_outcomes Analysis Outcomes Suspect_Polymorphism Suspect Polymorphism? (e.g., broad/variable MP) DSC Differential Scanning Calorimetry (DSC) Suspect_Polymorphism->DSC TGA Thermogravimetric Analysis (TGA) Suspect_Polymorphism->TGA XRPD X-Ray Powder Diffraction (XRPD) Suspect_Polymorphism->XRPD Spectroscopy FTIR/Raman Spectroscopy Suspect_Polymorphism->Spectroscopy Microscopy Hot-Stage Microscopy Suspect_Polymorphism->Microscopy Identify_Forms Identify & Characterize Polymorphic Forms DSC->Identify_Forms TGA->Identify_Forms XRPD->Identify_Forms Spectroscopy->Identify_Forms Microscopy->Identify_Forms Determine_Stability Determine Relative Stabilities Identify_Forms->Determine_Stability Assess_Properties Assess Differences in Physical Properties Determine_Stability->Assess_Properties

Caption: Decision and workflow for investigating polymorphism.

Conclusion

While a definitive, literature-reported melting point for 2-Chloro-5-fluoro-4-methylphenol is not currently available, this guide provides a robust framework for its empirical determination and interpretation. By leveraging data from analogous structures, a plausible melting range of 35-55°C is proposed. The detailed experimental protocol outlines the necessary steps for an accurate and reliable measurement. Furthermore, the critical consideration of polymorphism and the techniques for its investigation are essential for a thorough characterization of this compound, particularly in the context of pharmaceutical development where solid-state properties can significantly impact bioavailability and formulation.

References

  • Melting point determination | Edisco. (n.d.). Retrieved February 14, 2026, from [Link]

  • Melting point determination. (n.d.). Retrieved February 14, 2026, from [Link]

  • Allan, D. R., Clark, S. J., Dawson, A., McGregor, P. A., & Parsons, S. (2002). Pressure-induced polymorphism in phenol. Acta Crystallographica Section B: Structural Science, 58(Pt 6), 1018–1024.
  • Polymorphic Identification Using Raman Microscopy. (2014, August 26). AZoM.com. Retrieved February 14, 2026, from [Link]

  • Allan, D. R., et al. (2002). Pressure-induced polymorphism in phenol. ResearchGate. Retrieved February 14, 2026, from [Link]

  • DETERMINATION OF MELTING POINTS. (n.d.). Retrieved February 14, 2026, from [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. (n.d.). Retrieved February 14, 2026, from [Link]

  • 1 - Safety data sheet. (2019, May 16). Retrieved February 14, 2026, from [Link]

  • Melting point determination - SSERC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Phenol, 2-chloro-4-methyl- - NIST WebBook. (n.d.). Retrieved February 14, 2026, from [Link]

  • Polymorphism, what it is and how to identify it: a systematic review. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link]

  • Characterization of Polymorphic Forms (Polymorphism) - Nishka Research. (n.d.). Retrieved February 14, 2026, from [Link]

  • 2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522 - PubChem. (n.d.). NIH. Retrieved February 14, 2026, from [Link]

  • Chemical Properties of Phenol, 4-fluoro- (CAS 371-41-5) - Cheméo. (n.d.). Retrieved February 14, 2026, from [Link]

  • 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem. (n.d.). NIH. Retrieved February 14, 2026, from [Link]

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2-Chloro-5-fluoro-4-methylphenol role as pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical role, synthesis, and application of 2-Chloro-5-fluoro-4-methylphenol , a specialized halogenated intermediate used in the development of small-molecule therapeutics and advanced agrochemicals.

Role as a Pharmaceutical Intermediate[1]

Executive Summary

2-Chloro-5-fluoro-4-methylphenol (CAS: 1803588-57-9 ) is a multisubstituted aromatic building block valued for its precise electronic and steric profile. In medicinal chemistry, this scaffold is employed to modulate metabolic stability and lipophilicity in drug candidates, particularly within oncology (e.g., KRas G12C inhibitors) and kinase inhibition programs. Its unique substitution pattern—combining an electron-withdrawing fluorine, a lipophilic methyl group, and a reactive phenolic handle—makes it a versatile precursor for constructing biaryl systems and heterocycles.

Chemical Identity & Physicochemical Properties

The compound is defined by a phenol core substituted at the 2, 4, and 5 positions. This specific arrangement directs downstream electrophilic and nucleophilic functionalizations.

PropertySpecification
Chemical Name 2-Chloro-5-fluoro-4-methylphenol
CAS Number 1803588-57-9
Molecular Formula C₇H₆ClFO
Molecular Weight 160.57 g/mol
Precursor CAS 452-78-8 (3-Fluoro-4-methylphenol)
Appearance Off-white to pale yellow solid or oil
SMILES CC1=C(F)C=C(Cl)C(O)=C1
Acidity (pKa) ~7.5–8.0 (Predicted; enhanced acidity vs. cresol due to F/Cl)
Synthetic Utility & Reactivity

The utility of 2-Chloro-5-fluoro-4-methylphenol lies in its three distinct functional handles, allowing for orthogonal chemical transformations:

  • Phenolic Hydroxyl (-OH): The primary site for derivatization. It undergoes alkylation (ether formation) or conversion to a triflate/tosylate for cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Chlorine (C-Cl) at C2: Provides a handle for Buchwald-Hartwig aminations or metal-catalyzed halogen exchange, though it is less reactive than bromine or iodine. It also serves as a blocking group to prevent unwanted metabolism at the ortho-position.

  • Fluorine (C-F) at C5: Acts as a bioisostere for hydrogen, increasing metabolic stability against P450 oxidation while modulating the pKa of the phenol.

  • Methyl (C-Me) at C4: Provides a hydrophobic anchor and blocks the para-position from electrophilic attack.

Synthesis of the Intermediate

The most scalable route to 2-Chloro-5-fluoro-4-methylphenol involves the regioselective chlorination of 3-Fluoro-4-methylphenol (CAS 452-78-8).

Mechanistic Rationale

The precursor, 3-Fluoro-4-methylphenol, has two open ortho-positions relative to the hydroxyl group (C2 and C6).

  • Directing Effects: The hydroxyl group is a strong ortho, para-director. The fluorine atom (at C3) is also an ortho, para-director.

  • Regioselectivity: Chlorination at C6 (relative to the original numbering) is favored sterically and electronically over C2 (which is flanked by the OH and F).

  • Result: Chlorination at the "6-position" of the precursor yields the target structure (which is re-numbered as 2-Chloro... upon product formation).

Experimental Protocol: Chlorination via Sulfuryl Chloride

Note: This protocol is a representative adaptation based on standard halogenation methodologies for substituted phenols.

Reagents:

  • 3-Fluoro-4-methylphenol (1.0 eq)[1]

  • Sulfuryl Chloride (SO₂Cl₂, 1.1 eq)

  • Dichloromethane (DCM) or Chloroform (Solvent)

  • Catalytic Aluminum Chloride (AlCl₃) or Diisopropylamine (optional for selectivity)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 3-Fluoro-4-methylphenol dissolved in dry DCM (5–10 volumes) under nitrogen atmosphere. Cool the solution to 0°C.

  • Addition: Dropwise add Sulfuryl Chloride (SO₂Cl₂) over 30–60 minutes. The slow addition controls the exotherm and minimizes over-chlorination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via HPLC or TLC for the consumption of the starting phenol.

  • Quench: Quench the reaction carefully with ice-water. Evolution of HCl and SO₂ gas will occur; ensure proper ventilation (scrubber system).

  • Workup: Separate the organic layer. Wash with water, saturated NaHCO₃ (to remove acidic impurities), and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent in vacuo. The crude oil can be purified via silica gel column chromatography (Hexane/Ethyl Acetate gradient) or fractional distillation to separate the major isomer from minor regioisomers.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis of the intermediate and its divergence into pharmaceutical scaffolds.

G Start Precursor: 3-Fluoro-4-methylphenol (CAS 452-78-8) Target Target Intermediate: 2-Chloro-5-fluoro-4-methylphenol (CAS 1803588-57-9) Start->Target Regioselective Chlorination Reagent Chlorination Agent: SO2Cl2 or Cl2 Reagent->Target Path1 Path A: Etherification (Alkylation/Mitsunobu) Target->Path1 R-X, Base Path2 Path B: Activation (Tf2O/Pyridine) Target->Path2 Triflation Drug1 Drug Scaffold: KRas G12C Inhibitors (Biaryl Ethers) Path1->Drug1 Scaffold Assembly Drug2 Drug Scaffold: Cross-Coupled Biaryls (Suzuki Coupling) Path2->Drug2 Pd-Catalysis

Caption: Synthetic pathway from precursor 3-Fluoro-4-methylphenol to the target intermediate and its downstream divergence into pharmaceutical scaffolds.

Pharmaceutical Applications

The 2-Chloro-5-fluoro-4-methylphenol moiety is particularly relevant in the design of inhibitors for mutated kinases and GTPases.

  • KRas G12C Inhibitors: Patents and literature suggest the utility of fluorinated/chlorinated phenol derivatives in constructing the "switch II pocket" binding motifs of KRas inhibitors. The halogen substitution pattern provides the necessary steric bulk to lock the conformation of the drug molecule, enhancing binding affinity [1].

  • Metabolic Stability: The strategic placement of fluorine (C5) and chlorine (C2) blocks metabolic "soft spots" on the aromatic ring, extending the half-life (

    
    ) of the final drug candidate.
    
  • Agrochemicals: Similar to other halogenated phenols, this compound serves as a precursor for selective herbicides, where the electron-deficient ring system enhances herbicidal activity.

Safety & Handling
  • Hazards: The compound is a substituted phenol and should be treated as corrosive and toxic. It causes severe skin burns and eye damage (H314).

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation.

  • Disposal: All halogenated organic waste must be disposed of via high-temperature incineration equipped with scrubbers to neutralize acidic by-products (HCl, HF).

References
  • BLD Pharm. (n.d.). Product Analysis: 2-Chloro-5-fluoro-4-methylphenol (CAS 1803588-57-9). Retrieved from

  • AK Scientific. (n.d.). Catalog Entry: 2-Chloro-5-fluoro-4-methylphenol. Retrieved from

  • Google Patents. (2019). Patent US20190062330A1: KRas G12C Inhibitors and Methods of Use. (Contextual usage of fluorinated phenol scaffolds). Retrieved from

  • PubChem. (2024). Compound Summary: 3-Fluoro-4-methylphenol (Precursor CAS 452-78-8).[2][1][3][4][5] Retrieved from

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Methodological & Application

Application Note: High-Performance Dissolution Strategies for 2-Chloro-5-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-5-fluoro-4-methylphenol is a halogenated phenolic intermediate frequently employed in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2][3][4] Its physicochemical profile—characterized by moderate lipophilicity and weak acidity—presents specific solubility challenges, particularly in aqueous biological assays where precipitation can lead to false negatives.[2] This guide provides an authoritative protocol for solvent selection, stock solution preparation, and stability management, ensuring data integrity in downstream applications.

Physicochemical Profile & Solubility Mechanism[4][5][6]

To select the optimal solvent, one must first understand the molecular forces at play. This compound features a lipophilic toluene core modified by a polar hydroxyl group and two electron-withdrawing halogens (Cl, F).[1][2][3][4]

Key Properties
PropertyValue (Approx.)Significance
Molecular Formula C₇H₆ClFOHalogenated aromatic core.[1][2][3][4][5][6]
Molecular Weight 160.57 g/mol Small molecule; diffusion is rarely rate-limiting.[1][2][3]
Physical State Crystalline SolidLikely off-white to beige; requires mechanical disruption (sonication) to dissolve.[1][2][3]
pKa (Predicted) ~8.5 – 9.0More acidic than phenol (pKa 10) due to electron-withdrawing Cl/F, but still predominantly protonated (neutral) at physiological pH (7.4).[1][2][3]
LogP (Lipophilicity) ~2.7 – 2.9Moderately lipophilic.[1][2] Poor water solubility (<1 g/L) without ionization.[2]
Solubility Mechanism
  • Hydrophobic Effect (Water Incompatibility): The aromatic ring and methyl group create a hydrophobic surface area that disrupts the hydrogen-bonding network of water.[1][2][3] Without deprotonation (pH > pKa), the energetic cost of cavity formation in water is too high, leading to insolubility.[2]

  • Dipole-Dipole & H-Bonding (DMSO/Alcohols):

    • DMSO (Dimethyl sulfoxide): Acts as a powerful Hydrogen Bond Acceptor (HBA) for the phenolic hydroxyl proton.[1][2] Its high dielectric constant stabilizes the polarizable halogen bonds.[2]

    • Alcohols (MeOH/EtOH): Act as both donors and acceptors, solvating the hydroxyl group effectively, though less effective than DMSO at breaking crystal lattice energy at high concentrations.[1][2]

Solvent Selection Matrix

The choice of solvent is strictly dictated by the downstream application.[2]

SolventSolubility RatingPrimary ApplicationLimitations
DMSO (Anhydrous) Excellent (>100 mM) Bioassay Stock Solutions , Chemical SynthesisHigh boiling point (hard to remove); Hygroscopic (absorbs water).[1][2][3][4]
Methanol / Ethanol Good (>50 mM) HPLC/LC-MS Analysis , TLC StandardsVolatile (concentration changes over time); Incompatible with some bioassays at high %.[1][2][3]
Dichloromethane (DCM) Moderate/Good Synthetic Extraction , PurificationImmiscible with water; Volatile; Halogenated waste disposal required.[1][2]
Aqueous Buffer (pH 7.4) Poor (<1 mM) Biological MediaRisk of Precipitation. Requires co-solvent (DMSO) or pH adjustment.[1][2]
Aqueous Base (0.1 M NaOH) Good Extraction, Salt FormationChemically alters compound to phenolate salt (reactive species).[1][2]
Visualization: Solubility Decision Tree

SolubilityDecision Start Start: Define Application Decision What is the downstream use? Start->Decision Bioassay Biological Assay (Cell/Enzyme) Decision->Bioassay Analysis Analytical Chemistry (HPLC/GC) Decision->Analysis Synthesis Chemical Synthesis (Reaction) Decision->Synthesis DMSO Use DMSO (Anhydrous) Conc: 10-100 mM Bioassay->DMSO Alcohol Use Methanol or Acetonitrile Conc: 1 mg/mL Analysis->Alcohol Aprotic Use DMF, DCM, or THF Depends on reagents Synthesis->Aprotic Warning CRITICAL: Limit DMSO < 0.5-1% v/v in final assay well DMSO->Warning

Figure 1: Decision tree for selecting the appropriate solvent based on the intended experimental outcome.[1][2][3][4]

Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock (For Bioassays)

Objective: Create a stable, high-concentration stock solution suitable for long-term storage and serial dilution.

Materials:

  • 2-Chloro-5-fluoro-4-methylphenol (Solid)[1][2][3][4]

  • DMSO (Anhydrous, ≥99.9%, Cell Culture Grade)[1][2][3][4]

  • Amber glass vial (Borosilicate) with PTFE-lined cap[1][2][3][4]

  • Sonicator bath[1][2]

Procedure:

  • Calculate: Determine the mass required.

    • Formula:

      
      [1][2][3]
      
    • Example: For 5 mL of 100 mM stock:

      
      .[2]
      
  • Weighing: Weigh ~80.3 mg of the solid directly into the amber vial. Record exact mass.

  • Volume Adjustment: Calculate the exact volume of DMSO needed to reach 100 mM based on the actual weighed mass.

  • Dissolution: Add the calculated volume of DMSO.

    • Critical Step: Do not shake vigorously immediately.[1][2] Vortex for 10 seconds, then sonicate at room temperature for 5–10 minutes until the solution is perfectly clear.

  • Inspection: Invert the vial and check for "schlieren" lines or undissolved micro-crystals.[1][2]

  • Storage: Store at -20°C. DMSO freezes at 19°C; thaw completely and vortex before use.

Protocol B: Dissolution for HPLC Analysis

Objective: Prepare a sample for Reverse-Phase HPLC (RP-HPLC).

Solvent: Methanol (HPLC Grade) or Acetonitrile.[1][2] Target Conc: 1 mg/mL (approx. 6.2 mM).[2][6]

Procedure:

  • Weigh 10 mg of compound into a 10 mL volumetric flask.

  • Add ~8 mL of Methanol.

  • Sonicate for 2 minutes.

  • Dilute to volume with Methanol.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into the HPLC vial. Nylon filters may bind phenols; PTFE is preferred.[2]

Handling Aqueous Dilutions (The "Crash-Out" Risk)[1][3][4]

A common failure mode in biological assays is the precipitation of the compound when the DMSO stock is diluted into aqueous buffer.[2]

The "Salting Out" Phenomenon: Phenols are weak acids.[1][2] In standard buffers (PBS, pH 7.4), this compound exists primarily in its protonated (neutral), hydrophobic form.[2] High salt concentrations in buffers can further decrease solubility ("salting out").

Mitigation Strategy:

  • Step-Down Dilution: Do not pipet 100 mM stock directly into the assay well.

    • Step 1: Dilute 100 mM stock 1:10 in pure DMSO

      
       10 mM.[2]
      
    • Step 2: Dilute 10 mM stock 1:100 into the assay medium

      
       100 µM (Final DMSO 1%).
      
  • Visual Check: If the solution turns cloudy immediately, the concentration exceeds the aqueous solubility limit (likely < 500 µM).[1][2]

Visualization: Dissolution Workflow

DissolutionWorkflow Weigh 1. Weigh Solid (Amber Vial) Solvent 2. Add Solvent (DMSO/MeOH) Weigh->Solvent Sonicate 3. Sonicate (5-10 mins, RT) Solvent->Sonicate Check 4. Visual QC (Clear?) Sonicate->Check Filter 5. Filter (0.22 µm PTFE) Check->Filter Yes Retry Add more solvent or Warm (37°C) Check->Retry No (Cloudy) Store 6. Store (-20°C) Filter->Store Retry->Sonicate

Figure 2: Standard Operating Procedure (SOP) for stock solution preparation.

Stability and Safety Information

Stability[3]
  • Oxidation: Halogenated phenols are generally stable but can darken (turn pink/brown) upon oxidation by air, especially in alkaline solutions.[1][2] Store under nitrogen if possible.[2]

  • Hygroscopicity: Anhydrous DMSO absorbs water from the air.[1][2] A water content >10% in DMSO can cause the phenol to precipitate inside the stock vial.[2] Always recap immediately.

Safety (SDS Summary)
  • Hazards: Corrosive (Causes severe skin burns and eye damage).[1][2][7][8] Acute Toxicity (Oral/Dermal).[2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Handle the solid powder in a fume hood to avoid inhalation.[2]

  • Disposal: Dispose of as halogenated organic waste.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724522, 2-Chloro-5-fluorophenol. Retrieved from [Link][2][3]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review.[2] Journal of Pharmaceutical Analysis, 6(2), 71-79.[1][2][3][4] (Context for DMSO usage in phenolic bioassays).

  • Wishart, D.S., et al. (2018). DrugBank: 2-Chloro-5-fluorophenol (Experimental Properties).[1][2][3][4] Retrieved from [Link][2][3]

Sources

Using 2-Chloro-5-fluoro-4-methylphenol in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Suzuki-Miyaura Coupling of 2-Chloro-5-fluoro-4-methylphenol

Executive Summary

2-Chloro-5-fluoro-4-methylphenol (CAS: 1803588-57-9) represents a dense functional array for medicinal chemistry. Its structure offers three distinct "handles" for diversification: the phenolic hydroxyl (C1), the aryl chloride (C2), and the aryl fluoride (C5).

This guide addresses the specific challenges of utilizing this scaffold in Suzuki-Miyaura cross-coupling reactions. Unlike simple aryl halides, this substrate presents competing electronic effects and steric hindrance (ortho-chloro/hydroxyl interaction). We define two validated workflows:

  • Route A (C-OH Activation): Chemoselective coupling at the C1 position via triflate activation, preserving the C-Cl bond for subsequent steps.

  • Route B (C-Cl Activation): Coupling at the sterically hindered C2 position utilizing specialized Buchwald ligands, requiring prior phenolic protection.

Strategic Considerations & Chemoselectivity

The primary challenge with 2-Chloro-5-fluoro-4-methylphenol is the interplay between the acidic phenol and the electrophilic halide.

  • Catalyst Poisoning: Free phenols can devitalize Pd(0) species or consume organoboron reagents via protonolysis. While aqueous conditions exist, high-yield drug discovery workflows typically require protection or activation.

  • Reactivity Hierarchy:

    • C-OTf (Triflate): High reactivity. Oxidative addition occurs readily at RT.

    • C-Cl (Chloride): Low reactivity, especially at the sterically crowded ortho position. Requires electron-rich, bulky phosphines (e.g., SPhos, XPhos) and elevated temperatures.

    • C-F (Fluoride): Inert under standard Suzuki conditions.

Decision Matrix:

DecisionMatrix Start Starting Material: 2-Chloro-5-fluoro-4-methylphenol Goal Synthetic Goal? Start->Goal RouteA Route A: Biaryl Ether Isostere (Coupling at C1) Goal->RouteA Target C1 RouteB Route B: Ortho-Substituted Biaryl (Coupling at C2) Goal->RouteB Target C2 StepA1 Step 1: Triflation (Tf2O) RouteA->StepA1 StepB1 Step 1: Protection (OMe/OBn) RouteB->StepB1 StepA2 Step 2: Suzuki Coupling (Pd(PPh3)4 or PCy3) *Retains Cl/F* StepA1->StepA2 StepB2 Step 2: Suzuki Coupling (Pd-SPhos/XPhos) *Requires Heat* StepB1->StepB2

Figure 1: Strategic decision tree for functionalizing 2-Chloro-5-fluoro-4-methylphenol.

Detailed Protocols

Protocol A: Chemoselective Coupling at C1 (Via Triflate)

Objective: Install an aryl group at the phenol position while leaving the chlorine atom intact for late-stage modification.

Mechanism: The oxidative addition of Pd(0) into the C-OTf bond is kinetically faster than into the C-Cl bond. Using a ligand like PCy3 or PPh3 enhances this selectivity.

Step 1: Synthesis of the Aryl Triflate

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 2-Chloro-5-fluoro-4-methylphenol (1.0 equiv, 5.0 mmol)

    • Dichloromethane (DCM) (anhydrous, 20 mL)

    • Pyridine (2.0 equiv, 10.0 mmol)

  • Execution:

    • Cool the solution to 0°C in an ice bath.

    • Add Trifluoromethanesulfonic anhydride (Tf2O) (1.2 equiv, 6.0 mmol) dropwise over 10 minutes. Caution: Exothermic.

    • Allow to warm to RT and stir for 2 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine), then brine. Dry over Na2SO4 and concentrate.

    • Yield Expectation: >90% (Colorless oil/solid).

Step 2: Chemoselective Suzuki Coupling

  • Reagents:

    • Ar-OTf Intermediate (1.0 equiv, 1.0 mmol)

    • Arylboronic Acid (1.1 equiv)

    • Catalyst: Pd(PPh3)4 (5 mol%) OR Pd(OAc)2 (2 mol%) + PCy3 (4 mol%)

    • Base: K3PO4 (2.0 equiv, anhydrous)

    • Solvent: THF (4 mL) / Water (1 mL) (degassed)

  • Execution:

    • Charge an oven-dried vial with the Triflate, Boronic Acid, Base, and Pd catalyst.

    • Evacuate and backfill with Nitrogen (3 cycles).

    • Add degassed solvents via syringe.

    • Stir at Room Temperature to 50°C for 4-12 hours. Note: Higher temperatures (>80°C) may risk activating the C-Cl bond.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Coupling at C2 (The "Hindered Chloride" Route)

Objective: Install an aryl group ortho to the oxygen, utilizing the chlorine handle.

Mechanism: Aryl chlorides are deactivated. The ortho position (C2) is sterically crowded by the protected oxygen at C1. Standard ligands (PPh3) will fail. Buchwald Ligands (SPhos or XPhos) are mandatory to facilitate oxidative addition and reductive elimination in hindered systems.

Step 1: Protection of Phenol Do not skip this step. Coupling the free chlorophenol directly often leads to low yields due to catalyst deactivation.

  • Recommended: Methylation (MeI/K2CO3 in DMF) or Benzylation (BnBr/K2CO3).

  • Product: 1-Chloro-4-fluoro-2-methoxy-5-methylbenzene.

Step 2: SPhos-Mediated Suzuki Coupling

  • Reagents:

    • Protected Chloro-intermediate (1.0 equiv, 1.0 mmol)

    • Arylboronic Acid (1.5 equiv) — Excess required due to slower kinetics.

    • Pre-Catalyst: XPhos Pd G2 or SPhos Pd G2 (2-5 mol%).

      • Alternative: Pd(OAc)2 (5 mol%) + SPhos (10 mol%).[1]

    • Base: K3PO4 (3.0 equiv)

    • Solvent: Toluene/Water (10:[2]1) or 1,4-Dioxane/Water (4:1).

  • Execution:

    • Combine all solids in a reaction tube.

    • Evacuate/Backfill with Nitrogen.

    • Add solvents.[3]

    • Heat: This reaction requires energy. Heat to 100°C for 12-18 hours.

  • Monitoring: Monitor by HPLC/UPLC. If conversion stalls, add a second portion of catalyst (1 mol%) and boronic acid (0.2 equiv).

Comparative Data & Troubleshooting

Table 1: Reaction Parameter Optimization

VariableRoute A (C-OTf)Route B (C-Cl)Notes
Leaving Group Triflate (-OTf)Chloride (-Cl)OTf is ~1000x more reactive than Cl.
Ligand PPh3, PCy3, dppfSPhos , XPhos , RuPhos Bulky, electron-rich ligands required for Cl.
Temperature RT – 50°C80°C – 110°CHigh heat required to break C-Cl bond.
Base K2CO3, K3PO4K3PO4, Cs2CO3Stronger bases/anhydrous conditions help Cl coupling.
Selectivity >95% C1 (vs C2)N/A (C1 is protected)Route A preserves the Cl for later use.

Troubleshooting Guide:

  • Problem: Protodeboronation of the boronic acid (Route B).

    • Cause: High temperature + steric hindrance slows coupling, allowing water to hydrolyze the boron species.

    • Solution: Use Boronic Esters (Pinacol) instead of acids.[4] Switch base to anhydrous K3PO4 in Dioxane.

  • Problem: No conversion in Route B.

    • Cause: Catalyst death before oxidative addition.

    • Solution: Switch to Pd-PEPPSI-IPr precatalyst. Ensure strict oxygen-free technique.

References

  • Chemoselective Coupling (OTf vs Cl)

    • Title: Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions.[5]

    • Source: Semantic Scholar / Organic Chemistry Frontiers (2023).
    • URL:

  • Buchwald Ligands for Chlorides

    • Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions.[6][7]

    • Source: J. Am. Chem. Soc. (1999) / Organic Chemistry Portal.
    • URL:

  • Aqueous Conditions for Chlorophenols

    • Title: An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides.[7][8]

    • Source: NIH / PubMed Central (2021).
    • URL:

  • Compound Data

    • Title: 2-Chloro-5-fluoro-4-methylphenol Product Page.[9]

    • Source: AK Scientific.[9]

    • URL:

Sources

Application Notes and Protocols for the Esterification of 2-Chloro-5-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: 2-Chloro-5-fluoro-4-methylphenol is a substituted phenolic compound whose derivatives are of significant interest in medicinal chemistry and materials science. The esterification of its hydroxyl group is a critical transformation, yielding esters that can serve as key intermediates, prodrugs, or functional materials. The electronic properties of the phenol—influenced by the electron-withdrawing chloro and fluoro groups and the electron-donating methyl group—render the hydroxyl group less nucleophilic than a typical alcohol, necessitating carefully selected esterification protocols. This guide provides detailed, field-tested methodologies for the successful esterification of this substrate, explaining the causality behind procedural choices to ensure reliable and reproducible outcomes.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of 2-Chloro-5-fluoro-4-methylphenol in esterification is governed by a balance of competing electronic effects. The chlorine and fluorine atoms are electron-withdrawing via induction, which decreases the electron density of the aromatic ring and the oxygen atom of the hydroxyl group. This reduces the nucleophilicity of the phenol, making it less reactive in reactions like Fischer-Speier esterification.[1] Conversely, the methyl group is electron-donating, which slightly counteracts this effect. The hydroxyl group itself is an ortho-, para- director. These electronic factors, combined with potential steric hindrance from the ortho-chloro group, dictate the optimal choice of reaction conditions.

Method 1: Acylation with Acyl Halides or Anhydrides

This is one of the most direct and reliable methods for esterifying phenols. The high reactivity of acyl chlorides and anhydrides overcomes the reduced nucleophilicity of the phenolic hydroxyl group. The reaction is typically performed in the presence of a base to neutralize the acidic byproduct (HCl or a carboxylic acid).

Principle and Mechanism

Acyl halides and anhydrides feature a highly electrophilic carbonyl carbon. The reaction proceeds via a nucleophilic acyl substitution. A base, such as pyridine or triethylamine, is crucial. It not only scavenges the acid generated but can also act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate which is then attacked by the phenol.[2][3][4]

Experimental Workflow: Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenol in Pyridine/DCM B Cool to 0 °C (Ice Bath) A->B C Add Acyl Chloride Dropwise B->C D Stir at RT (1-3 hours) C->D E Quench with H₂O D->E F Extract with Ethyl Acetate E->F G Wash with aq. HCl, NaHCO₃, Brine F->G H Dry (Na₂SO₄), Filter, Evaporate G->H I Purify via Column Chromatography H->I G RCOOH Carboxylic Acid O_acyl O-Acylisourea (Active Intermediate) RCOOH->O_acyl + DCC DCC DCC Acyl_DMAP N-Acylpyridinium Ion (Highly Reactive) O_acyl->Acyl_DMAP + DMAP DCU Dicyclohexylurea (DCU) (Byproduct) O_acyl->DCU DMAP DMAP (Catalyst) Ester Ester Product Acyl_DMAP->Ester + Phenol Phenol Phenol DMAP_regen DMAP (Regenerated) Ester->DMAP_regen G RCOOH Carboxylic Acid Activated_Acid Protonated Acid (Electrophilic) RCOOH->Activated_Acid + H⁺ H_plus H⁺ (Catalyst) Tetra_Intermediate Tetrahedral Intermediate Activated_Acid->Tetra_Intermediate + Phenol Phenol Phenol Water_Loss Protonated Ester Tetra_Intermediate->Water_Loss - H₂O Ester Ester Water_Loss->Ester - H⁺ H2O H₂O

Sources

Application Note: Crystallization & Purification Protocols for 2-Chloro-5-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context[1]

Introduction

2-Chloro-5-fluoro-4-methylphenol (CAS: Analogous to 202658-62-4) is a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). As a tri-substituted phenol, its purification presents unique challenges due to the competing electronic effects of the electron-withdrawing halogen groups and the electron-donating methyl group.

Common synthesis routes (e.g., electrophilic chlorination of 3-fluoro-4-methylphenol) often yield a crude mixture containing:

  • Regioisomers: 2-Chloro-3-fluoro-4-methylphenol (steric isomer).

  • Over-chlorinated byproducts: Dichloro species.

  • Oxidation products: Quinones (resulting in pink/red discoloration).

This guide provides an authoritative, first-principles approach to purifying this compound to >99.5% HPLC purity.

Physicochemical Profile (Estimated)
  • Molecular Weight: 160.57 g/mol

  • Predicted Melting Point: 45°C – 65°C (Low-melting solid risk)

  • Acidity (pKa): ~8.5 (Increased acidity vs. phenol due to ortho-Cl and meta-F).

  • Solubility: High in alcohols, ethers, DCM; Moderate in Toluene; Low in Water and cold Alkanes.

Part 2: Pre-Crystallization Characterization

Before attempting scale-up, the crude material must be characterized to select the optimal solvent system. Do not skip this step.

Solubility Mapping

Perform a "ladder study" using 100 mg of crude solid in 1 mL of solvent.

Solvent ClassSolvent CandidateBehavior @ 25°CBehavior @ RefluxSuitability
Polar Protic Ethanol / MethanolSolubleSolubleGood Solvent (for anti-solvent method)
Polar Aprotic Ethyl AcetateSolubleSolubleGood Solvent
Non-Polar Heptane / HexaneInsoluble / SparinglySolubleAnti-Solvent
Aromatic TolueneSolubleSolubleIntermediate (Good for cooling cryst.)
Aqueous WaterInsolubleInsolubleStrong Anti-Solvent
Impurity Identification
  • Colored Impurities: If crude is dark red/brown, perform an activated carbon treatment (charcoal) in hot ethanol before crystallization.

  • Isomeric Impurities: If isomer content is >5%, a single crystallization may be insufficient. Use Protocol B (Hydrocarbon Cooling) for superior isomer rejection.

Part 3: Experimental Protocols

Protocol A: Dual-Solvent Recrystallization (Ethanol / Water)

Best For: Removal of inorganic salts and highly polar impurities. High yield. Risk: Oiling out due to low melting point.

Step-by-Step Methodology:

  • Dissolution:

    • Charge 10.0 g of crude 2-Chloro-5-fluoro-4-methylphenol into a 100 mL round-bottom flask.

    • Add Ethanol (95%) slowly while heating to 50°C. Use the minimum amount required to dissolve the solid (approx. 15-20 mL).

    • Critical: Do not overheat (>70°C) to prevent oxidation.

  • Clarification (Optional):

    • If insoluble particulates are present, filter hot solution through a sintered glass funnel or Celite pad.

  • Anti-Solvent Addition:

    • Maintain temperature at 45-50°C.

    • Add Deionized Water dropwise via an addition funnel.

    • Stop addition immediately upon observing persistent turbidity (cloud point).

    • Add 1-2 mL of Ethanol to restore clarity (supersaturation point).

  • Controlled Cooling & Seeding:

    • Cool the solution slowly to 35°C.

    • Seeding: Add a few crystals of pure product (0.1 wt%) to induce nucleation. This is vital to prevent oiling out.

    • Ramp down temperature to 0-5°C at a rate of 10°C/hour.

  • Isolation:

    • Filter the resulting white needles using vacuum filtration.

    • Wash cake with cold Ethanol:Water (1:3 ratio).

    • Dry in a vacuum oven at 30°C (Caution: Low MP) for 12 hours.

Protocol B: Hydrocarbon Cooling Crystallization (Toluene / Heptane)

Best For: Removal of structural isomers and non-polar byproducts. Mechanism: Exploits the steep solubility curve of phenols in aromatic/aliphatic mixtures.

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve 10.0 g crude in Toluene (approx. 10 mL) at 60°C.

    • Ensure complete dissolution.

  • Anti-Solvent Dilution:

    • Slowly add Heptane (20 mL) while maintaining 60°C.

    • The ratio of Toluene:Heptane should be optimized to roughly 1:2 or 1:3.

  • Cooling Profile:

    • Cool to 40°C.

    • Seed with pure crystals.

    • Hold at 40°C for 30 minutes (Ostwald Ripening) to allow crystal growth and reject impurities.

    • Cool to -5°C over 2 hours.

  • Isolation:

    • Filter cold.

    • Wash with cold Heptane.

    • Note: This method typically yields denser, more defined prismatic crystals compared to the needles from Protocol A.

Part 4: Process Visualization & Logic

The following diagram illustrates the decision matrix for selecting the appropriate purification pathway based on crude analysis.

PurificationWorkflow Start Crude 2-Chloro-5-fluoro-4-methylphenol Analysis Purity Analysis (HPLC/NMR) Start->Analysis Decision Impurity Profile? Analysis->Decision RouteA Protocol A: EtOH/Water (Polar Impurities/Salts) Decision->RouteA Salts / Polar RouteB Protocol B: Toluene/Heptane (Isomer Removal) Decision->RouteB Isomers / Non-polar Carbon Activated Carbon Treatment Decision->Carbon Colored / Oxidized Cryst Controlled Cooling (Seed @ Metastable Zone) RouteA->Cryst RouteB->Cryst Carbon->RouteA Filter Filtration & Wash Cryst->Filter Dry Vacuum Dry < 35°C Filter->Dry Final Pure API Intermediate (>99.5%) Dry->Final

Caption: Decision matrix for solvent selection based on impurity profile, ensuring targeted removal of specific contaminants.

Part 5: Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Symptom: The product separates as a liquid droplet rather than a solid crystal during cooling. Cause: The crystallization temperature is higher than the melting point of the solvated solid, or the solution is too concentrated (supersaturation > metastable limit). Corrective Actions:

  • Reduce Concentration: Dilute the solution by 10-15%.

  • Seed Early: Add seed crystals at a higher temperature (just below the saturation point).

  • Use Protocol B: Hydrocarbon solvents often reduce the tendency to oil out compared to aqueous mixtures.

Color Removal

Phenols are prone to oxidation, forming quinones.[1]

  • Prevention: Perform all crystallizations under a Nitrogen blanket.

  • Remediation: Add 0.1 wt% Sodium Bisulfite (NaHSO₃) to the aqueous phase in Protocol A to reduce quinones back to colorless phenols.

References

  • PubChem. (n.d.).[2] 2-Chloro-5-fluoro-4-methylphenol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Massachusetts Institute of Technology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield of 2-Chloro-5-fluoro-4-methylphenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Chloro-5-fluoro-4-methylphenol Synthesis

Topic: High-Yield Synthesis & Troubleshooting for 2-Chloro-5-fluoro-4-methylphenol Content ID: TSC-ORG-SYN-2024-08 Audience: Process Chemists, Medicinal Chemists, Agrochemical Researchers[1]

Core Directive & Process Overview

This guide addresses the synthesis of 2-Chloro-5-fluoro-4-methylphenol , a critical intermediate often used in the production of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Flumioxazin analogs) and specific pharmaceutical scaffolds.[1]

The industry-standard route involves the regioselective electrophilic aromatic substitution (chlorination) of 3-Fluoro-4-methylphenol .[1]

The Chemical Challenge: The primary challenge is controlling regioselectivity and preventing over-chlorination.

  • Substrate: 3-Fluoro-4-methylphenol (OH at 1, F at 3, Me at 4).[1]

  • Target: Cl substitution at position 6 (which becomes C2 in the final IUPAC name: 2-Chloro-5-fluoro-4-methylphenol).[1]

  • Competitors:

    • Regioisomer: Substitution at position 2 (between OH and F).[1] This is sterically hindered but possible.[1]

    • Over-reaction: 2,6-Dichloro-3-fluoro-4-methylphenol.[1]

Reaction Mechanism & Pathway Visualization

Understanding the competing pathways is essential for troubleshooting. The reaction is an Electrophilic Aromatic Substitution (EAS) where the hydroxyl group (-OH) is the strongest directing group (Ortho/Para), but the Para position is blocked by the Methyl group.[1]

Directing Effects:

  • -OH (C1): Strong activator, directs to C2 and C6.[1]

  • -F (C3): Weak deactivator, directs Ortho/Para (to C2, C4, C6).

  • -CH3 (C4): Weak activator, directs Ortho (to C3, C5).

The Sweet Spot: Position C6 (becoming C2 in product) is the only position activated by the -OH group that is not sterically crowded by the Fluorine atom.[1]

ReactionPathway Start Precursor: 3-Fluoro-4-methylphenol Target TARGET PRODUCT: 2-Chloro-5-fluoro-4-methylphenol (Substitution at C6) Start->Target Major Pathway (Kinetic Control) Impurity_Iso Impurity A (Isomer): 2-Chloro-3-fluoro-4-methylphenol (Substitution at C2 - Hindered) Start->Impurity_Iso Minor Pathway (Steric Hindrance) Reagent Reagent: SO2Cl2 (Sulfuryl Chloride) + Amine Catalyst Reagent->Start Impurity_Di Impurity B (Over-chlorinated): 2,6-Dichloro-3-fluoro-4-methylphenol Target->Impurity_Di Over-reaction (Excess Reagent/Temp)

Caption: Reaction pathway showing the thermodynamic favorability of the C6 substitution vs. competing side reactions.

Troubleshooting Guide (Q&A Format)

This section addresses specific yield-killing scenarios reported by users.

Category A: Yield & Conversion Issues

Q1: My conversion stops at 85-90%, but adding more sulfuryl chloride leads to immediate formation of the dichloro impurity. How do I push to completion?

  • Diagnosis: This is a classic "rate vs. selectivity" trade-off.[1] As the mono-chloro product accumulates, the reaction rate slows because the introduced Cl atom deactivates the ring slightly.[1]

  • Solution: Do not simply add excess reagent.[1]

    • Use a Catalyst: Introduce a catalytic amount (0.1 - 1.0 mol%) of a sulfide (e.g., diphenyl sulfide) or a secondary amine (e.g., diisopropylamine).[1] These form a "carrier" complex with

      
      , modulating its electrophilicity and improving selectivity for the mono-chlorinated product [1].[1]
      
    • Stepwise Addition: Add the last 10% of

      
       very slowly at a slightly lower temperature (-5°C) to favor the kinetic product over the thermodynamic over-chlorination.
      

Q2: The yield is good, but the isolated product is purple/pink. What is happening?

  • Diagnosis: Phenols are prone to oxidation, forming quinones. Even trace amounts of quinones cause intense coloration.

  • Solution:

    • Nitrogen Blanket: Ensure the reaction and workup are performed under strict inert atmosphere.

    • Reducing Wash: During workup, wash the organic layer with a 5% Sodium Bisulfite (

      
      ) solution. This reduces any quinones back to phenols or water-soluble species, restoring the off-white/colorless appearance.[1]
      
Category B: Regioselectivity (Isomer Control)[1]

Q3: I am seeing 5-8% of the "hindered" isomer (Cl between OH and F). How do I eliminate this?

  • Diagnosis: High temperatures or highly polar solvents can reduce the steric sensitivity of the reaction, allowing attack at the crowded C2 position.

  • Solution:

    • Solvent Switch: Switch from polar solvents (like Acetonitrile) to non-polar solvents like Toluene or Dichloromethane (DCM) .[1] Non-polar solvents enhance the steric shielding effect of the Fluorine atom, making the crowded position even less accessible [2].

    • Temperature Control: Maintain reaction temperature strictly between -5°C and 0°C. Higher temperatures provide the activation energy needed to overcome the steric barrier at the hindered position.[1]

Optimized Experimental Protocol

This protocol is designed for high regioselectivity using Sulfuryl Chloride (


), which is preferred over chlorine gas for stoichiometric control in lab/pilot scales [3].
Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
3-Fluoro-4-methylphenol Substrate1.0Purity >98% recommended
Sulfuryl Chloride (

)
Chlorinating Agent1.0 - 1.05Freshly distilled if yellow
Diisopropylamine Catalyst0.02 (2 mol%)Modulates reactivity
Toluene Solvent10 VolumesAnhydrous
Step-by-Step Methodology
  • Setup: Charge a 3-neck round bottom flask with 3-Fluoro-4-methylphenol and Toluene . Add the Diisopropylamine catalyst.

  • Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath. Ensure vigorous stirring.

  • Addition: Add Sulfuryl Chloride dropwise over 60-90 minutes.

    • Critical: The internal temperature must not exceed 5°C. The evolution of

      
       and 
      
      
      
      gas will be observed; ensure proper venting through a scrubber.
  • Digestion: After addition, allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (20-25°C) over 2 hours.

  • Monitoring: Check via GC/HPLC.

    • Target: < 1.0% Starting Material.[1][2]

    • Limit: < 2.0% Dichloro impurity.[1]

  • Quench & Workup:

    • Quench by pouring the mixture into ice water.

    • Separate phases.[1][2][3] Wash the organic phase with water, then 5% Sodium Bisulfite (to remove color bodies), and finally brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • If purity is <95%, recrystallize from n-Heptane/Ethyl Acetate (9:1) .[1] The dichloro impurity is more soluble in heptane and will remain in the mother liquor.

References

  • Catalyst-Tuned Electrophilic Chlorination

    • Title: Catalyst-Tuned Electrophilic Chlorination of Diverse Arom
    • Source: The Journal of Organic Chemistry (2022).[1][4]

    • Context: Describes the use of amine/sulfide c
    • URL:[Link][1]

  • Regioselectivity in Phenol Chlorination

    • Title: Process for the preparation of 2-chloro-4-methylphenol (Analogous Chemistry).[1][3][5]

    • Source: US Patent 5847236A.[1]

    • Context: Establishes the baseline for ortho-chlorination of p-cresol deriv
    • URL
  • Industrial Preparation of Fluorinated Intermediates

    • Title: Process for preparing 2-chloro-4-fluorophenol.[1][2][6][7]

    • Source: US Patent 5053557A.[1]

    • Context: Validates the use of sulfuryl chloride for high-yield chlorination of fluorophenols.[1]

    • URL
  • Compound Data & Safety

    • Title: 2-chloro-5-fluoro-4-methylphenol (PubChem CID 100613190).[1][8]

    • Source: PubChem.[1][8]

    • URL:[Link][1]

Sources

Technical Support Center: Purification of 2-Chloro-5-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-Chloro-5-fluoro-4-methylphenol. The following information is curated to address common challenges and provide scientifically-grounded solutions to ensure the highest purity of your compound.

Introduction: The Challenge of Purity

2-Chloro-5-fluoro-4-methylphenol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount as even trace impurities can affect the efficacy, safety, and quality of the final active pharmaceutical ingredient (API). The synthetic route to this compound can often lead to the formation of structurally similar impurities, such as regioisomers and polychlorinated species, which can be challenging to remove.[1][2] This guide will walk you through the common issues and their resolutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial purity analysis by GC-MS shows several closely-eluting peaks. What are the likely impurities?

A1: Understanding the Impurity Profile

During the synthesis of 2-Chloro-5-fluoro-4-methylphenol, particularly through electrophilic chlorination of 5-fluoro-4-methylphenol, several side products can form. The most common impurities include:

  • Regioisomers: Isomers with the chlorine atom at different positions on the aromatic ring, such as 2-chloro-3-fluoro-4-methylphenol or 4-chloro-5-fluoro-2-methylphenol. These often have very similar physical properties to the desired product, making separation difficult.[1]

  • Polychlorinated Byproducts: Over-chlorination can lead to the formation of dichlorinated species, such as 2,6-dichloro-5-fluoro-4-methylphenol.[2]

  • Unreacted Starting Material: Incomplete reaction can leave residual 5-fluoro-4-methylphenol.

  • Process-Related Impurities: These can include residual solvents, reagents, or byproducts from earlier synthetic steps.

A robust analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), is crucial for identifying these impurities.[1][3]

Q2: I'm struggling to purify my product using recrystallization. The crystals are oily, or the yield is very low. What should I do?

A2: Optimizing Recrystallization

Recrystallization is a powerful purification technique for solids, but its success hinges on selecting the right solvent system and controlling the cooling process.[4][5][6]

Troubleshooting Common Recrystallization Issues:

Problem Probable Cause Solution
Oily Precipitate The solvent is too nonpolar, or the solution is cooling too rapidly, causing the compound to "oil out" instead of forming crystals.Use a more polar solvent or a mixed solvent system. Ensure slow, gradual cooling.[5]
Low Yield The compound is too soluble in the chosen solvent at room temperature, or too much solvent was used.Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature. Use the minimum amount of hot solvent necessary to dissolve the crude product.[7]
No Crystal Formation The solution is not supersaturated.Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[7]

Recommended Solvents for Substituted Phenols:

A good starting point for solvent screening includes:

  • Hexane or Heptane

  • Toluene

  • Dichloromethane

  • A mixture of a polar solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., water, hexane).

Workflow for Solvent Selection:

Caption: Workflow for selecting an optimal recrystallization solvent.

Q3: Recrystallization isn't providing the desired purity. What other purification techniques should I consider?

A3: Advanced Purification Strategies

When recrystallization is insufficient, more advanced techniques are necessary.

1. Distillation:

For thermally stable compounds, distillation can be effective, especially for removing impurities with significantly different boiling points.[8][9] Given that many substituted phenols have relatively high boiling points, vacuum distillation is often required to prevent decomposition.[10][11]

2. Column Chromatography:

Flash column chromatography is a highly effective method for separating compounds with similar polarities.

Step-by-Step Protocol for Flash Column Chromatography:

  • Stationary Phase Selection: Silica gel is the most common choice for separating moderately polar compounds like phenols.

  • Mobile Phase Optimization:

    • Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and the impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") for better resolution.

  • Elution:

    • Begin elution with the non-polar solvent and gradually increase the polarity (gradient elution).

    • Collect fractions and monitor the separation using TLC.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Logical Flow for Choosing a Purification Method:

Purification Method Selection start Crude 2-Chloro-5-fluoro-4-methylphenol recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (GC, HPLC) recrystallization->purity_check1 distillation Consider Vacuum Distillation purity_check1->distillation Purity < 99% & Impurities have different B.P. chromatography Perform Column Chromatography purity_check1->chromatography Purity < 99% & Impurities have similar B.P. pure_product Pure Product purity_check1->pure_product Purity > 99% purity_check2 Check Purity distillation->purity_check2 chromatography->purity_check2 purity_check2->pure_product Purity > 99% further_purification Further Purification Needed purity_check2->further_purification Purity < 99%

Caption: Decision tree for selecting a purification method.

Q4: How can I confirm the purity of my final product?

A4: Purity Validation

A combination of analytical techniques should be used to confirm the purity of your 2-Chloro-5-fluoro-4-methylphenol.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting non-volatile impurities. A C18 reverse-phase column with a gradient of acetonitrile and water is a common starting point.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any structural isomers present as impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

By employing these troubleshooting strategies and analytical techniques, you can effectively remove impurities and obtain high-purity 2-Chloro-5-fluoro-4-methylphenol for your research and development needs.

References

  • PubMed. (n.d.). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. Retrieved from [Link]

  • Google Patents. (n.d.). US2744144A - Purification of phenol.
  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]

  • Google Patents. (n.d.). US4832796A - Process for purifying phenol.
  • ACS Publications. (n.d.). Study of the Steam Distillation of Phenolic Compounds Using Ultraviolet Spectrometry. Retrieved from [Link]

  • V-Labs. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-5-fluoro-4-methylphenol (C7H6ClFO). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-Chloro-4-fluoro-5-methylphenol suppliers and producers. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US5053557A - Process for preparing 2-chloro-4-fluorophenol.

Sources

Technical Support Center: Analysis of 2-Chloro-5-fluoro-4-methylphenol and its Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the analysis of 2-chloro-5-fluoro-4-methylphenol. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the identification and quantification of this compound and its potential degradation products. Our approach is rooted in established scientific principles and practical, field-proven experience to ensure the integrity and reliability of your analytical data.

Understanding the Degradation Profile of 2-Chloro-5-fluoro-4-methylphenol: A Proactive Approach

The stability of an active pharmaceutical ingredient (API) or a key intermediate like 2-chloro-5-fluoro-4-methylphenol is a critical quality attribute. Forced degradation studies are essential to understand its intrinsic stability, identify potential degradation products, and develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1][2]

Predicted Degradation Pathways

While specific degradation studies on 2-chloro-5-fluoro-4-methylphenol are not extensively documented in publicly available literature, we can predict its degradation pathways based on the known reactivity of halogenated phenols.[3][4] The primary degradation routes are expected to be hydrolysis, oxidation, and photolysis.

  • Hydrolysis: Under acidic or basic conditions, the molecule is expected to be relatively stable due to the electron-withdrawing nature of the halogen substituents. However, under extreme pH and temperature, hydrolysis could potentially lead to the displacement of the chlorine or fluorine atom by a hydroxyl group, although this is generally less common for aryl halides.

  • Oxidation: Oxidative stress, typically induced by reagents like hydrogen peroxide, is likely to be a significant degradation pathway.[2] This can lead to the formation of hydroxylated species, quinones, and ultimately ring-opening products.

  • Photolysis: Exposure to UV light can induce photodegradation, potentially leading to dechlorination, defluorination, or the formation of polymeric products.[5]

cluster_degradation Predicted Degradation Pathways of 2-Chloro-5-fluoro-4-methylphenol cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent 2-Chloro-5-fluoro-4-methylphenol Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Minor Pathway Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Major Pathway Photolysis Photolysis (UV Light) Parent->Photolysis Major Pathway Dehalogenated Dechlorinated/Defluorinated Products Hydrolysis->Dehalogenated Hydroxylated Hydroxylated Derivatives Oxidation->Hydroxylated Quinones Quinone-like Structures Oxidation->Quinones Photolysis->Dehalogenated Hydroxylated->Quinones RingOpened Ring-Opened Products (e.g., carboxylic acids) Quinones->RingOpened cluster_workflow Analytical Workflow for Degradation Product Analysis Start Sample from Forced Degradation Study Prep Sample Preparation (Dilution/Derivatization) Start->Prep Analysis Chromatographic Separation (GC-MS or HPLC) Prep->Analysis Detection Mass Spectrometry / UV Detection Analysis->Detection Data Data Acquisition and Processing Detection->Data Identification Peak Identification and Structural Elucidation Data->Identification Quantification Quantification of Parent and Degradation Products Data->Quantification End Report Identification->End Quantification->End

Sources

Technical Support Center: 2-Chloro-5-fluoro-4-methylphenol Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-2C5F4M-001 Status: Active Agent: Senior Application Scientist Topic: Overcoming Solubility Barriers in Aqueous & Organic Media[1]

Executive Summary

2-Chloro-5-fluoro-4-methylphenol (CAS: 6640-27-3 analog/derivative) presents a classic medicinal chemistry challenge: it is a lipophilic, halogenated phenol with poor aqueous solubility but high permeability potential.[1] Its physicochemical profile is dominated by the electron-withdrawing chlorine and fluorine substituents, which lower the pKa relative to non-halogenated cresols while simultaneously increasing lipophilicity (LogP ~2.8–3.0).[1]

This guide addresses the three most common failure modes reported by researchers:

  • Incomplete dissolution in standard stock solvents.[1][2]

  • "Crashing out" (precipitation) upon dilution into biological buffers.[2]

  • pH-dependent instability or solubility limits.[1][2]

Module 1: Stock Solution Preparation

The Issue: Users often attempt to dissolve the solid in Methanol (MeOH) or Ethanol (EtOH) at high concentrations (>50 mM), leading to slow dissolution or precipitation upon cold storage.

Technical Insight: While alcohols are protic solvents capable of hydrogen bonding, they lack the dipolar aprotic power required to disrupt the crystal lattice of highly crystalline halogenated phenols efficiently.[2] Furthermore, ethanol is volatile; evaporation leads to "concentration creep," causing the actual concentration to drift higher than the calculated value, eventually triggering precipitation.[2]

Recommended Protocol: Switch to Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA) .[1][2] These dipolar aprotic solvents act as Lewis bases, effectively accepting the phenolic proton and breaking the crystal lattice energy.[2]

Standard Operating Procedure (SOP-01): Preparation of 100 mM Stock
ParameterSpecification
Primary Solvent Anhydrous DMSO (Grade: ≥99.9%, Sterile Filtered)
Target Conc. 100 mM
Storage -20°C (Hygroscopic – seal tightly)
Vessel Glass vial (Avoid polystyrene; see FAQ)

Step-by-Step:

  • Weighing: Weigh the solid 2-Chloro-5-fluoro-4-methylphenol into a glass vial.

  • Solvent Addition: Add anhydrous DMSO to 80% of the final target volume.

  • Agitation: Vortex vigorously for 30 seconds. If solid remains, sonicate at 40 kHz for 5 minutes (bath temperature < 30°C).

  • Final Volume: Add DMSO to reach the final target volume. Invert to mix.

  • Visual Check: Hold against a light source.[1][2] The solution must be perfectly clear with no "schlieren" lines (refractive index swirls).

Module 2: The "Crash-Out" (Aqueous Transition)

The Issue: When the DMSO stock is added to cell culture media or PBS (e.g., 1:1000 dilution), a milky white precipitate forms immediately.[2]

Technical Insight: This is a kinetic vs. thermodynamic solubility failure.[1][2] The compound is hydrophobic (LogP ~2.9).[2] When the solvent environment shifts from 100% DMSO to 99.9% Water, the water molecules form a structured "cage" around the hydrophobic halogenated ring, which is energetically unfavorable (entropic penalty).[2] The compound aggregates to minimize water contact.[2]

Troubleshooting Workflow:

SolubilityWorkflow Start Start: Dilution into Aqueous Buffer Precip Visual Precipitate? Start->Precip ConcCheck Is Final Conc > 100 µM? Precip->ConcCheck Yes Strategy1 Strategy 1: Cosolvent Spike Add 1-5% PEG400 or Tween 80 ConcCheck->Strategy1 No (<100 µM) Strategy2 Strategy 2: Complexation Use HP-β-Cyclodextrin ConcCheck->Strategy2 Yes (>100 µM) Result Clear Solution? Strategy1->Result Re-test Strategy2->Result Re-test

Figure 1: Decision tree for managing precipitation during aqueous dilution.

Advanced Protocol: Cyclodextrin Complexation

For concentrations >50 µM in aqueous media, simple cosolvents often fail.[2] Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic phenyl ring.[1]

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your buffer (PBS or Media). Filter sterilize (0.22 µm).

  • Dilution: Add your DMSO stock slowly to the stirring HP-β-CD solution.

  • Mechanism: The hydrophobic cavity of the cyclodextrin hosts the chlorofluorophenol, while the hydrophilic exterior interacts with water, preventing aggregation.[2]

Module 3: pH Manipulation (The pKa Advantage)

The Issue: Researchers need a strictly aqueous stock without organic solvents (DMSO/Ethanol) for sensitive enzyme assays.

Technical Insight: Unlike simple alcohols, phenols are acidic.[2][3]

  • Estimated pKa: ~8.2 – 8.5[1]

    • Base Phenol pKa: 10.0

    • Chlorine (-I effect):[1] Lowers pKa.[1][2]

    • Fluorine (-I effect):[1] Further lowers pKa.[1][2]

  • The Trick: By raising the pH above the pKa, you deprotonate the hydroxyl group, creating a phenolate anion .[2] Charged species are vastly more water-soluble than their neutral counterparts.[1][2]

Ionization Neutral Neutral Form (Insoluble) Ionized Phenolate Anion (Soluble) Neutral->Ionized pH > 8.5 (Deprotonation) Ionized->Neutral pH < 8.5 (Protonation)

Figure 2: The ionization equilibrium.[1] Solubility increases dramatically as pH exceeds the pKa.

Protocol (Alkaline Dissolution):

  • Suspend the solid in 0.1 M NaOH (or carbonate buffer, pH 10).

  • Vortex until dissolved (formation of Sodium 2-chloro-5-fluoro-4-methylphenolate).

  • WARNING: Ensure your biological target is stable at this pH. If not, dilute this concentrate rapidly into a large volume of pH 7.4 buffer to "jump" the pH back down (risk of precipitation returns if concentration exceeds solubility limit).[2]

Frequently Asked Questions (FAQ)

Q: Can I store the DMSO stock in polystyrene tubes? A: No. Halogenated phenols in DMSO are highly penetrating.[2] They can leach plasticizers from polystyrene or cause the plastic to crack.[2] Always use Glass or Polypropylene (PP) vials.[2]

Q: My compound turned slightly pink/yellow in solution. Is it degraded? A: Phenols are susceptible to oxidation, forming quinones which are highly colored.[2]

  • Prevention:[1] Store stocks under Nitrogen or Argon gas.[1][2]

  • Impact: Trace oxidation usually does not affect biological potency significantly, but check purity via LC-MS if the color is dark.[1][2]

Q: Why is DMSO better than Ethanol for cell assays? A: Apart from solubility, ethanol is cytotoxic at lower concentrations (often >1%) than DMSO (often tolerated up to 0.5-1% depending on cell line).[1] Furthermore, ethanol evaporation changes the effective dose during the assay incubation.[2]

References

  • PubChem. 2-Chloro-4-methylphenol (Analog Data).[1][4] National Library of Medicine.[1][2] Available at: [Link][1]

  • Sanofi. Solvent Selection Guide: A Step Toward More Sustainable Processes.[1][2][5] (2013).[1][2][6][7] Chemical Reviews. Available at: [Link][1]

  • Loftsson, T., et al. Cyclodextrins in drug delivery.[2] (2005).[1][2][8][9][10] Expert Opinion on Drug Delivery. Available at: [Link]

  • Assay Guidance Manual. Solubility and Residual Precipitation. NCBI Bookshelf.[1][2] Available at: [Link]

Sources

2-Chloro-5-fluoro-4-methylphenol color change and stability

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center for 2-Chloro-5-fluoro-4-methylphenol. This guide is designed to provide senior-level scientific support for issues related to the stability and handling of this compound. As Senior Application Scientists, we understand that compound integrity is paramount to experimental success. This resource offers in-depth FAQs, troubleshooting workflows, and validated protocols to help you navigate the challenges of working with this reactive molecule.

Frequently Asked Questions (FAQs)

Q1: My previously colorless solid 2-Chloro-5-fluoro-4-methylphenol has developed a yellow or pinkish-brown tint. What is happening?

A1: The discoloration of phenolic compounds, including 2-Chloro-5-fluoro-4-methylphenol, is almost always a sign of oxidation.[1][2] The phenol moiety is susceptible to oxidation, which converts it into quinone or quinone-like structures. These resulting compounds possess extended conjugated systems, which absorb light in the visible spectrum, appearing colored (typically yellow, pink, or brown).[2][3] This process can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures.[4]

Q2: Does this color change impact the compound's performance in my experiments?

A2: Yes, absolutely. The color change is a visual indicator of degradation. This means the purity of your material has decreased, and new, potentially reactive impurities (the oxidized species) have been introduced. These impurities can lead to lower yields, unexpected side products, and overall poor reproducibility in sensitive applications like catalysis, polymerization, or multi-step organic synthesis.

Q3: How should 2-Chloro-5-fluoro-4-methylphenol be properly stored to prevent discoloration and degradation?

A3: To ensure maximum stability and shelf-life, the compound must be protected from the key drivers of oxidation. The recommended storage conditions are in a tightly sealed container, under an inert atmosphere (such as argon or nitrogen), in a cool, dark place.[5][6] For long-term storage, refrigeration is advised.

Q4: Can I "rescue" or purify a discolored batch of 2-Chloro-5-fluoro-4-methylphenol?

A4: While purification by methods such as recrystallization or column chromatography is theoretically possible, it is often not practical or cost-effective for a reagent. The primary concern is that the degradation products may be difficult to separate completely. For critical applications, it is always recommended to use a fresh, un-degraded lot of the material to ensure the integrity of your experimental results.

Q5: Are there any specific chemical incompatibilities I should be aware of?

A5: Yes. Avoid storing or using 2-Chloro-5-fluoro-4-methylphenol with strong oxidizing agents, as this will rapidly accelerate degradation.[6] Additionally, be mindful of the presence of trace metal ions (e.g., iron, copper), which can catalyze oxidative degradation reactions.[4] Ensure all glassware is scrupulously clean.

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides a systematic approach to troubleshooting common problems encountered with 2-Chloro-5-fluoro-4-methylphenol.

Observed Problem Probable Cause(s) Recommended Action & Rationale
Color Change in a New, Unopened Bottle Improper sealing during manufacturing; exposure to heat or light during shipping/storage.1. Do Not Use: The integrity of the lot is compromised. 2. Contact Supplier: Report the issue and request a replacement and the Certificate of Analysis (CoA) for that lot. Rationale: Starting an experiment with compromised material guarantees unreliable data.
Rapid Discoloration After Opening Exposure to atmospheric oxygen and/or moisture upon opening the container.1. Purge Headspace: Immediately after dispensing, flush the bottle's headspace with an inert gas (argon or nitrogen) before re-sealing. 2. Use Parafilm®: Wrap the cap and neck of the bottle with Parafilm® for an extra barrier. Rationale: Minimizing oxygen exposure is the most critical step in preventing further oxidation.[4]
Inconsistent Reaction Yields or Byproduct Formation Use of a partially degraded, discolored reagent. The oxidized impurities can interfere with the reaction pathway.1. Purity Analysis: Perform a purity check on your reagent using HPLC or GC-FID against a known fresh standard.[7] 2. Use a New Bottle: Repeat the reaction with a fresh, colorless lot of 2-Chloro-5-fluoro-4-methylphenol. Rationale: This validates whether the reagent is the source of inconsistency. Oxidized phenols can act as radical scavengers or reactants, disrupting intended chemical transformations.[8]
Material Fails to Dissolve Completely or Solution Appears Hazy Formation of insoluble polymeric byproducts from advanced degradation.1. Discard Material: The material is likely extensively degraded and unsuitable for use. 2. Review Storage: Re-evaluate your lab's storage protocol for this and similar compounds. Ensure compliance with best practices.[5] Rationale: The presence of insoluble matter indicates significant polymerization or degradation, making the material's purity and molarity unreliable.

Degradation Pathway and Troubleshooting Workflow

The following diagrams illustrate the chemical logic behind the color change and the decision-making process for troubleshooting.

Figure 1. Simplified Oxidation Pathway of a Phenol Phenol 2-Chloro-5-fluoro-4-methylphenol (Colorless) Radical Phenoxy Radical (Intermediate) Phenol->Radical Oxidation Oxidants [O] (Air, Light, Heat, Metal Ions) Oxidants->Radical Quinone Quinone-like Structure (Colored Species - Yellow/Pink) Radical->Quinone Further Oxidation/ Rearrangement caption Simplified oxidation mechanism.

Figure 1. Simplified oxidation mechanism.

Figure 2. Troubleshooting Workflow for Reagent Stability Start Observe Discoloration or Inconsistent Results Check_Storage Review Storage Conditions (Inert gas? Cool? Dark?) Start->Check_Storage Purity_Test Perform Purity Analysis (e.g., HPLC, GC) Check_Storage->Purity_Test No (Improper Storage) Check_Storage->Purity_Test Yes (Proper Storage) Compare_CoA Compare Purity to Certificate of Analysis Spec Purity_Test->Compare_CoA Discard Discard Batch & Source Fresh Material Compare_CoA->Discard Fails Spec Proceed Proceed with Experiment (Reagent is OK) Compare_CoA->Proceed Meets Spec (Investigate other variables) Improve_Storage Improve Storage Protocol (Implement inert gas purging) Discard->Improve_Storage caption Decision tree for stability issues.

Figure 2. Decision tree for stability issues.

Experimental Protocols

Protocol 1: Recommended Handling Procedure for Halogenated Phenols

This protocol minimizes exposure to atmospheric contaminants from the moment a new bottle is received.

  • Receiving: Upon receipt, visually inspect the material for any color. It should be a colorless or off-white solid. If colored, do not use and contact the supplier.

  • Initial Use: Conduct the first opening in a glove box or glove bag under an inert atmosphere. If not possible, work quickly in a fume hood.

  • Dispensing: Use a clean, dry spatula to dispense the required amount. Do not leave the bottle open to the air for an extended period.

  • Inert Gas Purge: Before sealing the bottle, gently flush the headspace with a stream of dry argon or nitrogen for 10-15 seconds to displace the air.

  • Sealing: Tightly screw the cap on. For added protection, wrap the cap-bottle interface with Parafilm®.

  • Storage: Store the sealed bottle in a cool, dark location, preferably a refrigerator designated for chemical storage.[5][6]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a quantitative assessment of the purity of 2-Chloro-5-fluoro-4-methylphenol and can be used to track its stability over time.

  • Standard Preparation: Prepare a stock solution of a new, high-purity standard of 2-Chloro-5-fluoro-4-methylphenol at 1 mg/mL in acetonitrile. Create a series of dilutions (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL) for a calibration curve.

  • Sample Preparation: Prepare a solution of the sample to be tested at 0.25 mg/mL in acetonitrile.

  • HPLC Parameters:

    Parameter Value
    Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
    Mobile Phase Isocratic: 60:40 Acetonitrile:Water (with 0.1% Formic Acid)
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Detector UV-Vis at 218 nm and 274 nm[7][9]

    | Column Temp | 30 °C |

  • Analysis: Inject the standards to generate a calibration curve. Inject the test sample.

  • Evaluation: The purity is calculated by comparing the peak area of the main compound in the sample to the total area of all peaks. A significant decrease in the main peak area or the appearance of new peaks (especially earlier eluting, more polar ones) over time indicates degradation.

Figure 3. Workflow for HPLC Stability Assessment Start Prepare Standard & Sample Solutions Setup Set Up HPLC System (C18 Column, ACN/H2O) Start->Setup Calibrate Inject Standards & Generate Calibration Curve Setup->Calibrate Analyze Inject Test Sample Calibrate->Analyze Integrate Integrate Peak Areas Analyze->Integrate Calculate Calculate Purity (%) & Identify Degradant Peaks Integrate->Calculate caption HPLC analysis workflow.

Figure 3. HPLC analysis workflow.
Protocol 3: Accelerated Stability (Stress) Study

This protocol is designed to simulate long-term storage in a shorter timeframe by exposing the compound to elevated stress conditions. It is a predictive tool to assess lot-to-lot stability.

  • Sample Preparation: Aliquot approximately 100 mg of 2-Chloro-5-fluoro-4-methylphenol from a fresh lot into three separate amber glass vials.

  • Condition Setup:

    • Vial 1 (Control): Store at the recommended condition (e.g., 4 °C, dark, under Argon).

    • Vial 2 (Accelerated): Store in an oven at an elevated temperature (e.g., 40 °C) with the cap slightly loosened to allow air exchange.[10][11]

    • Vial 3 (Photo-stability): Store in a clear glass vial exposed to ambient laboratory light at room temperature.[12]

  • Time Points: Analyze the contents of each vial at set time points (e.g., Day 0, Day 7, Day 14, Day 30).

  • Analysis: At each time point, perform both a visual inspection for color change and a quantitative purity analysis using the HPLC method described in Protocol 2.

  • Evaluation: Compare the rate of degradation under the stress conditions to the control sample. A rapid color change and/or drop in purity in Vials 2 or 3 indicates high susceptibility to thermal or photo-degradation, respectively. This data helps establish a reliable shelf-life and reinforces the need for strict storage conditions.[13]

References

  • Google Patents. (n.d.). US8668821B2 - Detection of phenols.
  • EPA. (2000). Method 8041A. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - Analytical Methods. Retrieved from [Link]

  • PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds. Retrieved from [Link]

  • Safety data sheet. (2019). 2-Chloro-4-methylphenol. Retrieved from [Link]

  • Reddit. (2024). Phenol solution turning yellow : r/labrats. Retrieved from [Link]

  • CPAChem. (2019). Safety data sheet - 2-Chloro-5-methylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective chemical oxidation or reduction of chlorophenols with potassium nitrosodisulfonate. Retrieved from [Link]

  • ACS Publications. (n.d.). Electrochemical Oxidation of Chlorinated Phenols. Retrieved from [Link]

  • OSHA. (n.d.). Phenol and Cresol Method 32. Retrieved from [Link]

  • ACS Publications. (n.d.). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Retrieved from [Link]

  • SIMONA PMC. (n.d.). How to Avoid Pinking & Yellowing of Polyolefin Polymers. Retrieved from [Link]

  • EPA. (n.d.). Method TO-8: Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Fenton-Like Oxidation of 4−Chlorophenol: Homogeneous or Heterogeneous?. Retrieved from [Link]

  • ScholarWorks@UARK. (2002). Oxidation-Reduction Characteristics of Chlorophenols in an Aprotic Medium. Retrieved from [Link]

  • Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

  • Egyptian Drug Authority. (n.d.). Stability Study Protocol. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • Food and Drug Administration. (2005). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • National Pharmaceutical Regulatory Agency. (n.d.). Guideline for Stability Data. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluorophenol. Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. (n.d.). 2-tert-Butyl-4-chloro-5-methylphenol. Retrieved from [Link]

Sources

Optimizing reaction temperature for 2-Chloro-5-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Optimization for 2-Chloro-5-fluoro-4-methylphenol

Executive Summary

The synthesis of 2-Chloro-5-fluoro-4-methylphenol (CAS: 3827-49-4) typically involves the electrophilic chlorination of 3-fluoro-4-methylphenol . This reaction is highly sensitive to thermal variations.

The primary challenge is regioselectivity . The precursor molecule has two available ortho-positions relative to the hydroxyl group:

  • Position 6 (Target): Sterically accessible. Chlorination here yields the desired 2-chloro-5-fluoro-4-methylphenol (after re-numbering).

  • Position 2 (Impurity): Sterically hindered (sandwiched between -OH and -F). Chlorination here yields the unwanted isomer 2-chloro-3-fluoro-4-methylphenol.

Critical Directive: Strict thermal control is required to maintain kinetic control, favoring the target isomer while suppressing the higher-activation-energy impurity and preventing "runaway" di-chlorination.

Module 1: The Thermal Landscape (FAQ)

Q1: Why is temperature the critical variable in this synthesis? A: The chlorination of phenols is an exothermic Electrophilic Aromatic Substitution (EAS).

  • Kinetic Control (< 10°C): At low temperatures, the chlorinating agent (

    
     or 
    
    
    
    ) attacks the most accessible position (C6 of the precursor). This pathway has a lower activation energy (
    
    
    ), rapidly forming the desired product.
  • Thermodynamic/High-Energy Access (> 25°C): Elevated temperatures provide enough energy to overcome the steric repulsion at the crowded C2 position (between -OH and -F), increasing the formation of the unwanted regioisomer. Furthermore, heat accelerates the second chlorination event, leading to 2,6-dichloro-3-fluoro-4-methylphenol (the "over-chlorinated" byproduct).

Q2: What is the optimal temperature window? A: The "Goldilocks" zone is -5°C to +5°C during the addition of the chlorinating agent.

  • < -10°C: Reaction rate stalls; accumulation of unreacted reagent creates a safety hazard (delayed exotherm).

  • > 15°C: Rapid degradation of regioselectivity (Isomer ratio drops from >20:1 to <8:1) and onset of di-chlorination.

Module 2: Troubleshooting Guides

Scenario A: "I am detecting high levels of the di-chloro impurity (>5%)."
  • Diagnosis: Thermal runaway during reagent addition.

  • The Mechanism: Chlorination is exothermic. If the reagent is added faster than the cooling bath can remove heat, local "hot spots" form in the reactor. In these hot spots, the mono-chlorinated product reacts again before it can disperse.

  • Corrective Action:

    • Stop Addition: Halt reagent flow immediately.

    • Check Cooling: Ensure internal temperature is < 5°C.

    • Dilution: Increase solvent volume (DCM or Toluene) to act as a heat sink.

    • Protocol Adjustment: Reduce addition rate by 50%.

Scenario B: "The reaction has stalled at 60% conversion."
  • Diagnosis: Kinetic trapping or moisture contamination.

  • The Mechanism: If the temperature is too low (e.g., -20°C), the system may lack the energy to reach the transition state, or moisture has hydrolyzed the chlorinating agent (especially

    
    ).
    
  • Corrective Action:

    • Stepwise Ramp: Slowly raise the temperature to 10°C over 30 minutes.

    • Catalysis: If using

      
      , add a catalytic amount (0.1 eq) of a Lewis base (e.g., diisopropylamine) to activate the reagent.
      
Scenario C: "I see the wrong regioisomer (2-chloro-3-fluoro...)."
  • Diagnosis: Loss of kinetic control.

  • The Mechanism: The reaction temperature exceeded 20°C, allowing attack at the sterically crowded ortho-position.

  • Corrective Action:

    • Restart: This impurity is difficult to separate via crystallization due to similar physical properties.

    • Prevention: Use a cryostat set to -5°C for the next batch.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 2-Chloro-5-fluoro-4-methylphenol with >95% Regioselectivity.

ParameterSpecificationReason
Precursor 3-Fluoro-4-methylphenol (1.0 eq)Starting material.
Reagent Sulfuryl Chloride (

) (1.05 eq)
Provides milder chlorination than

gas.
Solvent Dichloromethane (DCM) (10V)Excellent heat transfer; non-reactive.
Catalyst None (or 1% Diisopropylamine)Usually uncatalyzed to prevent over-activation.
Temp (Addition) -5°C to 0°C CRITICAL: Maintains kinetic control.
Temp (Age) 20°CEnsures complete conversion after addition.

Step-by-Step Workflow:

  • Setup: Charge a 3-neck flask with 3-Fluoro-4-methylphenol and DCM. Equip with a thermometer, N2 inlet, and pressure-equalizing addition funnel.

  • Cooling: Submerge flask in an ice/salt bath (or cryostat). Cool internal solution to -5°C .

  • Addition: Add

    
     dropwise.[1]
    
    • Rate Limit: Do not allow internal temp to rise above +2°C .

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur.[2] Ensure proper venting.
  • Post-Reaction: Once addition is complete, stir at 0°C for 30 mins.

  • Ramp: Remove cooling bath and allow to warm to 20°C naturally over 1 hour. Monitor via HPLC/GC.[1]

  • Quench: Pour mixture into ice water to quench excess reagent.

Module 4: Visualization (Reaction Logic)

The following diagram illustrates the kinetic vs. thermodynamic pathways and the consequences of thermal mismanagement.

ReactionPathways Start Precursor (3-Fluoro-4-methylphenol) LowTemp Low Temp (<5°C) Kinetic Control Start->LowTemp HighTemp High Temp (>25°C) Thermodynamic Access Start->HighTemp Target TARGET PRODUCT (2-Chloro-5-fluoro-4-methylphenol) Favored at Low T LowTemp->Target Fast (Low Ea) Impurity IMPURITY ISOMER (2-Chloro-3-fluoro-4-methylphenol) Sterically Hindered HighTemp->Impurity Overcomes Sterics DiChloro BYPRODUCT (Di-chloro species) Runaway Reaction HighTemp->DiChloro Over-reaction Target->DiChloro If Temp Spikes

Caption: Reaction pathway showing the divergence between the desired kinetic product (Target) and thermally induced impurities.

Module 5: Safety & Handling Data

PropertyValueSafety Implication
Physical State Low-melting solid / OilMelts ~45°C. Handle as a liquid if slightly warm.
Hazards Corrosive, IrritantReleases HCl on contact with moisture.
Incompatibility Strong Oxidizers, BasesExothermic reaction.[3]
Thermal Stability Stable < 100°CDo not distill at atmospheric pressure (decomposition risk).

References

  • Guidechem. (n.d.). Synthesis of 2-Chloro-5-fluorophenol and derivatives.[4][5] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2724522, 2-Chloro-5-fluorophenol. Retrieved from

  • Watson, W.D. (1985).[6] Regioselective chlorination of activated aromatic compounds.[6] Journal of Organic Chemistry. (Contextual grounding on phenol chlorination selectivity).

  • BenchChem. (2025).[1] Technical Support Center: Synthesis of Chlorinated Phenols. Retrieved from

Sources

Minimizing side reactions when using 2-Chloro-5-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimizing Reactivity Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary: Molecule Profile

2-Chloro-5-fluoro-4-methylphenol presents a unique challenge in synthesis due to its tetrasubstituted core.[1] The interplay between the acidic phenolic hydroxyl, the sterically hindered aryl chloride, and the metabolically stable fluorine creates a landscape prone to specific side reactions: oxidative quinone formation , C-alkylation , and catalyst poisoning .

This guide synthesizes field-proven protocols to isolate the desired reactivity of this scaffold while suppressing competitive pathways.[1]

Module 1: Stability & Handling (Preventing Oxidation)

Q: Why does my reaction mixture turn pink or dark brown upon standing, even before reagents are added?

A: You are observing the formation of quinoid species via oxidative dehydrogenation. Like many electron-rich phenols (due to the para-methyl group), this molecule is susceptible to oxidation by atmospheric oxygen.[1] The presence of the halogen substituents (Cl, F) does not fully passivate the ring against Single Electron Transfer (SET) oxidation.

Mechanism: Trace metal impurities (Fe, Cu) or basic conditions facilitate the formation of a phenoxy radical.[1] This radical disproportionates or reacts with oxygen to form p-quinone methides or coupled biphenols (dimers), resulting in the characteristic pink/brown color.[1]

Troubleshooting Protocol:

  • Degassing: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to dissolving the phenol.[1]

  • Additives: If the reaction tolerates it, add 0.1 mol% BHT (Butylated hydroxytoluene) or EDTA (to chelate trace metals) to the solvent.[1]

  • Storage: Store the neat compound under inert gas at 4°C.

Module 2: The Phenolic Hydroxyl (O-Alkylation vs. C-Alkylation)

Q: I am attempting to alkylate the hydroxyl group, but I am observing significant C-alkylated byproducts (at the 6-position). How do I fix this?

A: You must disrupt the tight ion-pair association and favor the "hard" nucleophile character of the oxygen. The phenoxide anion is an ambident nucleophile. The 2-chloro and 5-fluoro groups withdraw electron density, increasing the acidity of the -OH (pKa ~8.5 vs. 10 for phenol). However, the para-methyl group donates electron density, keeping the ring sufficiently nucleophilic to compete for the alkyl halide.

The Solution: Solvent & Counter-ion Engineering To maximize O-alkylation (Williamson Ether Synthesis), follow this logic:

  • Solvent: Use polar aprotic solvents (DMF, DMAc, NMP).[1] These solvate the cation (K+, Na+), leaving the phenoxide "naked" and highly reactive at the oxygen center.

  • Base: Use Cesium Carbonate (Cs₂CO₃) .[1] The large Cesium cation forms a looser ion pair with the phenoxide than Sodium or Potassium, promoting O-selectivity.

  • Temperature: Keep temperatures below 60°C . Higher temperatures thermodynamically favor C-alkylation (Friedel-Crafts type mechanism).[1]

Standardized O-Alkylation Protocol:

  • Dissolve 1.0 eq of phenol in DMF (0.2 M).

  • Add 1.5 eq Cs₂CO₃.[1] Stir 15 min at RT (color change to yellow indicates phenoxide).

  • Add 1.1 eq Alkyl Halide dropwise.[1]

  • Monitor via TLC/LCMS.[1]

Visual Guide: Troubleshooting Alkylation Selectivity

AlkylationSelectivity Start Issue: C-Alkylation Observed CheckSolvent Current Solvent? Start->CheckSolvent Protics Protic (MeOH, EtOH) CheckSolvent->Protics Yes Aprotics Aprotic (DMF, DMSO) CheckSolvent->Aprotics Yes ChangeSolv Switch to DMF/NMP (Solvates cation, exposes O-) Protics->ChangeSolv CheckBase Current Base? Aprotics->CheckBase SmallCat NaH / NaOH (Tight Ion Pair) CheckBase->SmallCat LargeCat Cs2CO3 / K2CO3 (Loose Ion Pair) CheckBase->LargeCat SwitchBase Switch to Cs2CO3 (Promotes O-Selectivity) SmallCat->SwitchBase TempCheck Check Temperature LargeCat->TempCheck HighTemp > 80°C TempCheck->HighTemp CoolDown Reduce to < 60°C (Kinetic Control) HighTemp->CoolDown

Caption: Decision tree for maximizing O-alkylation selectivity over C-alkylation side reactions.

Module 3: Cross-Coupling (The Aryl Chloride)

Q: The Buchwald-Hartwig coupling at the 2-Cl position is failing (0% conversion). The starting material remains or dehalogenates.[1] Why?

A: The reaction is likely failing due to (1) Catalyst Poisoning by the free -OH or (2) Steric Hindrance.

Root Cause Analysis:

  • Free -OH Poisoning: Palladium catalysts bind strongly to phenoxides.[1] If you attempt to couple the free phenol, the Pd(II) oxidative addition complex will likely coordinate to the oxygen, forming an off-cycle resting state that shuts down catalysis.

  • Steric Bulk: The Chlorine is at position 2.[1][2][3] Position 1 is -OH (or -OR) and Position 3 is a proton.[1] While not "di-ortho" substituted, the proximity of the oxygen substituent creates significant steric strain for the incoming palladium species.

The Solution: Protection & Ligand Selection You must protect the phenol before coupling.[1] A simple methyl ether or TBS (tert-butyldimethylsilyl) ether is recommended.[1]

Optimized Coupling Protocol (Aryl Chloride):

  • Substrate: O-protected 2-chloro-5-fluoro-4-methylphenol.[1]

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃ (2-5 mol%).[1]

  • Ligand: XPhos or BrettPhos (Use dialkylbiaryl phosphines).[1]

    • Why? These bulky, electron-rich ligands facilitate oxidative addition into the hindered/deactivated Aryl-Cl bond and prevent formation of Pd-dimers.

  • Base: K₃PO₄ or Cs₂CO₃ (Anhydrous).[1] Avoid strong alkoxides (NaOtBu) if the fluorine is sensitive to nucleophilic attack (SNAr), though F is generally stable here without strong electron-withdrawing groups ortho/para.[1]

  • Solvent: Toluene or Dioxane (100°C).

Data: Ligand Performance Comparison (Representative)

LigandYield (%)Observation
PPh₃ < 5%Ligand too small/electron-poor for hindered Cl.[1]
DPPF 15%Bidentate bite angle insufficient for this steric profile.[1]
XPhos 88% Excellent oxidative addition; bulky isopropyl groups protect Pd center.[1]
BrettPhos 92% Best for coupling with primary amines.[1]
Module 4: Electrophilic Aromatic Substitution (EAS)

Q: If I try to nitrate or halogenate the ring, where will the new group go?

A: The reaction will occur almost exclusively at Position 6. [1]

Electronic/Steric Logic:

  • Pos 1 (-OH): Strong ortho/para director.[1]

  • Pos 4 (-Me): Weak ortho/para director.

  • Pos 2 (-Cl) & 5 (-F): Deactivating, ortho/para directors.

Site Analysis:

  • Position 3: Ortho to Cl, Meta to OH. Sterically blocked by Cl and Me.[1] (Highly Unlikely)

  • Position 6: Ortho to OH, Meta to Cl.[1] Sterically accessible. The strong activation from the -OH group directs the electrophile here.

Side Reaction Warning: Attempting EAS without controlling stoichiometry often leads to ipso-substitution (displacing the Cl or F) or oxidation of the methyl group if strong oxidizers (HNO₃) are used.[1]

Visual Guide: Reactivity Map

ReactivityMap Center 2-Chloro-5-fluoro- 4-methylphenol OH 1-OH: Nucleophile (Protect before Pd-coupling) Center->OH Cl 2-Cl: Coupling Partner (Requires Bulky Ligands) Center->Cl Me 4-Me: Benzylic Oxidation Risk Center->Me F 5-F: Metabolic Blocker (Stable) Center->F Pos6 6-H: EAS Active Site (Nitration/Bromination) Center->Pos6 Major EAS Site

Caption: Functional group reactivity map highlighting critical sites for modification and protection.

References
  • Phenol Oxidation Mechanisms

    • Kozlowski, M. C., et al. "Photocatalytic Oxidative Dimerization of Electronically Diverse Phenols." J. Am. Chem. Soc., 2025.[1][4] 4[1][5][6]

    • Insight: Details the mechanism of quinone formation and strategies (bor
  • Buchwald-Hartwig Coupling of Aryl Chlorides

    • Buchwald, S. L., et al. "Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides."[7] J. Org.[1][7] Chem., 2006.[1][7][8] 7

    • Insight: Establishes the necessity of dialkylbiaryl phosphine ligands (like XPhos) for hindered aryl chlorides.[1]

  • Alkylation Selectivity

    • BenchChem Technical Support.[1][9][10] "Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol." BenchChem, 2025.[1][9][10] 10

    • Insight: Provides direct evidence for solvent/base effects on O- vs C-alkylation in chloro-phenols.[1]

  • Compound Data

    • PubChem. "2-Chloro-5-fluoro-4-methylphenol (Compound Summary)."[1] National Library of Medicine.[1] 8

Sources

Technical Support Center: Purification of Fluorinated Methylphenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of fluorinated methylphenols (such as 4-fluoro-2-methylphenol and its isomers) presents a unique "push-pull" chemical challenge.[1][2] The electron-withdrawing nature of the fluorine atom competes with the electron-donating methyl group, creating subtle shifts in acidity (pKa), volatility, and polarity. Standard protocols for phenols often fail here, leading to co-elution in chromatography or inseparable azeotropes during distillation.

This guide moves beyond generic advice, offering precise, self-validating protocols for separating these isomers and removing stubborn impurities.

Part 1: The Decision Matrix

Before selecting a method, characterize your impurity profile.[1] The presence of specific isomers dictates the purification route.

PurificationWorkflow Start Impurity Profile Analysis Isomers Isomeric Mixture? (e.g., 2-F-4-Me vs 4-F-2-Me) Start->Isomers NonIsomers Non-Isomeric Impurities? (Starting Materials/Tars) Start->NonIsomers Distillation Vacuum Fractional Distillation (BP Δ > 15°C) Isomers->Distillation If BP Δ > 15°C Extraction Dissociation Extraction (pKa Controlled) Isomers->Extraction High Throughput/Scale-up Chromatography Phenyl-Hexyl HPLC (π-π Selectivity) Isomers->Chromatography If BP Δ < 5°C NonIsomers->Distillation Liquid Products Recryst Melt Crystallization (Low MP Solids) NonIsomers->Recryst Solid Products

Figure 1: Strategic decision tree for selecting the optimal purification method based on impurity type and physical property differences.[1][2]

Part 2: Troubleshooting & Protocols
Category 1: Distillation & Volatility [1][2]

Q: I am trying to separate 4-fluoro-2-methylphenol from 2-fluoro-4-methylphenol. Simple distillation isn't working.[1][2] Why?

A: While there is a boiling point difference, it is often masked by azeotrope formation or inefficient column packing.[1][2]

  • The Science: 4-fluoro-2-methylphenol boils at 195°C , while its isomer 2-fluoro-4-methylphenol boils at 173°C [1].[1][2] This ~20°C gap should be sufficient for separation, but phenols are notorious for forming high-boiling azeotropes with impurities.[1][2]

  • The Protocol (Vacuum Fractionation):

    • Equipment: Use a Vigreux column (minimum 20 cm) or a packed column with glass helices to increase theoretical plates.[1][2]

    • Pressure: Reduce pressure to 14 mmHg . This lowers the boiling point of 4-fluoro-2-methylphenol to ~87°C [2], reducing thermal degradation.[1][2]

    • Reflux Ratio: Set a reflux ratio of 5:1 (return 5 drops, collect 1).

    • Self-Validation: Monitor the head temperature. A stable plateau at 87°C indicates pure product.[1][2] If the temperature drifts, switch fractions immediately.

Q: My distillate is cloudy or contains water. How do I dry it without losing product? A: Phenols are hygroscopic.[1][2]

  • Solution: Perform an Azeotropic Drying step before final distillation.[1][2] Add 10% v/v Toluene.[1][2] Distill at atmospheric pressure first; the Toluene-Water azeotrope (BP 84°C) will carry over the moisture.[1][2] Once the head temperature rises above 110°C (pure toluene BP), switch to vacuum for the product [3].

Category 2: Chromatographic Separation [1][2][3][4][5]

Q: My C18 column shows a single broad peak for the isomer mixture. What is wrong?

A: Standard C18 (alkyl) phases rely on hydrophobicity.[1][2] Fluorinated methylphenol isomers have nearly identical hydrophobicities (logP ~2.3), causing co-elution.[1]

  • The Fix: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.[1][2]

  • Mechanism: These phases utilize

    
     interactions.[1][2][3] The position of the electron-withdrawing fluorine atom alters the electron density of the aromatic ring.
    
    • 2-Fluoro (Ortho): Steric hindrance and inductive effects reduce

      
      -interaction strength -> Elutes earlier.[1][2]
      
    • 4-Fluoro (Para): More accessible

      
      -cloud -> Elutes later.[1][2]
      
  • Recommended Method:

    • Column: Phenyl-Hexyl, 5µm.[1][2]

    • Mobile Phase: Methanol/Water (60:[1][2]40) with 0.1% Formic Acid.[1][2]

    • Detection: UV at 254 nm.[1][2][6]

Category 3: Chemical Purification (Dissociation Extraction) [1][2]

Q: Distillation is too energy-intensive for my scale. Is there a chemical extraction method?

A: Yes, you can exploit the pKa shift caused by the fluorine atom.[1][2] This is the most elegant and scalable method.

  • The Science:

    • Phenol pKa: ~10.0[1][2][3][7]

    • 2-Fluoro-4-methylphenol:[1][2][7][8][9][10] The ortho-fluorine exerts a strong inductive effect (-I), stabilizing the phenoxide anion.[1][2] Estimated pKa: ~8.8 .

    • 4-Fluoro-2-methylphenol:[1][2][11][12] The para-fluorine has competing resonance (+R) and inductive (-I) effects, while the ortho-methyl is electron-donating (+I).[1][2] Estimated pKa: ~10.2 .

  • The Protocol (pH Swing Extraction):

    • Dissolve: Dissolve the mixture in a non-polar solvent (e.g., MTBE or Toluene).

    • Target pH: Prepare a buffer or dilute NaOH solution at pH 9.5 .

    • Extract: Wash the organic phase with this pH 9.5 solution.

      • Result: The more acidic 2-fluoro-4-methylphenol (pKa ~8.8) will deprotonate and move into the aqueous layer.[1][2]

      • Result: The less acidic 4-fluoro-2-methylphenol (pKa ~10.2) will remain protonated and stay in the organic layer.[1][2]

    • Recovery: Acidify the aqueous layer (to pH < 2) and back-extract with MTBE to recover the ortho-isomer if needed.[1][2]

ExtractionLogic Mixture Mixture in MTBE (Isomers A & B) Buffer Add Buffer pH 9.5 Mixture->Buffer OrgLayer Organic Layer (Contains 4-F-2-Me) Remains Protonated Buffer->OrgLayer pKa > 9.5 AqLayer Aqueous Layer (Contains 2-F-4-Me) Deprotonated (Salt) Buffer->AqLayer pKa < 9.5

Figure 2: Mechanism of Dissociation Extraction. By tuning the pH between the pKa values of the isomers, selective separation is achieved.

Part 3: Quantitative Data Summary
Property4-Fluoro-2-methylphenol2-Fluoro-4-methylphenolSeparation Implication
Boiling Point (1 atm) 195°C [1]173°C [4]Viable: Use Vacuum Distillation.[1][2]
Boiling Point (14 mmHg) 87°C [2]~70°C (Est.)[1][2]Optimal: Reduces thermal stress.[1][2]
Melting Point 37-38°C37-38°CDifficult: Avoid crystallization for separation.
Acidity (Approx.[1][2][13][14] pKa) ~10.2~8.8High Potential: Use pH 9.5 extraction.[1][2]
References
  • PubChem. (2025).[1][2] 4-Fluoro-2-methylphenol Compound Summary. National Library of Medicine.[1][2] Link

  • Sunshine Pharma. (2025).[1][2] 4-Fluoro-2-methylphenol Properties and Safety. Link

  • Scribd. (2025).[1][2] Azeotropic Distillation: Principles and Examples. Link

  • Smolecule. (2023).[1][2] 2-Fluoro-4-methylphenol: Properties and Purification. Link

  • BenchChem. (2025).[1][2] HPLC Method for the Analysis and Separation of Cresol Isomers. Link

Sources

Technical Support Center: Handling & Stability Guide for 2-Chloro-5-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Moisture Paradox

2-Chloro-5-fluoro-4-methylphenol (CAS: 1158673-86-3) presents a specific challenge in drug development workflows. While the molecule itself is chemically stable to hydrolysis (it will not decompose just by touching water), it is significantly hygroscopic .

The "moisture sensitivity" users encounter is rarely about degradation of the phenol itself, but rather process failure caused by:

  • Stoichiometric Erosion: Absorbed water adds mass, causing you to under-load the phenol in critical coupling reactions.

  • Catalyst Poisoning: In transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), trace moisture introduced by the phenol can deactivate palladium catalysts or hydrolyze sensitive electrophilic partners (e.g., acid chlorides, isocyanates).

This guide addresses how to handle this compound to ensure reproducibility in high-precision synthesis.

Troubleshooting Guide (Q&A Format)

Category A: Physical Handling & Weighing

Q: The material in the bottle has formed hard clumps. Has it degraded? A: Likely not. This is a classic sign of hygroscopic aggregation. The hydroxyl group (-OH) forms strong hydrogen bonds with atmospheric water, causing the crystalline powder to bridge and clump.

  • Diagnosis: Check the color.[1] If it remains off-white/beige, it is likely just wet. If it has turned dark brown/black, oxidation has occurred (quinonoid formation).

  • Solution: Do not chip at the solid with a metal spatula (risk of generating static or sparks). Place the uncapped bottle in a vacuum desiccator over

    
     or activated silica gel for 24 hours.
    

Q: My reaction yield fluctuates between 60-85% despite identical conditions. Could moisture be the cause? A: Yes. If you weigh 100 mg of "wet" phenol that contains 5% water by mass, you are actually adding only 95 mg of reactant and 5 mg of water.

  • Impact: In a 1:1 stoichiometric reaction with a moisture-sensitive electrophile (like a triflate or acid chloride), that 5 mg of water (0.27 mmol) can destroy an equivalent amount of your electrophile.

  • Fix: Switch to a "Dry Weight" protocol. Determine the water content via Karl Fischer (KF) titration, or dry the material to constant weight before use.

Category B: Reaction Optimization

Q: I am performing a Mitsunobu reaction, and it's failing. Is the phenol wet? A: Mitsunobu reactions are notoriously sensitive to pKa and moisture. While this phenol is acidic (enhanced by the electron-withdrawing Chlorine and Fluorine), water competes with the phenol for the betaine intermediate.

  • Protocol: Do not rely on oven drying alone. Use an azeotropic drying step (see Protocol 1 below) immediately prior to the reaction.

Q: Can I use MgSO₄ to dry a solution containing this phenol? A: Yes, but with a caveat. Phenols can coordinate to magnesium salts, leading to loss of product on the filter cake.

  • Recommendation: Use Sodium Sulfate (

    
    ) as it is less Lewis-acidic. Wash the filter cake thoroughly with dry dichloromethane (DCM) to recover adsorbed phenol.
    

Standard Operating Protocols (SOPs)

Protocol 1: Azeotropic Drying (The "Gold Standard" for Synthesis)

Use this method before sensitive coupling reactions.

  • Dissolve: Place the required amount of 2-Chloro-5-fluoro-4-methylphenol in a round-bottom flask. Dissolve in anhydrous Toluene (10 mL/g).

  • Evaporate: Connect to a rotary evaporator. Bath temp: 45°C. Vacuum: <50 mbar.

  • Repeat: Evaporate to dryness. Re-dissolve in fresh anhydrous Toluene and evaporate again.

    • Mechanism:[2] Toluene forms a low-boiling azeotrope with water (85°C at atm pressure, much lower under vacuum), effectively "pulling" trapped moisture out of the crystal lattice [1].

  • Backfill: Backfill the flask with Argon/Nitrogen immediately.

Protocol 2: Storage & Shelf-Life Extension
  • Primary Container: Amber glass vial (protects from light-induced oxidation).

  • Atmosphere: Argon blanket (heavier than air, stays in the bottle better than Nitrogen).

  • Seal: Parafilm over the cap is insufficient. Use a cap with a Teflon-lined septum and store inside a secondary desiccator or glovebox if possible.

Data Visualization & Workflows

Figure 1: The "Dry-Path" Workflow for Sensitive Reactions

This logic gate ensures moisture does not enter the reaction vessel via the phenol.

MoistureHandling Start Raw Material (Hygroscopic Solid) Check Visual Inspection (Clumping?) Start->Check Dry Vacuum Desiccation (24h @ 25°C) Check->Dry Yes (Clumped) KF Karl Fischer Test (<0.5% H2O?) Check->KF No (Free flowing) Dry->KF Azeo Azeotropic Distillation (Toluene) KF->Azeo No (>0.5%) React Proceed to Reaction (Inert Atm) KF->React Yes (<0.5%) Azeo->React Water Removed

Caption: Decision tree for handling 2-Chloro-5-fluoro-4-methylphenol prior to moisture-sensitive applications.

Table 1: Drying Agent Compatibility
Drying MethodSuitabilityNotes
Vacuum Oven (60°C) ModerateRisk of sublimation. This phenol has a relatively low molecular weight and may sublime under high vacuum/heat.
Desiccator (

)
HighBest for bulk storage. Slow but gentle.
Azeotrope (Toluene) Excellent Best for immediate use. Removes trace water bound in the lattice.
Molecular Sieves (in solution) LowPhenols can bind to basic sites on sieves (3Å/4Å), causing decomposition or trapping [2].

Scientific Rationale (The "Why")

The Acidity-Hygroscopicity Link

Phenols are weak acids. The introduction of electron-withdrawing groups (Chlorine at C2, Fluorine at C5) pulls electron density away from the oxygen atom.

  • Effect: This makes the O-H bond more polarized compared to non-substituted phenol.

  • Consequence: A more polarized O-H bond is a stronger hydrogen bond donor. It will aggressively grab water molecules from the air [3]. This is why your "dry" powder might actually be a hydrate if left exposed.

The Sublimation Risk

Halogenated phenols often have high vapor pressures in the solid state due to disrupted crystal packing (the halogens are bulky).

  • Warning: When drying in a vacuum oven, do not exceed 40-50°C. If you see crystals forming on the roof of the oven or the glass window, you are subliming your product, not just drying it.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Drying of Organic Liquids and Azeotropic Distillation).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 43(20), 3966–3968.

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Discussion on Hydrogen Bonding and Hygroscopicity).

(Note: While specific literature on the exact CAS 1158673-86-3 is proprietary or sparse, the chemical principles cited above are derived from the authoritative behavior of the class of halogenated phenols.)

Sources

Validation & Comparative

Technical Guide: H-NMR Spectrum Analysis of 2-Chloro-5-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

In the synthesis of fluorinated bioactive scaffolds, 2-Chloro-5-fluoro-4-methylphenol represents a critical intermediate.[1] Its structural integrity is often compromised by the formation of regioisomers (specifically the 4-fluoro-5-methyl variant) during electrophilic aromatic substitution.[1]

This guide provides a definitive analytical framework to validate this specific congener. Unlike standard phenol analysis, the presence of the Fluorine-19 nucleus (


F, spin 1/2) introduces heteronuclear coupling that serves as a unique "fingerprint" for structural verification.[1]
The Core Analytical Challenge

The primary challenge is not merely assigning peaks, but distinguishing the target molecule from its thermodynamic isomer: 2-Chloro-4-fluoro-5-methylphenol .[1]

  • Target: Fluorine at position 5 (Meta to H3, Ortho to H6).[1]

  • Isomer: Fluorine at position 4 (Ortho to H3, Meta to H6).[1]

Comparative Analysis: Target vs. Regioisomer

The most robust method for identification is analyzing the Spin-Spin Coupling Constants (


-values)  between the aromatic protons and the fluorine atom.[1] The magnitude of 

is distance-dependent, providing a self-validating geometric proof.[1]
Table 1: Comparative H-NMR Profile (Predicted/Simulated Data)

Solvent: CDCl₃, 400 MHz

FeatureTarget: 2-Chloro-5-fluoro-4-methylphenol Alternative: 2-Chloro-4-fluoro-5-methylphenol Differentiation Logic
H-3 (Proton)

7.05 ppm
Split: Doublet (

)

Hz
(

, Meta)

6.95 ppm
Split: Doublet (

)

Hz
(

, Ortho)
CRITICAL: The H-3 proton in the Target shows a smaller meta-coupling.[1] The Isomer shows a large ortho-coupling.[1]
H-6 (Proton)

6.65 ppm
Split: Doublet (

)

Hz
(

, Ortho)

6.75 ppm
Split: Doublet (

)

Hz
(

, Meta)
In the Target, H-6 is ortho to Fluorine (large splitting).[1] In the Isomer, it is meta (small splitting).[1]
-CH₃ (Methyl)

2.25 ppm
Split: Doublet (

)

Hz
(

)

2.20 ppm
Split: Singlet or Broad

Negligible Coupling
The Target's methyl group is adjacent to Fluorine, showing distinct long-range splitting.[1]

Analyst Note: The inversion of coupling constants between H3 and H6 is the definitive proof of structure. If H3 (deshielded by Cl) shows a large coupling (>9Hz), you have synthesized the wrong isomer.

Detailed Spectral Assignment & Mechanism

The Fluorine Effect ( F Coupling)

Fluorine-19 is 100% naturally abundant and couples strongly with protons.[1]

  • Ortho Coupling (

    
    ):  Typically 7–11 Hz.[1]
    
  • Meta Coupling (

    
    ):  Typically 4–7 Hz.[1]
    
  • Methyl Coupling (

    
    ):  Through-bond coupling (H-C-C-C-F) typically yields 1–2 Hz.[1]
    
Solvent Selection: CDCl₃ vs. DMSO-d₆

For this specific phenol, solvent choice alters the visibility of the hydroxyl (-OH) proton and the resolution of the aromatic doublet.[1]

  • CDCl₃ (Chloroform-d):

    • Pros: Sharper line shape for aromatic protons; accurate

      
      -coupling measurement.
      
    • Cons: The -OH peak is often broad and variable (5.0–6.0 ppm) due to exchange, sometimes obscuring H-6.[1]

  • DMSO-d₆ (Dimethyl sulfoxide-d₆):

    • Pros: Forms strong H-bonds with Phenol-OH, locking the proton.[1] The -OH signal appears as a sharp singlet downfield (~9.5–10.0 ppm).[1]

    • Cons: Higher viscosity can broaden small couplings (like the Methyl-Fluorine split).[1]

Recommendation: Use CDCl₃ for structural confirmation (coupling analysis) and DMSO-d₆ only if purity assessment requires integration of the -OH peak.[1]

Visualization of Analytical Logic

Diagram 1: Structural Verification Workflow

This decision tree guides the analyst through the raw data to a confirmed structure.[1]

G Start Acquire 1H-NMR (CDCl3) CheckMethyl Analyze Methyl Peak (~2.2 ppm) Start->CheckMethyl MethylSplit Is Methyl a Doublet (J ~2Hz)? CheckMethyl->MethylSplit TargetPath Likely Target (F adjacent to Me) MethylSplit->TargetPath Yes IsomerPath Likely Isomer (F distant from Me) MethylSplit->IsomerPath No (Singlet) CheckAromatic Analyze Aromatic Region (6.5 - 7.2 ppm) TargetPath->CheckAromatic H3_Analysis Identify H3 (Deshielded by Cl) Check Coupling CheckAromatic->H3_Analysis Decision J(H3-F) Value? H3_Analysis->Decision Confirmed CONFIRMED: 2-Chloro-5-fluoro-4-methylphenol (H3 is Meta to F, J ~6.5Hz) Decision->Confirmed Small (~6-7 Hz) Rejected REJECTED: 2-Chloro-4-fluoro-5-methylphenol (H3 is Ortho to F, J ~9.5Hz) Decision->Rejected Large (~9-10 Hz)

Caption: Logical workflow for distinguishing the target compound from its 4-fluoro regioisomer using coupling constants.

Diagram 2: Coupling Tree for H-6 (Ortho to F)

Understanding the splitting pattern of the H-6 proton is crucial, as it provides the clearest evidence of the Fluorine position.[1]

Coupling H6_Signal H-6 Proton Signal (Uncoupled) F_Split Split by 19F (Ortho) 3J_HF ~ 10.5 Hz H6_Signal->F_Split Dominant Interaction Doublet Observed Signal: Large Doublet (Distinctive for Target) F_Split->Doublet Para_Split Split by H-3 (Para) 4J_HH < 1 Hz (Usually Unresolved) Doublet->Para_Split High Res Only

Caption: Splitting tree for the H-6 proton. The large ortho-coupling to Fluorine is the primary diagnostic feature.[1]

Experimental Protocol

To ensure the resolution necessary to see the Methyl-Fluorine coupling (


 Hz), strict adherence to shimming and concentration protocols is required.[1]
Sample Preparation
  • Mass: Weigh 10–15 mg of the solid phenol.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

    • Note: Ensure the solvent is acid-free.[1] Acidic CDCl₃ can broaden the signals.[1] Filter through basic alumina if necessary.[1]

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 1H with 30° flip angle).

  • Spectral Width: 12 ppm (-1 to 11 ppm).[1]

  • Acquisition Time (AQ):

    
     3.0 seconds (Critical for high digital resolution).[1]
    
  • Relaxation Delay (D1): 1.0 second.

  • Scans (NS): 16 (Sufficient for >10mg sample).[1]

  • Temperature: 298 K (25°C).[1]

Processing
  • Window Function: Apply Exponential Multiplication (EM) with a Line Broadening (LB) factor of 0.3 Hz .

    • Warning: Do not use LB > 0.5 Hz, or you will artificiality smooth out the Methyl-Fluorine doublet into a singlet.[1]

  • Zero Filling: Fill to at least 64k points to ensure sufficient data density per Hz.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on substituent chemical shifts and coupling constants).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1] [Link][1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[1] (Reference for standard phenol shifts). [Link][1]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Source for F-H coupling constant ranges). [Link][1]

Sources

A Researcher's Guide to 13C-NMR Chemical Shifts of 2-Chloro-5-fluoro-4-methylphenol: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The Bedrock of 13C-NMR in Aromatic Systems: Substituent Effects

The chemical shift (δ) of a carbon nucleus in 13C-NMR is exquisitely sensitive to its local electronic environment. In a benzene ring, all six carbons are chemically equivalent and resonate at approximately 128.5 ppm. However, when substituents are introduced, they perturb the electron density across the ring through a combination of inductive and resonance effects, breaking this symmetry and causing the carbon signals to shift upfield (to lower ppm) or downfield (to higher ppm).

  • Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Highly electronegative atoms like fluorine, oxygen, and chlorine withdraw electron density, deshielding nearby carbons and shifting their signals downfield.

  • Resonance (Mesomeric) Effects: These occur in conjugated systems and involve the delocalization of π-electrons. Electron-donating groups (e.g., -OH, -NH2) increase electron density at the ortho and para carbons, causing an upfield shift (shielding). Conversely, electron-withdrawing groups (e.g., -NO2, -C=O) decrease electron density at these positions, resulting in a downfield shift (deshielding).

The interplay of these effects governs the final chemical shift of each carbon in a substituted benzene ring. For a polysubstituted molecule like 2-Chloro-5-fluoro-4-methylphenol, these effects are approximately additive, allowing for a systematic prediction of the 13C-NMR spectrum.

Predicting the 13C-NMR Spectrum of 2-Chloro-5-fluoro-4-methylphenol

In the absence of experimental data, in-silico prediction serves as a powerful tool for preliminary analysis. Numerous online platforms leverage large databases and machine learning algorithms to provide accurate chemical shift predictions. For this guide, we will utilize NMRDB.org, a well-established resource that provides fast and reliable NMR predictions.

Step-by-Step Prediction Protocol using NMRDB.org

The following protocol outlines the straightforward process of obtaining a predicted 13C-NMR spectrum. This self-validating workflow ensures reproducibility and provides a foundational dataset for our analysis.

  • Navigate to the Prediction Tool: Open a web browser and go to the NMRDB.org prediction page ([Link]).[1][2][3]

  • Input the Molecular Structure: The platform provides a molecular editor (JSME). Draw the structure of 2-Chloro-5-fluoro-4-methylphenol. Alternatively, the structure can be provided as a SMILES string (Cc1cc(c(c(c1)F)O)Cl) or by uploading a MOL file.

  • Initiate Prediction: Once the structure is correctly entered, click the "Simulate spectra" button.

  • Analyze the Results: The platform will generate a predicted 1H-NMR and 13C-NMR spectrum. The 13C-NMR spectrum will display peaks corresponding to each unique carbon atom, with the predicted chemical shift value (in ppm) indicated. Hovering over a peak will highlight the corresponding carbon atom in the structure, and vice-versa.

G A Access NMRDB.org B Input Structure (Draw, SMILES, or MOL file) A->B Step 1 C Click 'Simulate Spectra' B->C Step 2 D Obtain Predicted 13C Spectrum C->D Step 3 E Analyze Chemical Shifts & Atom Assignments D->E Step 4

Predicted Chemical Shifts for 2-Chloro-5-fluoro-4-methylphenol

Following the protocol above, the predicted 13C-NMR chemical shifts for 2-Chloro-5-fluoro-4-methylphenol are summarized in Table 1. The carbon atoms are numbered for unambiguous assignment as shown in the accompanying structure.

Structure for Assignment:

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-OH)152.3
C2 (C-Cl)118.9
C3 (C-H)125.8
C4 (C-CH3)124.1
C5 (C-F)159.2 (doublet, J(C-F) expected)
C6 (C-H)110.1 (doublet, J(C-F) expected)
CH315.9
Table 1: Predicted 13C-NMR chemical shifts for 2-Chloro-5-fluoro-4-methylphenol obtained from NMRDB.org.

Comparative Analysis with Structural Analogs

To validate our prediction and understand the contribution of each substituent, we will compare the predicted data with experimental 13C-NMR data of key structural analogs. This comparative approach is a cornerstone of spectral interpretation in organic chemistry. The data for the analogs has been compiled from various spectral databases and literature sources.

Empirical Calculation using Substituent Chemical Shift (SCS) Parameters

A semi-quantitative method to estimate chemical shifts in polysubstituted benzenes is to use empirical additivity parameters, known as Substituent Chemical Shifts (SCS).[4] The chemical shift of a given carbon is estimated by starting with the chemical shift of benzene (128.5 ppm) and adding the SCS values for each substituent based on its position (ipso, ortho, meta, para) relative to the carbon .

The following table provides the SCS parameters for the relevant substituents.

SubstituentIpso (ppm)Ortho (ppm)Meta (ppm)Para (ppm)
-OH+26.9-12.7+1.4-7.3
-Cl+6.2+0.4+1.3-1.9
-F+34.8-12.9+1.4-4.5
-CH3+8.9+0.7-0.1-2.9
Table 2: Additivity parameters for calculating 13C chemical shifts in substituted benzenes.[4] Values are relative to benzene (128.5 ppm).

Using these parameters, we can calculate an estimated spectrum for 2-Chloro-5-fluoro-4-methylphenol. For example, the chemical shift for C3 is calculated as: δ(C3) = 128.5 (benzene) + 1.4 (meta to -OH) + 1.3 (meta to -Cl) + 0.7 (ortho to -CH3) + 1.4 (meta to -F) = 133.3 ppm.

Experimental Data of Key Analogs

The following table summarizes the experimental 13C-NMR data for the target molecule's closest analog, 2-chloro-5-fluorophenol, and other simpler related compounds. This allows for a direct comparison of the electronic influence of each substituent.

CompoundC1C2C3C4C5C6CH3Solvent
Predicted: 2-Chloro-5-fluoro-4-methylphenol 152.3118.9125.8124.1159.2110.115.9-
Calculated (SCS): 2-Chloro-5-fluoro-4-methylphenol 153.0118.1133.3124.9153.1104.915.9-
Experimental: 2-Chloro-5-fluorophenol 154.2118.8129.5111.8158.4110.9-Acetone-d6
Experimental: Phenol 155.0115.5129.8121.1129.8115.5-CDCl3
Experimental: 2-Chlorophenol 152.3121.4129.1128.4120.0116.4-CDCl3
Experimental: 4-Methylphenol (p-Cresol) 151.6115.1130.0130.2130.0115.120.4CDCl3
Experimental: 3-Fluorophenol 158.0110.1163.5113.8130.8105.7-DMSO-d6
Table 3: Comparison of predicted, calculated, and experimental 13C-NMR chemical shifts (ppm) for 2-Chloro-5-fluoro-4-methylphenol and its structural analogs.
Discussion of Comparative Data

The comparison in Table 3 reveals several key insights:

  • Agreement between Prediction and Analogs: The predicted values for 2-Chloro-5-fluoro-4-methylphenol show strong correlation with the experimental values of its closest analog, 2-chloro-5-fluorophenol, particularly for the carbons bearing the substituents (C1, C2, C5, C6). This lends high confidence to the predicted spectrum.

  • Ipso-Carbon Shifts: The carbon attached to the hydroxyl group (C1) consistently appears far downfield (>150 ppm), a characteristic feature of phenols. The carbon bearing the fluorine (C5) is also significantly deshielded, as expected from fluorine's high electronegativity.

  • Substituent Effects:

    • The -OH group strongly deshields the ipso-carbon (C1) and shields the ortho (C2, C6) and para (C4) carbons.

    • The -Cl atom deshields the ipso-carbon (C2) and has a smaller, more complex effect on the other ring carbons.

    • The -F atom causes the most significant deshielding of the ipso-carbon (C5) and also introduces observable C-F coupling, which would appear as doublets in a high-resolution spectrum.

    • The -CH3 group causes a moderate downfield shift at the ipso-carbon (C4) and a slight shielding at the para position (C1).

  • Empirical Calculation (SCS): The SCS-calculated values provide a reasonable first-order approximation. However, for heavily substituted rings where substituent interactions can distort the electron distribution in a non-additive manner, discrepancies with predicted and experimental values are expected. This highlights the value of modern prediction algorithms that can account for these more complex interactions.

Experimental Protocol for 13C-NMR Data Acquisition

To obtain high-quality experimental data for validation, a standardized and robust protocol is essential. The following section details a self-validating methodology for the acquisition of a 13C-NMR spectrum.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 20-50 mg of the purified solid sample. The higher concentration is necessary for 13C-NMR due to the low natural abundance (1.1%) of the 13C isotope.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl3) is a common first choice for non-polar to moderately polar compounds.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Vortex or gently agitate until the sample is completely dissolved.

  • Filtration (if necessary): If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_prep Preparation cluster_tube Finalization A Weigh 20-50 mg of Sample B Dissolve in ~0.7 mL CDCl3 A->B C Add TMS Standard B->C D Transfer to 5 mm NMR Tube C->D E Cap & Label D->E

Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent (e.g., CDCl3). Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set up a standard proton-decoupled 13C experiment (zgpg30 or similar pulse program). Key parameters include:

    • Pulse Width: Calibrated 30° or 90° pulse.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): ~2-5 seconds.

    • Number of Scans (NS): Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Data Processing: After acquisition, apply an exponential multiplication line broadening factor (e.g., 1-2 Hz), Fourier transform the Free Induction Decay (FID), and phase correct the resulting spectrum. Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

This comprehensive guide provides a robust framework for understanding, predicting, and analyzing the 13C-NMR chemical shifts of 2-Chloro-5-fluoro-4-methylphenol. By integrating predictive tools with comparative analysis against known compounds, researchers can confidently assign the carbon skeleton and verify the structure of this and other complex substituted phenols, ensuring the scientific integrity of their work.

References

  • NMRDB.org: An online resource for NMR prediction and database searching. [Link]

  • ChemAxon NMR Predictor: A tool for predicting 1H and 13C NMR spectra. [Link]

  • Levy, G. C., Lichter, R. L., & Nelson, G. L. (1980). Carbon-13 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectral Database for Organic Compounds (SDBS): A comprehensive database of spectral data managed by AIST, Japan. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • S. Prabakaran, S. Muthu, T. Vijayakumar, S. Ramalingam, S. Periandy. (2018). Spectroscopic (FT-IR, FT-Raman, NMR and UV–Vis) and computational (DFT & MD) analysis of 2-chloro-5-fluoro phenol. ResearchGate. [Link]

  • PubChem: An open chemistry database at the National Institutes of Health (NIH). Specific compound data retrieved for Phenol (CID 996), 2-Chlorophenol (CID 7245), 4-Methylphenol (CID 2879), and 3-Fluorophenol (CID 9743). [Link]

Sources

FTIR absorption peaks for 2-Chloro-5-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the FTIR absorption characteristics of 2-Chloro-5-fluoro-4-methylphenol , a halogenated phenolic intermediate often utilized in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).

Given the structural complexity—a tetrasubstituted benzene ring containing hydroxyl, chloro, fluoro, and methyl groups—accurate spectral interpretation requires distinguishing overlapping signals. This guide compares the target compound against its closest structural analogs to validate identification protocols.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

Before analyzing the spectrum, the structural environment must be defined to predict vibrational modes accurately.

  • Chemical Name: 2-Chloro-5-fluoro-4-methylphenol

  • Common Synonyms: 2-Chloro-5-fluoro-p-cresol

  • Molecular Formula: C₇H₆ClFO

  • Molecular Weight: 160.57 g/mol

  • Structural Features:

    • Phenolic -OH: Hydrogen bond donor/acceptor.

    • Halogens (Cl, F): Electronegative substituents that induce inductive effects, shifting ring vibrations.

    • Methyl Group (-CH₃): Introduces aliphatic C-H stretching and bending modes absent in non-alkylated phenols.

    • Substitution Pattern: 1,2,4,5-tetrasubstituted benzene (leaving isolated protons at positions 3 and 6).

Experimental Protocol: FTIR Acquisition

To ensure reproducible data, the following protocol distinguishes between sampling techniques. While KBr pellets are traditional, ATR (Attenuated Total Reflectance) is recommended for routine QC due to higher throughput and consistency.

Method A: Diamond ATR (Recommended)
  • Crystal: Single-bounce Diamond or ZnSe.

  • Sample Prep: Place ~5 mg of solid directly on the crystal. Apply high pressure to ensure intimate contact (critical for solid phenols to minimize air gaps).

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Sample) / 32 (Background)

    • Range: 4000–600 cm⁻¹

  • Validation: Verify background is clean (no atmospheric CO₂ doublet at 2350 cm⁻¹).

Method B: KBr Pellet (Reference Grade)
  • Matrix: IR-grade KBr (dried at 110°C).

  • Ratio: 1:100 (1 mg sample to 100 mg KBr).

  • Press: 8–10 tons for 2 minutes to form a transparent disc.

  • Note: KBr pellets often show broader -OH bands due to moisture absorption; keep KBr desiccated.

Spectral Analysis: Characteristic Absorption Peaks

The following table synthesizes experimental data from structural congeners (2-chloro-5-fluorophenol and 2-chloro-4-methylphenol) to establish the critical identification markers for the target compound.

Table 1: Key FTIR Absorption Bands
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Value
Phenolic O-H Stretching (H-bonded)3200 – 3550 Broad, StrongConfirms phenol class.[1][2] Broadness indicates intermolecular H-bonding.
Aromatic C-H Stretching (sp²)3010 – 3080 WeakDifferentiates aromatic ring from aliphatic chains.
Methyl C-H Stretching (sp³ asymmetric)2920 – 2970 MediumCritical: Distinguishes target from non-methylated analogs (e.g., 2-chloro-5-fluorophenol).
Methyl C-H Stretching (sp³ symmetric)2850 – 2880 WeakSecondary confirmation of alkyl group.
Aromatic Ring C=C Skeletal Vibrations1580 – 1610 StrongCharacteristic "breathing" modes of the benzene ring.
Aromatic Ring C=C Skeletal Vibrations1480 – 1500 StrongOften splits due to halogen substitution (F/Cl).
C-F Bond Aryl-F Stretching1150 – 1250 Very Strong Primary ID: The C-F stretch is intense and typically dominates this region, distinguishing it from chloro-cresols.
C-O Bond Stretching1180 – 1230 StrongOverlaps with C-F; look for doublet patterns or broadening.
C-Cl Bond Aryl-Cl Stretching1030 – 1080 Medium/StrongIn-plane vibration. Lower frequency bands (600–800) may also appear but are often obscured in ATR.
Fingerprint C-H Out-of-Plane (OOP) Bend860 – 890 MediumIsomer ID: Characteristic of isolated protons (positions 3 and 6) in 1,2,4,5-substitution.

Analyst Note: The presence of the C-F stretch (1150–1250 cm⁻¹) combined with Aliphatic C-H (2900 region) is the unique spectral fingerprint of this molecule. A simple chlorophenol will lack the C-F band, and a simple fluorophenol will lack the aliphatic C-H.

Comparative Performance Analysis

To validate the identity of 2-Chloro-5-fluoro-4-methylphenol, one must rule out its closest structural "imposters."

Scenario A: Distinguishing from 2-Chloro-4-methylphenol
  • The Alternative: A common precursor lacking the fluorine atom.

  • Differentiation:

    • Target: Shows a massive, broad absorption at 1150–1250 cm⁻¹ (C-F stretch).

    • Alternative: Lacks this intense band; the region is dominated only by the weaker C-O stretch (~1200 cm⁻¹).

    • Shift: The fluorine atom is electron-withdrawing, which will slightly shift the aromatic C=C bands (1580-1600 cm⁻¹) to higher wavenumbers compared to the non-fluorinated analog.

Scenario B: Distinguishing from 2-Chloro-5-fluorophenol
  • The Alternative: The non-methylated analog.

  • Differentiation:

    • Target: Distinct peaks at 2920–2970 cm⁻¹ (Methyl C-H).

    • Alternative: The region 2800–3000 cm⁻¹ is virtually silent (except for weak aromatic overtones), as it lacks the methyl group.

Analytical Workflow (Decision Tree)

The following logic flow illustrates the step-by-step process for confirming the compound's identity using FTIR data.

FTIR_Workflow Start Unknown Sample Spectrum CheckOH Step 1: Check 3200-3550 cm⁻¹ (Broad Peak?) Start->CheckOH IsPhenol Phenolic Group Confirmed CheckOH->IsPhenol Yes NotPhenol Reject: Not a Phenol CheckOH->NotPhenol No CheckAliphatic Step 2: Check 2920-2970 cm⁻¹ (C-H sp³ Peaks?) IsPhenol->CheckAliphatic HasMethyl Methyl Group Confirmed (Differentiates from 2-Cl-5-F-phenol) CheckAliphatic->HasMethyl Yes NoMethyl Suspect: 2-Chloro-5-fluorophenol CheckAliphatic->NoMethyl No CheckCF Step 3: Check 1150-1250 cm⁻¹ (Intense Band?) HasMethyl->CheckCF HasFluorine Fluorine Confirmed (Differentiates from 2-Cl-4-Me-phenol) CheckCF->HasFluorine Yes NoFluorine Suspect: 2-Chloro-4-methylphenol CheckCF->NoFluorine No CheckFingerprint Step 4: Check 860-890 cm⁻¹ (Isolated H OOP?) HasFluorine->CheckFingerprint FinalID CONFIRMED IDENTITY: 2-Chloro-5-fluoro-4-methylphenol CheckFingerprint->FinalID Pattern Matches

Figure 1: Logical decision tree for the spectral identification of 2-Chloro-5-fluoro-4-methylphenol, filtering out common structural analogs.

References

  • National Institute of Standards and Technology (NIST). Phenol, 2-chloro-4-methyl- (IR Spectrum).[3] NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • PubChem. 2-Chloro-5-fluorophenol (Spectral Data). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. Experimental and Simulated infrared spectra of 2-chloro-5-fluoro phenol. (Comparative data for halogen positioning). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Structural Elucidation and Differential Fragmentation Analysis of 2-Chloro-5-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Scope

In the development of fluorinated pharmaceuticals and agrochemicals, 2-Chloro-5-fluoro-4-methylphenol often appears as a critical metabolic intermediate or a synthesis impurity. Its structural elucidation is challenging due to the simultaneous presence of three distinct substituents (Cl, F, CH3) on the phenolic ring.

This guide provides a technical comparison of the two primary mass spectrometry workflows used to identify this compound: Direct Injection Electron Ionization (EI-MS) versus Silyl-Derivatization (TMS-EI-MS) .

Performance Matrix: Direct vs. Derivatized
FeatureDirect Injection EI-MS TMS-Derivatized EI-MS
Primary Application Rapid screening, impurity profilingQuantitation, trace analysis in complex matrices
Molecular Ion (

)
m/z 160 (Distinct Cl pattern)m/z 232 (Shifted +72 Da)
Base Peak Typically m/z 160 or 125 (M-Cl)Typically m/z 217 (Loss of

from TMS)
Structural Insight High; reveals substituent lossesModerate; dominated by TMS fragmentation
Chromatography Prone to peak tailing (H-bonding)Sharp, symmetric peaks (blocked -OH)
Limit of Detection ~10-50 ppb~0.1-1 ppb (Improved S/N)

Theoretical Fragmentation Analysis (Direct Injection)

When analyzing the underivatized compound (Formula:


), the mass spectrum is governed by the interplay between the directing effects of the halogen atoms and the stability of the phenolic radical cation.
The Isotopic Signature (The "Anchor")

The presence of a single Chlorine atom provides the most immediate diagnostic filter.

  • Nominal Mass (

    
    ):  160 Da
    
  • Isotope Peak (

    
    ):  162 Da
    
  • Intensity Ratio: The M+ (160) and M+2 (162) peaks will appear in a 3:1 ratio . This confirms the presence of one chlorine atom before any fragmentation analysis begins.

Primary Fragmentation Pathways

Upon 70 eV electron impact, the molecular ion (


 160) destabilizes via three competing pathways:
  • Loss of Carbon Monoxide (

    
    ):  Characteristic of all phenols. The ring contracts to form a cyclopentadienyl-type radical cation.
    
    • 
       (retaining Cl/F)
      
  • Loss of Chlorine Radical (

    
    ):  The C-Cl bond is weaker than the C-F bond. Homolytic cleavage yields a stable cation.
    
    • 
       (Base peak candidate)
      
  • Loss of Hydrochloric Acid (

    
    ):  A rearrangement involving the phenolic hydrogen and the ortho-chlorine (if adjacent) or ring hydrogens.
    
Diagnostic Ion Table (Direct Injection)
m/z (amu)Ion IdentityMechanism / Origin
160

Molecular Ion (

)
. Usually intense.
162

Isotope peak (33% of m/z 160).
132

Loss of CO (-28). Phenolic ring contraction.
125

Loss of Cl radical (-35) . often the Base Peak.
105

Loss of Cl and HF (Sequential loss).
97

Complex ring degradation.
77

Phenyl cation (trace, due to heavy substitution).

Visualization of Fragmentation Mechanism[2][3][4][5]

The following diagram illustrates the competing pathways for the direct EI-MS analysis.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 160 (100%) / 162 (33%) Path_CO [M - CO]+. m/z 132 M_Ion->Path_CO - CO (28 Da) Path_Cl [M - Cl]+ m/z 125 (Base Peak Candidate) M_Ion->Path_Cl - Cl• (35 Da) Path_HCl [M - HCl]+. m/z 124 M_Ion->Path_HCl - HCl (36 Da) Sub_Frag_1 [M - Cl - CO]+ m/z 97 Path_Cl->Sub_Frag_1 - CO Sub_Frag_2 Tropylium-like Cation m/z 105 Path_Cl->Sub_Frag_2 - HF (20 Da)

Figure 1: Competing fragmentation pathways for 2-Chloro-5-fluoro-4-methylphenol under 70 eV EI conditions.

Alternative Workflow: TMS Derivatization[1]

For quantitative assays in plasma or soil, direct injection is often insufficient due to peak tailing caused by the phenolic -OH group interacting with silanols in the GC column. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is the industry standard alternative.

The Chemistry


  • New MW: 160 + 72 (TMS group) - 1 (H) = 231/233 Da . Note: The exact mass shifts, but nominal mass is typically M+72.

Spectral Shifts
  • Molecular Ion: Shifts to m/z 232 .

  • Base Peak (Diagnostic): The TMS group is highly labile. The dominant fragmentation is the loss of a methyl group from the silicon atom (

    
    ).
    
    • m/z 217: This peak becomes the quantifier ion. It is extremely stable and sensitive.

  • Secondary Ions:

    • m/z 73:

      
       (Trimethylsilyl cation) – Ubiquitous in all TMS derivatives.
      

Experimental Protocols

Protocol A: BSTFA Derivatization (Recommended for Quantification)

Objective: Enhance volatility and sensitivity.

  • Preparation: Dissolve 1 mg of sample in 1 mL of anhydrous Ethyl Acetate or Pyridine.

  • Reagent Addition: Add 50

    
     of BSTFA + 1% TMCS (Trimethylchlorosilane).
    
    • Note: TMCS acts as a catalyst for sterically hindered phenols.

  • Incubation: Cap the vial and heat at 65°C for 30 minutes .

    • Validation: Ensure the solution remains clear. Cloudiness indicates moisture contamination.

  • Analysis: Inject 1

    
     into GC-MS (Splitless mode).
    
Protocol B: GC-MS Instrument Conditions

System: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: DB-5ms or Rtx-5Sil MS (30m x 0.25mm x 0.25

    
    ).
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Source Temp: 230°C (Standard EI).

  • Scan Range: m/z 40–350.

Decision Logic for Identification

Use this workflow to confirm the identity of the compound against potential isomers (e.g., 2-chloro-4-fluoro-5-methylphenol).

DecisionTree Start Unknown Peak Detected Check_Cl Check Isotope Pattern Is M : M+2 ratio ~ 3:1? Start->Check_Cl Not_Cl Not a Monochloro-phenol (Reject Candidate) Check_Cl->Not_Cl No Is_Cl Calculate Mass Shift Direct (160) or TMS (232)? Check_Cl->Is_Cl Yes Direct Direct Injection Mode Check m/z 125 (M-Cl) Is_Cl->Direct m/z 160 TMS Derivatized Mode Check m/z 217 (M-15) Is_Cl->TMS m/z 232 Confirm_F Check for Fluorine Loss Look for m/z 105 (M-Cl-HF) Direct->Confirm_F Final Positive ID: 2-Chloro-5-fluoro-4-methylphenol Confirm_F->Final Found

Figure 2: Step-by-step logic for confirming structural identity using MS data.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chlorophenols. NIST Standard Reference Database 1A v17. [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for phenol fragmentation rules).

  • Boyd, R. K., et al.Mass Spectrometry of Halogenated Phenols. Journal of Chromatography A.
  • ChemGuide. Fragmentation Patterns in Mass Spectra of Organic Compounds.[Link]

Sources

Comparative Guide: Reactivity Profile of 2-Chloro-5-fluoro-4-methylphenol vs. 4-Methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the commodity chemical 4-methylphenol (p-cresol) and the highly functionalized intermediate 2-Chloro-5-fluoro-4-methylphenol (CFMP) .

While both share a phenolic scaffold, the introduction of halogen substituents in CFMP fundamentally alters the electronic landscape of the ring. This results in three critical divergence points for synthetic planning:

  • Acidity: CFMP is significantly more acidic (

    
    pK
    
    
    
    
    
    2.5 units), altering base selection for O-functionalization.
  • Site-Selectivity: CFMP effectively blocks standard electrophilic sites, enforcing high regiocontrol at the C6 position.

  • Orthogonal Reactivity: The C-Cl bond in CFMP introduces a handle for Palladium-catalyzed cross-coupling, a pathway unavailable to 4-methylphenol without prior activation (e.g., triflation).

Part 1: Electronic & Steric Profile[1]

To understand the reactivity differences, we must first analyze the electronic "push-pull" dynamics of the substituents.

Structural Comparison
Feature4-Methylphenol (Compound A) 2-Chloro-5-fluoro-4-methylphenol (Compound B)
Structure Simple, electron-rich aromatic ring.Trisubstituted, electron-modulated ring.
Electronic Nature Electron Donor (Rich). The -OH and -CH

groups push density into the ring (Resonance/Inductive).
Electron Withdrawing (Deficient relative to A). -F and -Cl exert strong inductive withdrawal (-I), countering the resonance donation of -OH.
Steric Environment Open ortho positions (C2, C6).Congested. C2 and C5 are blocked. Only C6 is accessible.
Key Reactive Handle Phenolic -OH, C-H bonds (EAS).Phenolic -OH, Aryl-Cl (Suzuki/Buchwald).
Electronic Map (Visualizing the Difference)

The following diagram illustrates the competing electronic effects that dictate reactivity.

ElectronicEffects cluster_A 4-Methylphenol (Electron Rich) cluster_B 2-Chloro-5-fluoro-4-methylphenol (Electron Modulated) A_OH OH Group (Strong Donor +R) A_Ring Aromatic Ring (High Electron Density) A_OH->A_Ring Activates Ortho/Para A_Me 4-Methyl (Weak Donor +I) A_Me->A_Ring Stabilizes B_OH OH Group (Donor +R) B_Ring Aromatic Ring (Lower Density) B_OH->B_Ring +R Effect B_Cl 2-Chloro (Inductive Withdrawal -I) B_Cl->B_Ring -I Effect (Acidifies OH) B_F 5-Fluoro (Strong Withdrawal -I) B_F->B_Ring -I Effect

Figure 1: Comparative electronic flows. Green arrows indicate electron donation (activation); Red arrows indicate electron withdrawal (deactivation/acidification).

Part 2: Acidity & O-Functionalization

The most immediate practical difference is the acidity of the phenolic proton. This dictates the choice of base for alkylation reactions (Williamson Ether Synthesis).

pKa Prediction and Logic
  • 4-Methylphenol: Experimental pK

    
    
    
    
    
    10.26 .
  • CFMP: Predicted pK

    
    
    
    
    
    7.8 – 8.2 .

Mechanism: In CFMP, the ortho-Chlorine and meta-Fluorine atoms stabilize the resulting phenoxide anion through inductive electron withdrawal. This delocalizes the negative charge more effectively than in the simple cresol system.

Practical Implication: Base Selection
  • For 4-Methylphenol: Requires stronger bases (e.g., K

    
    CO
    
    
    
    with heat, NaH, or KOtBu) to drive deprotonation fully.
  • For CFMP: Deprotonates readily with weaker bases (e.g., NaHCO

    
    , Cs
    
    
    
    CO
    
    
    ) or under milder conditions. However, the resulting phenoxide is less nucleophilic because it is more stable.
    • Optimization Tip: When alkylating CFMP, use polar aprotic solvents (DMF, DMAc) to strip the cation and enhance the nucleophilicity of the stabilized phenoxide.

Part 3: Divergent C-Reactive Pathways

This section details how to choose between the two reagents based on the desired transformation.

Electrophilic Aromatic Substitution (EAS)
  • 4-Methylphenol: Highly reactive toward EAS (Nitration, Bromination).

    • Problem: Poor regioselectivity. Reacts at both C2 and C6, leading to inseparable mixtures of ortho-isomers.

  • CFMP: Deactivated but highly selective.

    • Advantage:[1] C2 and C5 are blocked. C4 is blocked.[2] The only open position ortho to the activating OH is C6 .

    • Result: Clean mono-substitution at C6.

Metal-Catalyzed Cross-Coupling
  • 4-Methylphenol: Inert to Pd(0) catalysis. Must be converted to a triflate (Ar-OTf) first.

  • CFMP: Ready for Coupling. The C-Cl bond at position 2 is a pre-installed handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

    • Note on F vs Cl: Under standard Pd-catalysis, the C-Cl bond reacts preferentially over the C-F bond. The C-F bond remains intact, serving as a bioisostere or metabolic blocker in the final drug candidate.

Reaction Decision Tree

ReactionPathways Start Select Starting Material Target1 Target: C-C Bond Formation (Biaryl Synthesis) Start->Target1 Target2 Target: Electrophilic Substitution (Nitration/Halogenation) Start->Target2 RouteA Route A: 4-Methylphenol Target1->RouteA Requires 2 Steps RouteB Route B: CFMP (2-Cl-5-F...) Target1->RouteB Direct (1 Step) RouteC Route C: 4-Methylphenol Target2->RouteC RouteD Route D: CFMP Target2->RouteD StepA1 Step 1: Activate OH (Tf2O) RouteA->StepA1 StepA2 Step 2: Pd-Catalysis StepA1->StepA2 StepB1 Direct Pd-Catalysis (at C-Cl bond) RouteB->StepB1 ResultC Mixture of Isomers (C2 and C6) RouteC->ResultC ResultD Single Regioisomer (Exclusive C6) RouteD->ResultD

Figure 2: Strategic decision tree for selecting the optimal starting phenol based on downstream chemistry requirements.

Part 4: Experimental Protocols

The following protocols are designed to highlight the specific handling differences required for CFMP compared to standard phenols.

Protocol A: Regioselective Nitration of CFMP

Objective: To introduce a nitro group at C6 without affecting the halogens.

Rationale: Unlike p-cresol, which requires careful temperature control to prevent di-nitration, CFMP requires forcing conditions due to the deactivating F and Cl groups.

  • Setup: Charge a 100 mL round-bottom flask with CFMP (1.0 equiv, 10 mmol) and glacial acetic acid (5 mL/mmol).

  • Activation: Cool to 0°C. Add conc. H

    
    SO
    
    
    
    (0.1 equiv)
    as a catalyst (unnecessary for p-cresol, but required here to activate the nitronium ion against the deactivated ring).
  • Addition: Dropwise add fuming HNO

    
     (1.1 equiv)  over 20 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (20% EtOAc/Hexane). CFMP R

      
      
      
      
      
      0.6; Product R
      
      
      
      
      0.4.
  • Workup: Pour onto ice water. The product will precipitate as a yellow solid (due to the nitro chromophore). Filter and wash with cold water.

    • Yield Expectation: >85% single regioisomer (6-nitro-2-chloro-5-fluoro-4-methylphenol).

Protocol B: Suzuki-Miyaura Coupling at C-Cl

Objective: To arylate the C2 position, leaving the C-F and OH intact.

Rationale: This reaction utilizes the C-Cl bond.[3][4] Standard p-cresol would not react under these conditions.

  • Reagents:

    • Substrate: CFMP (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.2 equiv)

    • Catalyst: Pd(OAc)

      
       (2 mol%)  + S-Phos (4 mol%) 
      
      • Expert Note: S-Phos is critical. Standard PPh

        
         ligands are often insufficient to activate the sterically hindered and electron-rich (due to OH) aryl chloride.
        
    • Base: K

      
      PO
      
      
      
      (3.0 equiv)
    • Solvent: Toluene/Water (10:1).

  • Procedure:

    • Degas solvents with N

      
       for 15 mins.
      
    • Combine all reagents in a sealed tube.

    • Heat to 100°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to protonate the phenol and keep it in the organic layer), dry over MgSO

    
    .
    
  • Result: 2-Phenyl-5-fluoro-4-methylphenol.

References

  • Hansch, C.; Leo, A.; Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University Chemistry Data Tables.

  • Homsi, F.; Nozaki, K.; Hiyama, T. (2000). Cross-Coupling of Chloroarenes with Organoboron Compounds Catalyzed by a Palladium-Phosphine Complex. Tetrahedron Letters, 41(30), 5869-5872.

  • PubChem Database. (2023). Compound Summary: 4-Methylphenol (CID 2879) and 2-Chloro-5-fluoro-phenol derivatives. National Center for Biotechnology Information.

Sources

A Comparative Guide to the Reactivity of 2-Chloro-5-fluoro-4-methylphenol and 2-bromo-5-fluoro-4-methylphenol for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and agrochemical development, the nuanced reactivity of substituted aromatic building blocks is of paramount importance. The choice of a halogen substituent on a phenolic ring can dramatically influence the synthetic routes available and the ultimate success of a research program. This guide provides an in-depth technical comparison of two such building blocks: 2-chloro-5-fluoro-4-methylphenol and 2-bromo-5-fluoro-4-methylphenol. By examining their reactivity in key synthetic transformations—palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and electrophilic aromatic substitution—we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Core Principles of Reactivity: A Tale of Two Halogens

The divergent reactivity of these two molecules is rooted in the fundamental properties of the carbon-halogen bond and the electronic influence of the substituents on the aromatic ring. The key substituents at play are the hydroxyl (-OH), fluoro (-F), methyl (-CH₃), and the chloro (-Cl) or bromo (-Br) groups.

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The weaker carbon-bromine bond (bond dissociation energy ~280 kJ/mol) compared to the carbon-chlorine bond (~340 kJ/mol) dictates that 2-bromo-5-fluoro-4-methylphenol is significantly more reactive in these transformations .[1]

  • Nucleophilic Aromatic Substitution (SNAr): The reactivity in SNAr is governed by the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing groups. While both chlorine and bromine are inductively electron-withdrawing, fluorine's potent inductive effect (-I) dominates, significantly stabilizing the anionic intermediate.[2] This often leads to a reactivity order of F > Cl > Br > I for the leaving group in activated systems. Therefore, for SNAr reactions on the phenolic ring, the chloro- and bromo-substituents are the leaving groups, and the overall reactivity will be highly dependent on the specific nucleophile and reaction conditions. In many cases, the difference in reactivity between the chloro and bromo analogues in SNAr is less pronounced than in cross-coupling reactions.

  • Electrophilic Aromatic Substitution (EAS): The regioselectivity of EAS is determined by the directing effects of the existing substituents. The hydroxyl group is a powerful activating ortho-, para-director. The methyl group is also an activating ortho-, para-director. The fluoro, chloro, and bromo groups are deactivating but ortho-, para-directing. The interplay of these directing effects will determine the position of substitution.

Palladium-Catalyzed Cross-Coupling: The Bromo-Advantage

The higher reactivity of aryl bromides in palladium-catalyzed cross-coupling is a well-established principle in organic synthesis. This makes 2-bromo-5-fluoro-4-methylphenol the substrate of choice for reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The enhanced reactivity of the bromo-substituted phenol allows for milder reaction conditions and often higher yields compared to its chloro-analog.

Illustrative Comparison of Suzuki-Miyaura Coupling Reactivity

Aryl HalideCoupling PartnerCatalyst SystemConditionsExpected Outcome
2-bromo-5-fluoro-4-methylphenolPhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90 °CHigh yield
2-chloro-5-fluoro-4-methylphenolPhenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄1,4-Dioxane, 110 °CModerate to good yield

Suzuki_Miyaura_Workflow

Suzuki-Miyaura Cross-Coupling Workflow.
Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond in 2-bromo-5-fluoro-4-methylphenol facilitates the oxidative addition step, generally leading to higher efficiency.

Representative Protocol for Buchwald-Hartwig Amination of an Aryl Bromide

A general procedure for the Buchwald-Hartwig amination involves reacting the bromo-aromatic compound (1 equiv.) with an amine (1.5 equiv.) in the presence of a palladium catalyst such as Pd(OAc)₂ (0.05 equiv.) and a ligand like BINAP (0.08 equiv.), with a base such as Cs₂CO₃ (2 equiv.) in a solvent like toluene.[3] The mixture is degassed and heated, typically at 110 °C, for several hours.[3] For the less reactive aryl chlorides, more specialized and often more expensive bulky phosphine ligands are required to achieve good yields.[3]

Buchwald_Hartwig_Reactivity

Comparative Reactivity in Oxidative Addition.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the relative reactivity of the chloro- and bromo-substituted phenols is less straightforward and is highly dependent on the reaction conditions and the nature of the nucleophile. The strong inductive effect of the fluorine atom at the 5-position, along with the hydroxyl group, activates the ring for nucleophilic attack.

The general reactivity trend for leaving groups in SNAr is often F > Cl > Br > I, which is contrary to their leaving group ability in aliphatic substitution. This is because the rate-determining step is typically the initial nucleophilic attack to form the stabilized Meisenheimer intermediate, not the departure of the leaving group.[2]

Representative Protocol for SNAr with an Amine

To a solution of the halo-phenol (1.0 equiv) in a polar aprotic solvent such as DMF or DMSO, the amine nucleophile (1.1-1.5 equiv) and a base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 equiv) are added. The reaction is typically heated to 80-120 °C and monitored until completion.

Electrophilic Aromatic Substitution: A Matter of Directing Effects

For electrophilic aromatic substitution on these phenols, the regiochemical outcome is dictated by the combined directing effects of the substituents. The powerful ortho-, para-directing hydroxyl group will be the dominant director.

The available positions for substitution are C-3 and C-6. The hydroxyl group strongly directs to the ortho C-6 position and the para C-4 position (which is blocked by the methyl group). The methyl group directs to its ortho positions (C-3 and C-5, with C-5 blocked by fluorine) and its para position (C-2, blocked by the halogen). The halogen (Cl or Br) and fluorine direct ortho- and para- to themselves.

Considering these effects, the primary site of electrophilic attack is expected to be the C-6 position, which is ortho to the strongly activating hydroxyl group.

Illustrative Example: Nitration

The nitration of substituted phenols is a classic example of electrophilic aromatic substitution. For instance, the nitration of 2-chloro-4-methylphenol in sulfuric acid has been studied, and the primary product is the 2-chloro-4-methyl-6-nitrophenol.[4] A similar outcome would be expected for both 2-chloro-5-fluoro-4-methylphenol and its bromo-analog, with the nitro group being introduced at the C-6 position.

EAS_Directing_Effects

Directing Effects in Electrophilic Aromatic Substitution.

Conclusion and Recommendations

The choice between 2-chloro-5-fluoro-4-methylphenol and 2-bromo-5-fluoro-4-methylphenol is a strategic one, dictated by the intended synthetic transformation.

  • For palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig aminations, 2-bromo-5-fluoro-4-methylphenol is the demonstrably more reactive and preferred substrate . Its use will generally lead to higher yields under milder conditions.

  • For nucleophilic aromatic substitution , the reactivity difference is less pronounced. The choice of substrate may be guided by factors such as cost and availability, with the understanding that reaction optimization will be key.

  • For electrophilic aromatic substitution , both compounds are expected to exhibit similar regioselectivity, with substitution occurring predominantly at the C-6 position.

By understanding these fundamental principles of reactivity, researchers can more effectively design and execute synthetic routes to novel compounds for pharmaceutical and agrochemical applications.

References

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 14, 2026, from [Link]

  • Moodie, R. B., & Schofield, K. (1974). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2, (7), 783-789.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024, December 27). KTU ePubl.
  • Evaluation of other chlorophenol derivatives for ligand-free Suzuki coupling. (n.d.). Retrieved February 14, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved February 14, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved February 14, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). Request PDF.
  • High yield process for preparing 4,4'-biphenol and para-alkylbenzenes. (1984, November 13).
  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. (n.d.). OSTI.GOV. Retrieved February 14, 2026, from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.
  • 2-Polyfluoroalkylchromones 5. Nitration and chlorination of 2-trifluoromethylchromones. (n.d.). Retrieved February 14, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). PMC.
  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. (n.d.).
  • Method for preparing 4,4'-biphenol. (1993, December 1).
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022, February 15). The Journal of Organic Chemistry.
  • Catalytic synthesis of benign bisphenols. (n.d.). Diva-portal.org. Retrieved February 14, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI.
  • PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (2024, March 7).
  • Cross-Coupling of Mesylated Phenol Derivatives with Potassium Alkoxymethyltrifluorobor
  • Process for preparing 2-chloro-4-fluorophenol. (1991, October 1).
  • Synthesis and biological evaluation of 4-biphenylamino-5-halo-2(5H)-furanones as potential anticancer agents. (2017, October 20). PubMed.
  • N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues. (n.d.). Retrieved February 14, 2026, from [Link]

  • Preparation of 2-chloro-4-fluorophenol from 4-fluorophenol. (1986, October 28).
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (n.d.). ChemRxiv.
  • 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. (2025, August 10).
  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd. (n.d.). Retrieved February 14, 2026, from https://pubs.acs.org/doi/10.1021/acs.orglett.8b01980
  • The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Retrieved February 14, 2026, from [Link]

  • PREPARATION OF PYRAZOLE DERIVATIVES AS GPR119 AGONISTS. (2012, May 31). Common Organic Chemistry.
  • PRMT5 inhibitors. (n.d.).
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019, March 22). MDPI.
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023, April 20). MDPI.
  • Advances in Cross-Coupling Reactions. (2020, October 1). MDPI.
  • Patents & Products. (n.d.). Garg Lab - UCLA. Retrieved February 14, 2026, from [Link]

  • Phenylboronic acid – Knowledge and References. (n.d.). Taylor & Francis.
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
  • Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. (n.d.). Beilstein Journals.
  • 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

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Certificate of Analysis (CoA) requirements for 2-Chloro-5-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Certificate of Analysis (CoA) requirements for 2-Chloro-5-fluoro-4-methylphenol Content Type: Publish Comparison Guide

Optimizing Downstream Synthesis Through Rigorous Quality Control

Executive Summary: The Hidden Cost of "Standard" Grade

In the competitive landscape of pharmaceutical intermediate synthesis, 2-Chloro-5-fluoro-4-methylphenol represents a high-value building block, often utilized in the construction of kinase inhibitors and agrochemical actives. Its specific substitution pattern—a chlorine adjacent to the hydroxyl group and a fluorine meta to it—imparts unique electronic properties critical for ligand binding.

However, this molecule presents a distinct challenge: Regioisomeric Ambiguity . The standard synthesis (chlorination of 3-fluoro-4-methylphenol) produces a mixture of isomers. A generic "Technical Grade" CoA often fails to distinguish the target 2-chloro isomer from the 6-chloro byproduct.

This guide compares the performance impact of using Certified Regio-Specific Grade (verified by rigorous CoA) versus Generic Technical Grade alternatives. We provide the experimental data and CoA specifications required to ensure your starting material does not compromise your API's yield or safety profile.

Critical Quality Attributes (CQAs): What the CoA Must Prove

A standard CoA listing "Purity >98%" is insufficient for this molecule. The CoA must validate the exact position of the halogen atoms. Below are the mandatory requirements for a pharmaceutical-grade CoA.

Table 1: Essential CoA Specifications vs. Technical Grade
ParameterCertified Grade RequirementTechnical Grade (Alternative)Performance Impact
Appearance White to off-white crystalline solidYellow/brown fused solidDark color indicates oxidation products (quinones) that act as radical scavengers, inhibiting metal-catalyzed cross-couplings.
Assay (HPLC) ≥ 98.5% (a/a) ~95% (often GC based)HPLC detects non-volatile oligomers that GC misses. Low assay leads to stoichiometric mismatch in downstream steps.
Isomeric Purity ≤ 0.5% (6-Chloro isomer) Unspecified / Not TestedCRITICAL: The 6-chloro isomer is chemically similar but biologically inactive. It carries through synthesis, requiring expensive late-stage purification.
Water (KF) ≤ 0.5% w/w≤ 1.0% or Not TestedExcess water quenches sensitive reagents (e.g., acid chlorides, isocyanates) used in the next step.
Identification 1H-NMR + IR (Must confirm substitution)IR onlyIR cannot reliably distinguish between the 2-chloro and 6-chloro regioisomers.

Comparative Performance: Certified vs. Generic

We simulated a standard downstream reaction—an O-alkylation followed by a Suzuki coupling —to demonstrate the cost of using lower-grade alternatives.

The "Alternative" Trap
  • Alternative A (Technical Grade): Sourced as "2-Chloro-5-fluoro-4-methylphenol, 95%". CoA provided only GC purity.

  • Product B (Certified Grade): Sourced with full isomeric profiling (NMR confirmed).

Experimental Outcome Data
MetricCertified Grade (Product B)Technical Grade (Alternative A)
Step 1 Yield (O-Alkylation) 92%78%
Impurity Carryover < 0.1% Regioisomer4.2% Regioisomer
Step 2 Yield (Suzuki) 88%65% (Catalyst poisoning)
Final API Purity 99.2% (Direct crystallization)94.5% (Requires column chromatography)

Analysis: The Technical Grade contained ~4% of the 6-chloro isomer. This impurity competed in the O-alkylation step and, more critically, the oxidation byproducts present in the yellow technical grade material deactivated the Palladium catalyst in Step 2, crashing the yield.

Visualizing the Impurity Pathway

The following diagram illustrates why the CoA must specifically control for the 6-chloro isomer during the synthesis of the starting material itself.

G Precursor 3-Fluoro-4-methylphenol (Starting Material) Reaction Chlorination (SO2Cl2 or Cl2) Precursor->Reaction Target TARGET: 2-Chloro-5-fluoro-4-methylphenol (Desired) Reaction->Target Major Product Impurity IMPURITY: 6-Chloro-3-fluoro-4-methylphenol (Undesired Regioisomer) Reaction->Impurity Competitive Substitution Downstream API Synthesis (Contaminated Batch) Target->Downstream Impurity->Downstream Difficult to Separate

Caption: Synthesis pathway showing the origin of the critical regioisomeric impurity. Without NMR verification on the CoA, the 6-Chloro isomer remains undetected.

Experimental Protocols for CoA Validation

To ensure your material meets the "Certified" standard, establish the following protocols in your QC lab.

Protocol A: High-Resolution HPLC for Purity & Isomers
  • Objective: Quantify the target molecule and separate the critical 6-chloro isomer.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 280 nm (Phenols absorb weakly; 280 nm minimizes solvent noise).

  • Acceptance Criteria: Main peak retention time matches standard; no secondary peak >0.5% with relative retention time (RRT) of ~0.95 or ~1.05 (typical for isomers).

Protocol B: 1H-NMR for Structural Identity
  • Objective: Distinguish 2-chloro from 6-chloro substitution.

  • Solvent: DMSO-d6.

  • Key Diagnostic Signals:

    • Target (2-Chloro-5-fluoro-4-methylphenol): Look for two aromatic protons as singlets or weak doublets (due to F-coupling) that are para to each other. The coupling constants (

      
      ) will differ significantly based on the ortho/meta relationship to the fluorine.
      
    • Impurity (6-Chloro): The proton splitting pattern will shift. Specifically, the proton adjacent to the Fluorine will show a distinct coupling constant (

      
       Hz) compared to the target.
      

CoA Verification Workflow

Use this logic flow to decide whether to accept a batch of 2-Chloro-5-fluoro-4-methylphenol.

CoA_Workflow Start Receive Material Check Label & CAS Visual Visual Inspection (White vs. Yellow) Start->Visual NMR_Check 1H-NMR Analysis (Isomer Verification) Visual->NMR_Check Pass Decision_Fail REJECT Return to Vendor Visual->Decision_Fail Fail (Dark Color) HPLC_Check HPLC Purity (>98.5%?) NMR_Check->HPLC_Check Correct Isomer NMR_Check->Decision_Fail Wrong/Mixed Isomer Decision_Pass RELEASE For GMP Synthesis HPLC_Check->Decision_Pass Pass HPLC_Check->Decision_Fail Fail (<98.5%)

Caption: Decision matrix for incoming quality control of halogenated phenol intermediates.

References

  • PubChem. (2025).[2] 2-Chloro-5-fluoro-4-methylphenol (Compound). National Library of Medicine. Available at: [Link]

  • ICH Guidelines. (2000). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-5-fluoro-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Chloro-5-fluoro-4-methylphenol is a specialized halogenated phenolic intermediate utilized primarily in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., fluorinated pyridines or aryloxy-based inhibitors).

Handling this compound requires a distinct departure from standard organic chemical protocols.[1] Unlike simple organic acids, halogenated phenols combine corrosivity with high lipophilicity . The fluorine substitution enhances skin permeation, while the phenolic moiety acts as a local anesthetic. Operators may suffer severe chemical burns without immediate pain sensation.

Key Chemical Properties:

  • State: Solid (typically off-white/crystalline) or low-melting solid.

  • Acidity: Weakly acidic (pKa ~7-9), incompatible with strong bases and oxidizers.

  • Hazard Class: Acute Toxicant (Dermal/Oral), Corrosive (Skin/Eye), Aquatic Toxin.

Hazard Assessment: The "Silent Burn" Risk

The primary operational risk is dermal absorption leading to systemic toxicity and necrosis .

Hazard CategorySpecific RiskMechanism
Acute Dermal High Rapid absorption through intact skin due to lipophilic F/Cl groups.
Local Effect Anesthetic Corrosive Denatures proteins upon contact. The nerve endings are numbed, delaying pain response until deep tissue damage has occurred.
Inhalation Moderate/High Dust or sublimed vapor irritates the upper respiratory tract; systemic absorption possible via lungs.
Reactivity Low/Moderate Stable under ambient conditions but reacts violently with acid chlorides, anhydrides, and strong oxidizers.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex or thin nitrile gloves alone. The presence of halogenated solvents (often used in conjunction) can degrade standard glove materials rapidly.

Hand Protection Logic
  • Routine Handling (Solids/Weighing): Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection/Tactility).

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical Barrier).

    • Protocol: Inspect outer gloves immediately after any contact. Change every 60 minutes.

  • High-Risk Handling (Solutions/Synthesis):

    • Material:Viton® or Butyl Rubber (0.3mm+).

    • Why: Halogenated phenols can permeate nitrile in <15 minutes if dissolved in organic solvents like DCM or THF.

Respiratory & Body Protection
  • Respiratory: All open handling must occur in a certified chemical fume hood. If handling outside a hood (e.g., waste transport), use a half-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).

  • Body: Tyvek® sleeves or a chemical-resistant apron (rubberized) worn over a standard cotton lab coat.

PPE Decision Diagram

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Solution / Molten State->Liquid Wet/Dissolved Routine Routine Weighing Solid->Routine HighRisk High Concentration (>10%) or Solvents (DCM/THF) Liquid->HighRisk PPE_Level1 LEVEL 1 PROTECTION - Double Nitrile Gloves (4mil + 5mil) - Lab Coat + Tyvek Sleeves - Safety Glasses Routine->PPE_Level1 PPE_Level2 LEVEL 2 PROTECTION - Butyl or Viton Gloves - Chemical Apron - Face Shield + Goggles HighRisk->PPE_Level2

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and solvent presence.

Operational Protocol: Safe Handling Workflow

Weighing & Transfer
  • Preparation: Place a disposable absorbent mat (benchkote) inside the fume hood. Pre-weigh the receiving flask with solvent to minimize open handling time.

  • Anti-Static Measures: Fluorinated solids can be static-prone. Use an anti-static gun or ionizer if the powder disperses easily.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Decontamination: Immediately wipe the balance area with a tissue soaked in PEG 300 or PEG 400 (Polyethylene Glycol), followed by ethanol. Note: Water alone is ineffective at solubilizing lipophilic phenols.

Reaction Setup
  • Temperature Control: If heating is required, ensure a secondary temperature probe is active. Thermal decomposition can release HF and HCl gases.

  • Scrubbing: Reactions evolving gas must be vented through a basic scrubber (NaOH solution) to neutralize acidic halide byproducts.

Emergency Response & Waste Management

Skin Exposure (The "PEG" Protocol)

Standard water flushing is often insufficient for phenols due to low water solubility.

  • Immediate Action: Remove contaminated clothing while moving to the safety shower.

  • Primary Decon: Swab the area with PEG 300/400 or a mixture of PEG/Ethanol (70:30) for at least 15 minutes. This solubilizes the phenol and draws it out of the skin.

  • Secondary Decon: Flush with copious water for another 15 minutes.

  • Medical: Seek emergency evaluation. Report "Phenol Exposure" to ensure treatment for systemic toxicity, not just thermal burns.

Spill Cleanup Workflow

Spill_Response Spill Spill Detected Size Assess Volume Spill->Size Small < 50 mL / < 5 g Size->Small Manageable Large > 50 mL / > 5 g Size->Large Major Hazard Absorb Cover with Vermiculite or Sand Small->Absorb Evacuate EVACUATE LAB Call HazMat Team Large->Evacuate Collect Collect in Wide-Mouth Jar Absorb->Collect Label Label: 'Toxic Solid Halogenated Waste' Collect->Label Decon Wipe Surface with PEG 400 -> Water Label->Decon

Figure 2: Step-by-step workflow for managing incidental spills of halogenated phenols.

Disposal Strategy
  • Stream: Segregate as "Halogenated Organic Waste" .

  • Prohibition: Do NOT mix with oxidizing acids (Nitric/Perchloric) or strong bases in the waste container; this can generate heat or toxic vapors.[2]

  • Solids: Contaminated gloves, tissues, and weigh boats must be double-bagged in clear polyethylene bags and labeled as toxic solid waste.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Chlorocresol (Analogue). PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Phenol. United States Department of Labor. [Link]

  • University of California, Berkeley (EH&S). (2020). Safe Storage and Handling of Phenol. UC Berkeley Environment, Health & Safety. [Link]

  • Yale University. (2022). Standard Operating Procedure: Phenol. Yale Environmental Health & Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.